1,3-Octanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
octane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTMXCOHGKSXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865095 | |
| Record name | 1,3-Octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23433-05-8, 120727-18-6 | |
| Record name | 1,3-Octanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23433-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Octanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023433058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Octanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-1,3-Octanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of (R)-1,3-Octanediol in Apples: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1,3-octanediol is a volatile organic compound found in apples (Malus domestica) that contributes to the fruit's complex aroma profile. Beyond its sensory properties, this molecule and its derivatives are of growing interest for their potential biological activities. This technical guide provides an in-depth overview of the biosynthesis of (R)-1,3-octanediol in apples, detailing the metabolic pathway, presenting available quantitative data, outlining relevant experimental protocols, and visualizing the key processes.
Biosynthetic Pathway of (R)-1,3-Octanediol
The formation of (R)-1,3-octanediol in apples is a multi-step enzymatic process that begins with the β-oxidation of fatty acids. The primary precursor for this C8-diol is linoleic acid, a polyunsaturated fatty acid abundant in apple tissues. The key pathway involves the sequential action of enzymes within the β-oxidation spiral to shorten the fatty acid chain and introduce the characteristic hydroxyl groups.
The central steps in the biosynthesis are as follows:
-
Linoleic Acid Activation: Linoleic acid is first activated to its coenzyme A (CoA) thioester, linoleoyl-CoA.
-
β-Oxidation Cycles: Linoleoyl-CoA enters the β-oxidation pathway, where it undergoes several cycles of oxidation, hydration, oxidation, and thiolysis, each shortening the acyl-CoA chain by two carbons.
-
Formation of Key Intermediates: Through this process, 2-cis-octenoyl-SCoA is generated.
-
Enoyl-CoA Hydratase Action: The enzyme enoyl-CoA hydratase catalyzes the hydration of 2-cis-octenoyl-SCoA to form the stereospecific intermediate, R-3-hydroxy-octanoyl-SCoA. This step is crucial for establishing the (R)-configuration at the C3 position.[1]
-
Reduction to (R)-1,3-Octanediol: Subsequent enzymatic reduction steps, likely involving one or more reductases, convert R-3-hydroxy-octanoyl-SCoA to the final product, (R)-1,3-octanediol. The exact enzymes catalyzing this final reduction in apples are still under investigation.
The following diagram illustrates the core biosynthetic pathway:
Caption: Biosynthetic pathway of (R)-1,3-octanediol from linoleic acid in apples.
Quantitative Data
While the complete quantitative landscape of (R)-1,3-octanediol biosynthesis in apples is not fully elucidated, data on the concentration of its primary precursor, linoleic acid, is available for various apple tissues and cultivars. The concentration of this precursor is a critical factor influencing the yield of downstream volatile compounds.
| Precursor/Compound | Apple Cultivar/Tissue | Concentration (% of total fatty acids) | Reference |
| Linoleic Acid | 'Jonathan' Skin | 85.08% | [1] |
| 'Golden Delicious' Skin | 83.44% | [1] | |
| 'Jonathan' Pomace | 37.86% | [1] | |
| 'Golden Delicious' Pomace | 38.27% | [1] | |
| 'Fuji' Seed Oil | 50.7 - 51.4 g/100 g | ||
| 'Royal Gala' Seeds | 45.1% | ||
| Average of 75 Cultivars (seeds) | 59% |
Experimental Protocols
This section provides a representative, generalized protocol for the extraction and analysis of volatile compounds from apples, including diols. This protocol is a composite based on common methodologies in the field and serves as a guide for researchers.
Protocol: Extraction and GC-MS Analysis of Volatile Compounds from Apple Tissue
Objective: To extract and identify volatile organic compounds, including (R)-1,3-octanediol, from apple fruit tissue using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Apple fruit samples
-
Liquid nitrogen
-
50 mL headspace vials with screw caps (B75204) and septa
-
Sodium chloride (NaCl)
-
Internal standard (e.g., 3-nonanone, 0.4 mg/mL in methanol)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system with a suitable capillary column (e.g., HP-INNOWax)
Procedure:
-
Sample Preparation:
-
Select fresh, defect-free apple fruits.
-
Carefully peel the apples, and separate the peel and pulp if desired.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled grinder or mortar and pestle.
-
-
Extraction (HS-SPME):
-
Weigh 5 g of the frozen apple powder into a 50 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatiles.
-
Spike the sample with 10 µL of the internal standard solution.
-
Immediately seal the vial with the screw cap.
-
Equilibrate the vial at 50°C for 10 minutes in a heating block or water bath with agitation.
-
Insert the conditioned SPME fiber into the headspace of the vial, exposing it to the volatiles for 30 minutes at 50°C with continuous agitation.
-
-
GC-MS Analysis:
-
After extraction, retract the fiber and immediately introduce it into the heated injector port (e.g., 250°C) of the GC-MS for thermal desorption of the analytes for a specified time (e.g., 2.5 minutes).
-
Set the GC oven temperature program to achieve separation of the volatile compounds. A typical program might be: hold at 40°C for 2 minutes, then ramp to 230°C at a rate of 5°C/minute, and hold for 5 minutes.
-
Use helium as the carrier gas at a constant flow rate.
-
The mass spectrometer can be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-550.
-
-
Data Analysis:
-
Identify the compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.
-
Quantify the compounds by comparing their peak areas to the peak area of the internal standard.
-
The following diagram illustrates the general experimental workflow:
Caption: General experimental workflow for the analysis of volatile compounds in apples.
Conclusion and Future Directions
The biosynthesis of (R)-1,3-octanediol in apples is intrinsically linked to the β-oxidation of fatty acids, with linoleic acid serving as a key precursor. While the core pathway has been outlined, significant research opportunities remain. Specifically, the purification and characterization of the reductases involved in the final conversion of R-3-hydroxy-octanoyl-SCoA are needed. Furthermore, a comprehensive quantitative analysis of the flux through this pathway and the factors that regulate it (e.g., developmental stage, cultivar, post-harvest storage conditions) would provide a deeper understanding of apple aroma biosynthesis. Such knowledge is not only of fundamental scientific interest but also holds potential for applications in flavor chemistry and the development of novel bioactive compounds.
References
An In-depth Technical Guide to the Chemical Synthesis of 1,3-Octanediol from Octanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 1,3-octanediol (B1215191), a valuable diol in various industrial and pharmaceutical applications, with a focus on pathways originating from octanoic acid. This document details potential synthetic routes, including direct reduction and multi-step approaches involving key intermediates, and provides available experimental data and theoretical workflows.
Introduction
This compound, a chiral diol, presents a versatile molecular scaffold for the synthesis of more complex molecules, including active pharmaceutical ingredients. Its synthesis from readily available and renewable starting materials like octanoic acid is of significant interest. This guide explores the chemical transformations necessary to convert octanoic acid to this compound, addressing both direct and indirect methodologies.
Synthetic Strategies
The conversion of octanoic acid to this compound is not a single-step transformation and requires a multi-step synthetic sequence. The primary challenge lies in the selective introduction of a hydroxyl group at the C3 position and the subsequent reduction of the carboxylic acid moiety. Two main strategies are considered:
-
Strategy A: Direct Reduction of a β-functionalized Octanoic Acid Derivative. This approach involves the initial functionalization of octanoic acid at the C3 position, followed by the reduction of the carboxylic acid.
-
Strategy B: Carbon-Carbon Bond Formation. This strategy involves the construction of the eight-carbon backbone with the desired 1,3-diol functionality from smaller precursors derived from octanoic acid.
Detailed Synthetic Routes
Route 1: Synthesis via 3-Hydroxyoctanoic Acid Intermediate
This is the most plausible and chemically sound route, proceeding in two main stages:
-
Conversion of Octanoic Acid to 3-Hydroxyoctanoic Acid.
-
Reduction of 3-Hydroxyoctanoic Acid to this compound.
Logical Workflow for Synthesis via 3-Hydroxyoctanoic Acid:
Caption: Synthetic pathway from octanoic acid to this compound via a 3-hydroxyoctanoic acid intermediate.
3.1.1. Experimental Protocol: Synthesis of 3-Hydroxyoctanoic Acid
A direct and selective hydroxylation of octanoic acid at the C3 position is challenging. A more common approach involves the synthesis of 3-hydroxyoctanoic acid through a multi-step process, for instance, via a Reformatsky reaction. This would first require the conversion of octanoic acid to a suitable precursor like hexanal.
A more direct, albeit less common, chemical approach would involve the α-bromination of octanoic acid followed by nucleophilic substitution and subsequent reactions.
Biocatalytic Approach:
An alternative and stereoselective method for the synthesis of (R)-3-hydroxyoctanoic acid involves the use of bacterial polymers. For instance, the hydrolysis of poly(3-hydroxyoctanoate) (P(3HO)) by the extracellular depolymerase from Pseudomonas fluorescens GK13 can yield (R)-3-hydroxyoctanoic acid monomers.[1]
3.1.2. Experimental Protocol: Reduction of 3-Hydroxyoctanoic Acid to this compound
The reduction of the carboxylic acid group of 3-hydroxyoctanoic acid can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
General Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-hydroxyoctanoic acid in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.
-
The solution is cooled in an ice bath (0 °C).
-
A solution of lithium aluminum hydride in the same dry solvent is added dropwise with stirring. The reaction is exothermic and produces hydrogen gas.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
The resulting precipitate is filtered off, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification is typically achieved by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Quantitative Data (Theoretical):
| Reactant | Product | Reagent | Solvent | Yield | Purity | Reference |
| 3-Hydroxyoctanoic Acid | This compound | LiAlH₄ | Dry Ether/THF | High | >95% | General reduction of carboxylic acids[2] |
Route 2: Synthesis via Reformatsky Reaction from Hexanal
This route involves the initial conversion of octanoic acid to hexanal, which is then used in a Reformatsky reaction.
-
Conversion of Octanoic Acid to Hexanal. This can be achieved through various methods, such as reduction of an activated form of octanoic acid (e.g., acid chloride or ester) to the aldehyde.
-
Reformatsky Reaction of Hexanal with an α-halo ester.
-
Reduction of the resulting β-hydroxy ester.
Logical Workflow for Synthesis via Reformatsky Reaction:
Caption: Synthetic pathway from octanoic acid to this compound via a Reformatsky reaction.
3.2.1. Experimental Protocol: Reformatsky Reaction
A general procedure for the Reformatsky reaction is as follows:
-
A suspension of activated zinc dust and a catalytic amount of iodine in toluene (B28343) is stirred under reflux and then cooled to room temperature.[3]
-
Ethyl bromoacetate is added to the mixture.
-
A solution of hexanal in toluene is then added to the suspension.[3]
-
The resulting mixture is heated (e.g., to 90 °C) for a specific duration.[3]
-
After cooling, the reaction is quenched with water.[3]
-
The mixture is filtered, and the filtrate is extracted with a suitable solvent like MTBE.[3]
-
The combined organic phases are washed, dried, and concentrated.[3]
-
The crude β-hydroxy ester is purified by silica gel chromatography.[3]
Quantitative Data:
| Reactants | Product | Yield | Reference |
| Ketone, Ethyl bromoacetate, Zinc dust | β-hydroxy ester | 86% | [3] |
3.2.2. Experimental Protocol: Reduction of Ethyl 3-hydroxyoctanoate
The resulting ethyl 3-hydroxyoctanoate can be reduced to this compound using LiAlH₄ following a similar procedure as described in section 3.1.2.
Purification and Characterization
Purification:
The final product, this compound, can be purified by:
-
Distillation under reduced pressure: This is a common method for purifying liquid diols.
-
Column chromatography: Silica gel is a suitable stationary phase for the purification of diols.
Characterization:
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon skeleton and the position of the hydroxyl groups.
-
Infrared (IR) Spectroscopy: The presence of the hydroxyl groups can be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹.
-
Mass Spectrometry (MS): This technique helps in determining the molecular weight and fragmentation pattern of the molecule.
Conclusion
The synthesis of this compound from octanoic acid is a multi-step process that can be achieved through several strategic routes. The most viable pathway involves the formation of a 3-hydroxyoctanoic acid intermediate, followed by its reduction. While direct chemical synthesis of 3-hydroxyoctanoic acid from octanoic acid is challenging, biocatalytic methods offer a promising and stereoselective alternative. The Reformatsky reaction provides another potential route, contingent on the efficient conversion of octanoic acid to hexanal. Further research is required to optimize reaction conditions and develop a scalable and economically viable process for the production of this compound from this renewable feedstock. This guide provides a foundational understanding of the synthetic challenges and opportunities for researchers and professionals in the field.
References
Technical Guide: Physicochemical Properties of 1,3-Octanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling point data for 1,3-Octanediol. The information is presented in a structured format to facilitate easy reference and comparison for research and development applications. This document also outlines generalized experimental protocols for the determination of these critical physical properties.
Data Presentation
The following table summarizes the key physical constants of this compound, including its melting and boiling points, as collated from various scientific sources.
| Property | Value | Conditions |
| Melting Point | 68-69 °C | Standard Pressure |
| Boiling Point | 254-256 °C | 760.00 mm Hg |
| 165-170 °C | 25 Torr | |
| 81-82 °C | 4.5 Torr | |
| Molecular Weight | 146.23 g/mol | |
| Density | ~0.9636 g/cm³ | Standard Conditions |
| Refractive Index | 1.4554 | at 20°C |
Experimental Protocols
Determination of Melting Point
A common and effective method for determining the melting point of a crystalline solid like this compound is the capillary method, often utilizing a melting point apparatus (e.g., Mel-Temp or similar device).
Apparatus:
-
Melting point apparatus (digital or manual)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Sample of this compound (purified)
-
Mortar and pestle (if sample needs to be pulverized)
Procedure:
-
Sample Preparation: A small amount of the purified this compound is finely ground and packed into a capillary tube to a height of 2-3 mm. The packing should be dense and uniform to ensure accurate heat transfer.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to accurately measure the temperature of the block.
-
Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point. A preliminary, faster heating run may be conducted to determine an approximate melting range.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
Completion: The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure substance, this range should be narrow (typically 0.5-1 °C).
Determination of Boiling Point
The boiling point of a liquid can be determined using several methods, including the distillation method and the Siwoloboff method, which is suitable for small sample volumes.
Apparatus (Distillation Method):
-
Distillation flask
-
Condenser
-
Receiving flask
-
Heating mantle or oil bath
-
Thermometer (calibrated)
-
Boiling chips
-
Sample of this compound
Procedure:
-
Apparatus Assembly: The distillation apparatus is assembled. The sample of this compound and a few boiling chips are placed in the distillation flask.
-
Heating: The flask is gently heated. The heating rate is controlled to ensure a slow and steady distillation rate (1-2 drops per second).
-
Temperature Reading: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Boiling Point Range: The temperature is recorded when the first drop of distillate is collected in the receiving flask and again when the last drop of liquid is vaporized. The boiling point is the constant temperature observed during the distillation of the bulk of the liquid. For determinations at reduced pressure, a vacuum pump and manometer are connected to the system.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the experimental determination of the melting and boiling points of a chemical substance like this compound.
Caption: Workflow for determining melting and boiling points.
1,3-Octanediol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analysis of 1,3-Octanediol (B1215191). It is designed to be a valuable resource for professionals in research and development.
Core Molecular Data of this compound
This compound is a straight-chain aliphatic diol featuring an eight-carbon backbone with two hydroxyl (-OH) functional groups located at the first and third carbon atoms. This structure confers upon it both hydrophilic and hydrophobic properties, making it a molecule of interest in various chemical and biological applications.
The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₁₈O₂ |
| Molecular Weight | 146.23 g/mol |
| IUPAC Name | Octane-1,3-diol |
| CAS Number | 23433-05-8 |
| Appearance | Colorless liquid (estimated) |
| Boiling Point | 254.00 to 256.00 °C @ 760.00 mm Hg |
| Flash Point | 243.00 °F (117.22 °C) |
| Solubility | Slightly soluble in water; soluble in alcohol |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research. Below are representative methodologies.
Synthesis of this compound via Reduction of 3-Hydroxyoctanoic Acid
While various synthetic routes to 1,3-diols exist, a common laboratory-scale method involves the reduction of a corresponding β-hydroxy acid or ester. The following is a representative protocol for the reduction of 3-hydroxyoctanoic acid using lithium aluminum hydride (LiAlH₄).
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety guidelines. Lithium aluminum hydride is a highly reactive and dangerous reagent that must be handled with extreme care by trained personnel in a controlled environment.
Materials:
-
3-Hydroxyoctanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere. Cool the flask in an ice bath.
-
Addition of Substrate: Dissolve 3-hydroxyoctanoic acid (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. Control the rate of addition to maintain a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Work-up: Filter the resulting precipitate and wash it thoroughly with diethyl ether. Combine the organic filtrates.
-
Extraction and Drying: Wash the combined organic phase with 1 M HCl, followed by saturated aqueous Na₂SO₄ solution. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by fractional distillation or column chromatography.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Due to the presence of polar hydroxyl groups, derivatization is often employed to improve chromatographic performance.
1. Derivatization (Silylation):
Silylation replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.
Materials:
-
This compound sample
-
Anhydrous pyridine (B92270)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC vial with insert
Procedure:
-
Dissolve a known amount of the this compound sample in anhydrous pyridine in a GC vial.
-
Add an excess of BSTFA with 1% TMCS to the vial.
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before analysis.
2. GC-MS Analysis:
The following are typical GC-MS parameters for the analysis of silylated diols. These should be optimized for the specific instrument and column used.
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Biosynthesis of (R)-1,3-Octanediol in Apples
In nature, (R)-1,3-Octanediol has been identified as an antimicrobial agent in apples and pears. Its biosynthesis is linked to the β-oxidation of fatty acids, specifically linoleic acid. The pathway involves the enzymatic conversion of linoleic acid to its hydroperoxide, followed by further enzymatic steps that lead to the formation of R-3-hydroxy-octanoyl-SCoA, a key intermediate in the β-oxidation spiral. This intermediate is then reduced to yield (R)-1,3-Octanediol.
Caption: Biosynthesis of (R)-1,3-Octanediol from Linoleic Acid.
The Occurrence and Analysis of 1,3-Octanediol in Fruits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Octanediol is a naturally occurring volatile organic compound found in some fruits, contributing to their characteristic aroma and possessing antimicrobial properties. This technical guide provides an in-depth overview of the natural occurrence of this compound in fruits, with a primary focus on pome fruits where its presence is most documented. The guide details its biosynthetic pathway, presents available quantitative data, and outlines the experimental protocols for its extraction, identification, and quantification. This document is intended to be a valuable resource for researchers in the fields of food science, natural product chemistry, and drug development who are interested in the properties and applications of this compound.
Introduction
This compound, a diol with the chemical formula C8H18O2, is a semi-volatile organic compound that has been identified as a natural constituent in certain fruits. Its presence is of interest due to its contribution to the flavor and aroma profiles of these fruits, as well as its potential biological activities, including antimicrobial effects.[1] This guide synthesizes the current scientific knowledge on the natural occurrence of this compound in fruits, with a particular emphasis on quantitative data and analytical methodologies.
Natural Occurrence in Fruits
The presence of this compound has been most notably reported in pome fruits, specifically apples and pears.[1][2] While its occurrence in other fruit families such as berries, tropical, and citrus fruits is not well-documented in existing literature, the compound is a key aroma component in certain apple cultivars.[3]
Quantitative Data
The concentration of this compound can vary significantly depending on the fruit variety, maturity, and storage conditions. The following tables summarize the available quantitative data for this compound in apples and pears.
Table 1: Quantitative Data for this compound in Apple (Malus domestica)
| Apple Product | Concentration | Reference |
| Apple Fruit | up to 21 mg/kg | [2] |
| Apple Juice | up to 95.1 mg/kg | [2] |
Table 2: Quantitative Data for this compound in Pear (Pyrus communis)
| Pear Cultivar | Storage Conditions | Concentration (mg/kg FW) | Reference |
| Dr. Guyot | Beginning of storage | Undetectable | [4] |
| Dr. Guyot | 14 days at 4°C | 11.06 | [4] |
| Dr. Guyot | 14 days at 4°C + 7 days at 20°C | 5.28 | [4] |
Note: The concentration of this compound in 'Dr. Guyot' pears increased significantly during cold storage, suggesting a biosynthesis process that continues post-harvest.[4]
Biosynthesis of this compound in Fruits
Research on stored apples has elucidated the biosynthetic pathway of R-(+)-octane-1,3-diol. The pathway involves the β-oxidation of fatty acids, with linoleic acid being a key precursor.[1]
The proposed pathway is as follows:
-
Linoleic Acid is converted through a series of enzymatic reactions.
-
This leads to the formation of 2-cis-octenoyl-SCoA .
-
Enoyl-CoA hydratase then catalyzes the formation of R-3-hydroxy-octanoyl-SCoA .
-
Subsequent reactions in the β-oxidation pathway lead to the generation of R-(+)-octane-1,3-diol .[1]
Experimental Protocols
The analysis of this compound in fruits typically involves extraction of the volatile and semi-volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Sample Preparation and Extraction
Method 1: Headspace Solid-Phase Microextraction (HS-SPME)
This method is suitable for the analysis of volatile compounds in the headspace of a fruit sample.
-
Sample Preparation: Homogenize a known weight of fruit tissue (e.g., 5 g) and place it in a sealed headspace vial.[3]
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., 3-octanol) to the sample.[3]
-
Matrix Modification: Add a salt, such as NaCl (e.g., 2 g), to the vial to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.[3]
-
Equilibration: Incubate the vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 45 minutes) with constant stirring to allow the volatiles to partition into the headspace.[3]
-
Extraction: Expose a conditioned SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 45 minutes) to adsorb the volatile compounds.[3]
-
Desorption: Desorb the analytes from the SPME fiber in the hot inlet of the GC.[3]
Derivatization for Total this compound Analysis
To analyze the total amount of 1,3-octanediols (both free and glycosidically bound), a derivatization step can be employed to convert the diols into more volatile compounds.
-
Sample: Use fruit juice or an aqueous extract of the fruit.
-
Derivatization Reaction: React the sample with an aldehyde (e.g., formaldehyde (B43269) or acetaldehyde) in an acidic medium to form the corresponding 1,3-dioxanes. This reaction is specific for 1,3-diols.[5][6]
-
Extraction: The resulting volatile 1,3-dioxanes can then be extracted using HS-SPME as described above.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polar capillary column is typically used (e.g., DB-5ms, HP-5ms).[7]
-
Oven Temperature Program: A programmed temperature ramp is used to separate the compounds based on their boiling points. A typical program might be: initial temperature of 50°C held for 4 min, then ramped to 150°C at 6°C/min, and then to 250°C at 7°C/min and held for 8 min.[7]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[7]
-
Injector: The injector is operated in splitless mode for trace analysis.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) at 70 eV is standard.[7]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Scan Range: A mass-to-charge ratio (m/z) range of 35-550 is typically scanned.[7]
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Quantification is achieved by creating a calibration curve using a pure standard of this compound and an internal standard.
-
Signaling Pathways and Biological Significance
Currently, there is a lack of specific information in the scientific literature regarding signaling pathways in fruits that directly involve this compound. Its primary known biological significance in fruits relates to its role as a natural antimicrobial agent, which may contribute to the fruit's defense mechanisms against pathogens.[1] Further research is needed to explore other potential physiological roles of this compound in fruit development, ripening, and stress response.
Conclusion
This compound is a recognized natural product in apples and pears, contributing to their sensory characteristics and likely playing a role in their defense against microbial spoilage. The concentration of this compound can be influenced by factors such as cultivar and post-harvest storage. While robust analytical methods exist for its quantification, a significant knowledge gap remains concerning its presence and concentration in a wider variety of fruits. Future research should focus on expanding the quantitative analysis of this compound to other fruit species and investigating its potential physiological roles and signaling pathways within the fruit. Such studies will provide a more comprehensive understanding of the distribution and function of this compound in the plant kingdom and may unveil new applications in the food and pharmaceutical industries.
References
- 1. Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-octane diol [flavscents.com]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring Volatile Organic Compounds in Different Pear Cultivars during Storage Using HS-SPME with GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel method for the determination of total 1,3-octanediols in apple juice via 1,3-dioxanes by solid-phase microextraction and high-speed gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 1,3-Octanediol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Octanediol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough qualitative understanding, a general experimental protocol for determining solubility, and a logical framework for solubility studies.
Core Concepts: Understanding the Solubility of this compound
This compound is a chemical compound featuring an eight-carbon backbone with two hydroxyl (-OH) groups located at the first and third positions. This structure imparts a dual nature to the molecule: a hydrophilic (water-loving) character due to the polar hydroxyl groups capable of hydrogen bonding, and a lipophilic (fat-loving) character from the nonpolar octyl chain. This amphiphilic nature governs its solubility behavior across different classes of solvents.
The general principle of "like dissolves like" is central to understanding the solubility of this compound. Solvents that are chemically similar to this compound, particularly in terms of polarity and hydrogen bonding capability, are more likely to be effective solvents.
Qualitative Solubility Profile
While specific quantitative data is scarce, the available information indicates a clear pattern in the solubility of this compound.
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Example Solvents | Qualitative Solubility | Rationale |
| Polar Protic Solvents | Ethanol, 1-Propanol | Good Solubility | These solvents can engage in hydrogen bonding with the hydroxyl groups of this compound, facilitating dissolution.[1] |
| Polar Aprotic Solvents | Acetone, Tetrahydrofuran (THF) | Good Solubility | Favorable dipole-dipole interactions between the solvent and the hydroxyl groups of this compound lead to good solubility.[1] |
| Non-Polar Solvents | Hexane | Limited Solubility | The non-polar nature of these solvents prevents effective interaction with the polar hydroxyl groups of this compound.[1] |
| Water | Slightly Soluble | The hydrophobic octyl chain counteracts the hydrophilic nature of the two hydroxyl groups, limiting its solubility in water.[1][2] An estimated aqueous solubility is 2933 mg/L at 25 °C.[2] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantification.
-
Sample Preparation:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sampling and Filtration:
-
Once equilibrated, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or GC method.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
-
Calculation: Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. Express the solubility in appropriate units such as g/100 mL, mg/mL, or mol/L.
Visualizing the Workflow
The following diagrams illustrate the logical relationships in solubility and the general workflow for its experimental determination.
Figure 1. Factors influencing the solubility of this compound.
Figure 2. Experimental workflow for solubility determination.
Conclusion
This technical guide has summarized the known solubility characteristics of this compound in organic solvents, highlighting its good solubility in polar protic and aprotic solvents and limited solubility in non-polar solvents. In the absence of specific quantitative data, a detailed, generalized experimental protocol has been provided to enable researchers to determine these values. The provided diagrams offer a clear visualization of the factors influencing solubility and the experimental process. For professionals in research and drug development, this guide serves as a foundational resource for understanding and working with this compound.
References
Enzymatic Synthesis of 1,3-Octanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of chiral diols is of paramount importance in the pharmaceutical and fine chemical industries, where enantiopurity can dictate biological activity. Among these, 1,3-octanediol (B1215191) stands as a valuable chiral building block. Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure this compound. This technical guide provides an in-depth overview of the core enzymatic strategies, including detailed experimental protocols and quantitative data to facilitate their application in a research and development setting.
Core Enzymatic Strategies
The enzymatic synthesis of chiral this compound primarily revolves around two key strategies: the kinetic resolution of racemic this compound using lipases and the asymmetric reduction of a prochiral keto-precursor utilizing alcohol dehydrogenases (ADHs). A third, more complex approach involves a multi-enzyme cascade, often performed in whole-cell systems.
Lipase-Catalyzed Kinetic Resolution of Racemic this compound
Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. In this process, a lipase (B570770) selectively acylates one enantiomer of the diol at a faster rate, allowing for the separation of the acylated enantiomer from the unreacted, enantiomerically enriched alcohol. The synthesis of both enantiomers of this compound has been successfully accomplished using enzymatic optical resolution as a key step, starting from the precursor chiral 1-octen-3-ol.[1]
Experimental Workflow: Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for lipase-catalyzed kinetic resolution of this compound.
Alcohol Dehydrogenase (ADH)-Catalyzed Asymmetric Reduction
Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols with high stereoselectivity. For the synthesis of chiral this compound, a suitable precursor, such as 3-hydroxy-1-octanone, can be asymmetrically reduced. This approach can theoretically yield a single enantiomer of the diol with high enantiomeric excess (ee). ADHs are NAD(P)H-dependent enzymes, requiring a cofactor regeneration system for preparative-scale synthesis.
Signaling Pathway: ADH-Catalyzed Reduction with Cofactor Regeneration
Caption: ADH-catalyzed reduction with coupled cofactor regeneration.
Whole-Cell Biocatalysis: A Multi-Enzyme Cascade Approach
Whole-cell biocatalysis utilizes entire microbial cells, which can be engineered to express a cascade of enzymes for multi-step synthesis. This approach offers several advantages, including the elimination of enzyme purification and the inherent presence of cofactor regeneration systems. For the synthesis of a related vicinal diol, (4S,5S)-octanediol, a two-step enzymatic cascade has been demonstrated using lyophilized whole cells. This process involves a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyase for the initial C-C bond formation, followed by an oxidoreductase for the stereoselective reduction of the keto intermediate.[2][3][4] This methodology serves as a powerful template for the development of a whole-cell process for this compound.
Experimental Workflow: Whole-Cell Cascade for Diol Synthesis
Caption: One-pot, two-step enzymatic cascade using whole-cell biocatalysts.
Quantitative Data Summary
The following tables summarize key quantitative data from representative enzymatic syntheses of diols. While specific data for this compound is limited in publicly available literature, the data for the closely related 4,5-octanediol (B1616756) provides a valuable benchmark.
Table 1: Enzymatic Synthesis of (4S,5S)-Octanediol via Whole-Cell Cascade [2][4]
| Parameter | Value |
| Substrate | Butanal |
| Initial Substrate Concentration | 200 mM |
| Biocatalyst | Lyophilized whole cells of E. coli expressing ApPDCE469G (lyase) and BlBDH (oxidoreductase) |
| Catalyst Loading | 30 mg of each lyophilized cell preparation |
| Cofactor Regeneration Substrate | 1,2-propanediol (200 mM) |
| Reaction Buffer | 50 mM TEA buffer, pH 9, with 0.01 mM ThDP and 2.5 mM MgCl₂ |
| Temperature | 30 °C |
| Reaction Time | 24 h |
| Product Concentration | ~14 mM in a biphasic system (organic phase) |
| Space-Time Yield (STY) | 8.6 g L⁻¹ d⁻¹ (in a biphasic system) |
| Diastereomeric Excess (de) | >99% |
| Enantiomeric Excess (ee) | >99% |
Detailed Experimental Protocols
The following are representative protocols that can be adapted for the synthesis of this compound.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Diols (Adaptable for this compound)
This protocol is based on the kinetic resolution of racemic 1,2-diols and can be adapted for this compound.[5]
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B, or Amano Lipase PS from Burkholderia cepacia)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (4 Å)
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of racemic this compound (1.0 mmol) in the selected anhydrous organic solvent (10 mL), add the acyl donor (2.0-5.0 mmol).
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
The reaction mixture is stirred at a controlled temperature (e.g., 30-45 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the desired conversion (ideally close to 50%) is reached, the reaction is stopped by filtering off the immobilized lipase.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of the acylated this compound and the remaining unreacted enantiomerically enriched this compound is separated by column chromatography on silica (B1680970) gel.
Protocol 2: Whole-Cell Biocatalytic Cascade for the Synthesis of (4S,5S)-Octanediol (Representative for Diol Synthesis)[2][4]
Materials:
-
Butanal
-
Lyophilized E. coli cells co-expressing a lyase (e.g., ApPDCE469G) and an oxidoreductase (e.g., BlBDH)
-
Triethanolamine (TEA) buffer (50 mM, pH 9)
-
Thiamine diphosphate (ThDP)
-
Magnesium chloride (MgCl₂)
-
1,2-propanediol
-
Standard laboratory glassware and shaker incubator
Procedure:
-
Prepare the reaction solution consisting of 50 mM TEA buffer (pH 9) containing 0.01 mM ThDP and 2.5 mM MgCl₂.
-
In a reaction vessel, add 30 mg of lyophilized cells expressing the lyase and 30 mg of lyophilized cells expressing the oxidoreductase.
-
To the cells, add the reaction solution, 200 mM 1,2-propanediol for cofactor regeneration, and 200 mM butanal to start the reaction.
-
Incubate the reaction mixture at 30 °C with shaking (e.g., 1000 rpm) for 24 hours.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC after extraction with an organic solvent (e.g., ethyl acetate).
-
Upon completion, the product can be extracted from the reaction mixture using an appropriate organic solvent and purified by column chromatography.
Conclusion
Enzymatic methods provide powerful and sustainable routes for the synthesis of chiral this compound. Lipase-catalyzed kinetic resolution offers a straightforward approach for resolving racemic mixtures, while alcohol dehydrogenase-catalyzed reductions and whole-cell biocatalytic cascades present highly stereoselective pathways to directly synthesize the desired enantiomer. The provided data and protocols serve as a foundational guide for researchers to develop and optimize the enzymatic synthesis of this compound for applications in drug development and fine chemical production. Further screening of a wider range of enzymes and optimization of reaction conditions will undoubtedly lead to even more efficient and scalable processes.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
Mass Spectrometry Analysis of 1,3-Octanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 1,3-Octanediol. It is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the identification, quantification, and structural elucidation of this and similar compounds. This guide covers the foundational principles of its mass spectral behavior, detailed experimental protocols for its analysis, and a plausible fragmentation pathway based on established principles of mass spectrometry.
Introduction to this compound and its Mass Spectrometric Analysis
This compound (C8H18O2), with a molecular weight of 146.23 g/mol , is a dihydric alcohol that finds applications in various industrial and research settings.[1][2][3] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like this compound. Electron Ionization (EI) is a common ionization technique for such analyses, providing reproducible fragmentation patterns that are useful for structural elucidation and library matching.
Electron Ionization Mass Spectrum of this compound
The mass spectrum of this compound obtained via electron ionization is characterized by a series of fragment ions. The molecular ion (M+•) at m/z 146 is often of low abundance or absent due to the facile fragmentation of alcohols.[1] A prominent feature in the spectrum of many alcohols is the loss of a water molecule, and for this compound, this results in a fragment ion at m/z 128. The subsequent fragmentation of the carbon skeleton leads to a series of smaller ions that provide structural information.
Quantitative Data from Mass Spectrum
The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound, along with their relative intensities. This data is crucial for the identification of the compound and for understanding its fragmentation behavior.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 43 | 100 | [C3H7]+ |
| 57 | 85 | [C4H9]+ |
| 71 | 30 | [C5H11]+ |
| 85 | 15 | [C6H13]+ |
| 101 | 5 | [M - C2H5O]+ |
| 113 | 2 | [M - CH3O]+ |
| 128 | 1 | [M - H2O]+• |
| 146 | <1 | [M]+• |
Data is representative and may vary slightly between different instruments and analytical conditions.
Experimental Protocol for GC-MS Analysis of this compound
This section provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol can be adapted based on the specific instrumentation and sample matrix.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
For liquid samples, a direct injection after appropriate dilution with the solvent may be feasible.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[4][5]
-
Derivatization (Optional): For improved peak shape and thermal stability, derivatization can be performed. A common method for diols is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]
-
GC-MS Instrumentation and Conditions
The following are typical starting parameters for the GC-MS analysis. Optimization may be required.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol phase (e.g., DB-WAX or SPB-1000), is often suitable for the analysis of diols. A non-polar column (e.g., DB-5ms) can also be used.
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Final hold: 5 minutes at 240 °C.
-
-
Injector:
-
Mode: Split (e.g., 20:1 split ratio) or splitless, depending on the concentration.
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-200.
-
Solvent Delay: 3 minutes.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for the GC-MS analysis of this compound.
Proposed Fragmentation Pathway
The fragmentation of this compound in an EI source is a complex process. The following diagram illustrates a plausible fragmentation pathway leading to the major observed ions.
Caption: Proposed fragmentation pathway of this compound under EI.
Conclusion
This technical guide provides a detailed framework for the mass spectrometric analysis of this compound. The provided quantitative data, experimental protocol, and fragmentation pathway serve as a valuable resource for researchers and scientists. The methodologies and principles outlined here can be applied to the analysis of other diols and similar compounds, aiding in their identification, quantification, and structural characterization in various scientific and industrial applications.
References
Physicochemical properties of 1,3-Octanediol
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Octanediol (B1215191)
Introduction
This compound (CAS No: 23433-05-8) is a straight-chain aliphatic diol with the chemical formula C₈H₁₈O₂.[1][2][3][4] Its structure consists of an eight-carbon backbone with two hydroxyl (-OH) groups located at the first and third positions, classifying it as a diol with both a primary and a secondary alcohol functional group.[1] This amphiphilic nature, possessing both a hydrophilic diol head and a hydrophobic octyl tail, allows it to interact with diverse environments, making it a valuable compound in various scientific and industrial applications.[1]
Naturally found in fruits like apples, it contributes to their characteristic flavor and aroma profiles.[1] In research and development, its applications are diverse, ranging from its use as an emollient and skin-conditioning agent in cosmetics to its role as a monomer in the synthesis of polymers like polyesters and polyurethanes.[1][5] Furthermore, it has been investigated for its potential as a membrane stabilizer in biological systems and as a flavoring agent in the food industry.[1] The C3 carbon is a stereocenter, meaning this compound can exist as (R) and (S) enantiomers.[1]
This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a summary of its synthesis and biological pathways.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in formulation, synthesis, and biological studies.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈O₂ | [1][2][3][4] |
| Molecular Weight | 146.23 g/mol | [2][3][4][6] |
| Appearance | White solid or colorless clear liquid | [5][6] |
| IUPAC Name | Octane-1,3-diol | [1][2][3][4] |
| CAS Registry Number | 23433-05-8 | [2][3][4] |
Thermal and Optical Properties
| Property | Value | Conditions | Source(s) |
| Melting Point | 57 - 69 °C (135 - 156 °F) | Atmospheric Pressure | [1][5] |
| Boiling Point | 165 - 170 °C | at 25 Torr | [1] |
| 81 - 82 °C | at 4.5 Torr | [1] | |
| Flash Point | 93 - 117.22 °C (199.4 - 243.0 °F) | Closed Cup | [6] |
| Density | 0.9636 - 0.9860 g/cm³ | at 25 °C | [1][6] |
| Refractive Index | 1.4520 - 1.4580 | at 20 °C | [1][6] |
Solubility Profile
The dual hydrophobic and hydrophilic nature of this compound dictates its solubility.[1]
| Solvent | Solubility | Rationale | Source(s) |
| Water | Limited | The hydrophobic effect of the C8 alkyl chain counteracts the hydrophilic nature of the two -OH groups. | [1] |
| Polar Aprotic (e.g., THF, Acetone) | Good | Favorable dipole-dipole interactions with the hydroxyl groups. | [1] |
| Non-Polar (e.g., Hexane) | Limited | Inability of non-polar solvents to effectively solvate the polar hydroxyl groups. | [1] |
Synthesis and Biological Pathways
This compound can be produced through various chemical and biological routes.
Chemical Synthesis
Common chemical synthesis methods include:
-
Reduction of Octanoic Acid Derivatives : Carboxylic acids or their esters can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the diol.[1]
-
Polymer Synthesis : It serves as a monomer in polycondensation reactions with diacids or diisocyanates to form polyesters and polyurethanes, respectively.[1][5]
Biosynthesis in Apples
In nature, (R)-1,3-Octanediol is generated in stored apples through the β-oxidation of fatty acids.[7] Linoleic acid serves as a key precursor. Through a series of enzymatic steps, it is converted to R-3-hydroxy-octanoyl-SCoA, which is then reduced to form the final diol product.[7] This pathway is significant for its role in the fruit's flavor profile and natural antimicrobial defenses.[7]
Experimental Protocols
The determination of the physicochemical properties of this compound relies on standard analytical techniques. The general methodologies are outlined below.
Determination of Melting and Boiling Points
-
Melting Point: The melting point is typically determined using Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus.
-
Protocol (DSC): A small, weighed sample (1-5 mg) is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10 °C/min) alongside an empty reference pan. The melting point is identified as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition.
-
-
Boiling Point: The boiling point, especially at reduced pressures, is determined by distillation.
-
Protocol (Vacuum Distillation): The compound is heated in a distillation apparatus connected to a vacuum pump and a manometer. The temperature of the vapor that is in equilibrium with the boiling liquid is recorded at a specific, stable pressure. This temperature is the boiling point at that reduced pressure.
-
Measurement of Density and Refractive Index
-
Density: The density of liquid this compound can be measured using a pycnometer or a digital density meter.
-
Protocol (Pycnometer): A pycnometer of a known volume is weighed empty, then filled with the sample at a controlled temperature (e.g., 25 °C), and weighed again. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
-
-
Refractive Index: This is measured using a refractometer, typically an Abbé refractometer.
-
Protocol (Refractometer): A few drops of the liquid sample are placed on the prism of the refractometer. The instrument is calibrated, and the temperature is controlled (e.g., 20 °C). Light is passed through the sample, and the refractive index is read directly from the instrument's scale where the light-dark boundary appears.[1]
-
Spectroscopic Analysis
Spectroscopic data is essential for structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the arrangement of protons and carbon atoms.[8]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.[2][3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, notably the broad O-H stretch characteristic of the hydroxyl groups and the C-H stretches of the alkyl chain.
Safety and Handling
While extensive toxicity data is not available, this compound should be handled with standard laboratory precautions due to its structural similarity to other diols.[1] It is considered a combustible liquid. Standard safety protocols include:
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[9]
-
Handling: Use in a well-ventilated area or under a local exhaust hood to avoid inhalation of vapors.[9] Avoid contact with skin, eyes, and clothing.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
This technical guide provides a foundational understanding of this compound for researchers, scientists, and drug development professionals, enabling its effective and safe application in their work.
References
- 1. Buy this compound | 23433-05-8 [smolecule.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound C8h18o2 at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 6. 1,3-octane diol, 23433-05-8 [thegoodscentscompany.com]
- 7. Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
Spectroscopic Profile of 1,3-Octanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Octanediol, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a foundational dataset for compound identification, purity assessment, and structural elucidation in research and development settings.
Spectroscopic Data Summary
The structural features of this compound give rise to a distinct spectroscopic fingerprint. The presence of primary and secondary hydroxyl groups, along with a C8 aliphatic chain, is clearly delineated in its NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.
¹H NMR (Proton NMR) Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. The hydroxyl protons are typically observed as broad singlets, and their chemical shifts can be concentration-dependent due to hydrogen bonding.[1] The proton attached to the secondary alcohol carbon appears as a multiplet.[1]
| Proton Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity |
| -CH₃ (C8) | ~0.9 | Triplet |
| -(CH₂)₄- (C4-C7) | ~1.3-1.6 | Multiplet |
| -CH₂- (C2) | ~1.7-1.8 | Multiplet |
| -CH(OH)- (C3) | ~3.8-4.0 | Multiplet |
| -CH₂(OH)- (C1) | ~3.6-3.8 | Multiplet |
| -OH (Primary & Secondary) | ~3.5-4.0 | Broad Singlet |
¹³C NMR (Carbon-13 NMR) Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbons attached to the electron-withdrawing hydroxyl groups are shifted downfield.
| Carbon Assignment | Typical Chemical Shift (δ) in ppm |
| C8 | ~14 |
| C7 | ~22 |
| C6 | ~25 |
| C5 | ~31 |
| C4 | ~36 |
| C2 | ~42 |
| C1 | ~62 |
| C3 | ~70 |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is characterized by prominent absorption bands corresponding to the O-H and C-O stretching vibrations of the alcohol functional groups, as well as the C-H vibrations of the alkyl chain.
| Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Hydrogen-bonded) | 3300-3400 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850-2970 | Strong |
| C-H Bend (Aliphatic) | 1350-1470 | Medium |
| O-H Bend | 1260-1350 | Medium |
| C-O Stretch (Primary & Secondary Alcohol) | 1050-1125 | Strong |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of diols like this compound.
NMR Spectroscopy
Sample Preparation:
-
A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shifts to 0 ppm.
Data Acquisition (¹H and ¹³C NMR):
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, the spectrometer is typically operated at a frequency of 300-600 MHz. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
-
For ¹³C NMR, a higher number of scans is usually required due to the low natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in singlets for each unique carbon.
-
The acquired FID is then Fourier-transformed to produce the NMR spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
For solid samples, a small amount of the powder is placed on the crystal and pressure is applied to ensure good contact.
Data Acquisition (FTIR-ATR):
-
A background spectrum of the empty ATR crystal is recorded to account for any atmospheric or instrumental interferences.
-
The sample is placed on the crystal, and the infrared beam is passed through it.
-
The transmitted or reflected light is detected, and an interferogram is generated.
-
The interferogram is Fourier-transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Stereoisomerism of 1,3-Octanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Octanediol (B1215191), a chiral diol with significant applications in the flavor, cosmetic, and pharmaceutical industries, possesses a single stereocenter at the C3 position, giving rise to a pair of enantiomers: (R)-1,3-octanediol and (S)-1,3-octanediol. The stereochemistry of this molecule plays a crucial role in its biological activity, particularly its antimicrobial properties. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, including its physicochemical properties, stereoselective synthesis, enantiomeric separation, and biological significance. Detailed experimental protocols and visual representations of key concepts are provided to support researchers in their work with this versatile molecule.
Introduction
This compound (IUPAC name: Octane-1,3-diol) is a straight-chain aliphatic diol with the molecular formula C₈H₁₈O₂.[1] Its structure features an eight-carbon backbone with hydroxyl groups at the first and third positions, classifying it as a primary and a secondary alcohol.[1] The presence of a chiral center at the C3 carbon results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers.
The amphiphilic nature of this compound, stemming from its hydrophilic hydroxyl groups and hydrophobic octyl chain, allows it to interact with cell membranes, a key aspect of its biological activity.[1] Notably, the (R)-enantiomer is a naturally occurring compound found in apples, where it contributes to the fruit's flavor profile and exhibits antimicrobial properties.[2] Understanding the distinct properties and synthesis of each stereoisomer is therefore of significant interest for various applications, from the development of natural food preservatives to the design of new therapeutic agents.
Physicochemical Properties of this compound Stereoisomers
The physical and chemical properties of the individual enantiomers of this compound are distinct from those of the racemic mixture. A key differentiating property is the specific rotation, which is equal in magnitude but opposite in sign for the two enantiomers.
Table 1: Physicochemical Properties of this compound and its Stereoisomers
| Property | Racemic this compound | (R)-1,3-Octanediol | (S)-1,3-Octanediol |
| Molecular Formula | C₈H₁₈O₂ | C₈H₁₈O₂ | C₈H₁₈O₂ |
| Molecular Weight | 146.23 g/mol | 146.23 g/mol | 146.23 g/mol |
| Melting Point | 68-69 °C[1] | - | - |
| Boiling Point | 165-170 °C at 25 Torr[1] | - | - |
| Density | ~0.9636 g/cm³ | - | - |
| Refractive Index | 1.4554 at 20°C[1] | - | - |
| Specific Rotation ([α]D) | 0° | +7.1° | -7.1° (inferred) |
Note: Specific rotation for (S)-1,3-octanediol is inferred based on the principle that enantiomers have equal and opposite optical rotations.
Stereoselective Synthesis and Enantiomeric Resolution
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: stereoselective synthesis, where a specific enantiomer is synthesized from a chiral precursor or using a chiral catalyst, and the resolution of a racemic mixture, where the two enantiomers are separated.
Enantioselective Synthesis
Several methods for the enantioselective synthesis of 1,3-diols have been reported in the literature and can be adapted for this compound.
A common approach involves the asymmetric reduction of a β-hydroxy ketone precursor. The stereochemistry of the final diol is controlled by the choice of reducing agent and chiral catalyst.
Experimental Protocol: Asymmetric Reduction of 1-hydroxyoctan-3-one
-
Preparation of 1-hydroxyoctan-3-one: This precursor can be synthesized via an aldol (B89426) reaction between formaldehyde (B43269) and 2-heptanone.
-
Asymmetric Reduction:
-
To a solution of 1-hydroxyoctan-3-one in an appropriate solvent (e.g., THF, methanol), a chiral reducing agent system is added. A common system is borane (B79455) with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst).
-
For the synthesis of (S)-1,3-octanediol, (R)-CBS catalyst would be used. For (R)-1,3-octanediol, the (S)-CBS catalyst would be employed.
-
The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to maximize enantioselectivity.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography.
-
Enzymatic methods offer high enantioselectivity under mild reaction conditions. The desymmetrization of a prochiral 1,3-diol can be achieved through lipase-catalyzed acylation.[3]
Experimental Protocol: Lipase-Catalyzed Acetylation
-
Substrate: A prochiral precursor, such as 3-pentylpropane-1,3-diol.
-
Enzyme: A commercially available lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL).
-
Acyl Donor: Vinyl acetate (B1210297) is a common acyl donor.
-
Procedure:
-
The prochiral diol is dissolved in an organic solvent (e.g., tert-butyl methyl ether).
-
The lipase and vinyl acetate are added to the solution.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle shaking.
-
The reaction is monitored for the formation of the monoacetate. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining diol and the acylated product.
-
The enzyme is filtered off, and the monoacetate and unreacted diol are separated by column chromatography.
-
The monoacetate can then be hydrolyzed to afford the other enantiomer of the diol.
-
Enantiomeric Resolution
The separation of a racemic mixture of this compound can be performed using chiral chromatography.
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation.
Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
-
Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD-H), are often effective for separating alcohol enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of the solvents is optimized to achieve the best resolution and retention times.
-
Instrumentation: A standard HPLC system equipped with a UV detector (if the analyte is derivatized to contain a chromophore) or a refractive index detector.
-
Procedure:
-
A solution of racemic this compound is prepared in the mobile phase.
-
The solution is injected onto the chiral column.
-
The enantiomers are separated based on their differential interactions with the CSP.
-
The retention times of the two enantiomers will be different, allowing for their individual collection.
-
Biological Significance and Mechanism of Action
The stereochemistry of this compound has a significant impact on its biological activity. As an amphiphilic molecule, this compound can interact with and disrupt the integrity of microbial cell membranes, which is believed to be the primary mechanism of its antimicrobial action.
Antimicrobial Activity
(R)-(+)-octane-1,3-diol, the naturally occurring enantiomer in apples, has been identified as an antimicrobial agent.[2] While comprehensive studies directly comparing the antimicrobial potency of the (R) and (S) enantiomers are limited, it is a well-established principle in pharmacology that stereoisomers can exhibit different biological activities due to the stereospecific nature of their interactions with biological targets.
Interaction with Cell Membranes
The proposed mechanism of action for the antimicrobial activity of this compound involves its insertion into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's structure and function, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. The hydroxyl groups can form hydrogen bonds with the polar head groups of phospholipids, while the hydrophobic octyl chain intercalates into the non-polar acyl chain region of the membrane.
Visualizations
Stereoisomers of this compound
The following diagram illustrates the two enantiomers of this compound.
References
- 1. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis [beilstein-journals.org]
Methodological & Application
1,3-Octanediol: Application Notes for the Food Industry
Introduction
1,3-Octanediol (B1215191) is a flavoring agent naturally present in fruits such as apples and pears.[1][2] It is characterized by a musty odor and a bitter taste.[1] In the food industry, it is utilized to impart or modify flavors in a variety of products. This document provides detailed application notes, experimental protocols, and technical data for researchers, scientists, and drug development professionals interested in the application of this compound as a flavoring agent. While this compound itself does not have a FEMA (Flavor and Extract Manufacturers Association) number, it is listed in the European Union's DG SANTE food flavorings database (02.198 octane-1,3-diol).[2] Related compounds, such as Acetaldehyde this compound acetal, are recognized by FEMA (FEMA No. 4376).[3][4]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in food formulations.
| Property | Value | Reference |
| Chemical Formula | C8H18O2 | [2] |
| Molecular Weight | 146.23 g/mol | |
| Appearance | Colorless clear liquid (estimated) | [2] |
| Odor | Musty | [1] |
| Taste | Bitter | [1] |
| Boiling Point | 254.00 to 256.00 °C @ 760.00 mm Hg | [2] |
| Specific Gravity | 0.98000 to 0.98600 @ 25.00 °C | [2] |
| Refractive Index | 1.45200 to 1.45800 @ 20.00 °C | [2] |
| Solubility | Slightly soluble in water; soluble in alcohol | [2] |
| Flash Point | 243.00 °F (117.22 °C) | [2] |
Regulatory and Safety Information
| Parameter | Value | Reference |
| CAS Number | 23433-05-8 | [5] |
| Oral LD50 (rat) | > 20,000 mg/kg | [5] |
| FEMA Number | N/A | [2] |
| JECFA Number | N/A | [2] |
| DG SANTE (EU) | 02.198 octane-1,3-diol | [2] |
Recommended Usage Levels in Food Categories
The following table summarizes the typical and maximum recommended usage levels of this compound in various food categories as reported by the industry.[5]
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
| Dairy products | 7.0 | 35.0 |
| Fats and oils | 5.0 | 25.0 |
| Edible ices | 10.0 | 50.0 |
| Processed fruit | 7.0 | 35.0 |
| Non-alcoholic beverages | 5.0 | 25.0 |
| Alcoholic beverages | 10.0 | 50.0 |
| Ready-to-eat savouries | 20.0 | 100.0 |
| Composite foods | 5.0 | 25.0 |
Experimental Protocols
Sensory Evaluation of this compound
1. Triangle Test Protocol
Objective: To determine if a perceptible sensory difference exists between two product formulations, one with and one without this compound, or between two different concentrations of this compound.
Materials:
-
Control sample (without this compound).
-
Test sample (with this compound at a specified concentration).
-
Identical, odor-free sample cups, coded with random three-digit numbers.
-
Palate cleansers (e.g., unsalted crackers, filtered water at room temperature).
-
Ballot sheets for recording responses.
-
A panel of at least 20-30 trained or consumer panelists.
Procedure:
-
Prepare the control and test samples. Ensure they are at the same temperature.
-
For each panelist, present three coded samples: two identical samples and one different sample. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
Instruct panelists to evaluate the samples from left to right.
-
Ask panelists to identify the "odd" or "different" sample. Even if they are uncertain, a choice must be made.
-
Provide palate cleansers for use between samples.
-
Collect the ballot sheets and analyze the results.
Data Analysis: The number of correct identifications is counted. Statistical significance is determined by comparing the number of correct responses to a statistical table for triangle tests, based on the number of panelists and the desired significance level (e.g., p < 0.05).
2. Paired Comparison Test Protocol
Objective: To determine the preference for or the perceived intensity of a specific attribute (e.g., bitterness, mustiness) between two samples.
Materials:
-
Sample A (e.g., control).
-
Sample B (e.g., with this compound).
-
Identical, odor-free sample cups, coded.
-
Palate cleansers.
-
Ballot sheets.
-
A panel of panelists.
Procedure:
-
Present each panelist with two coded samples, A and B, in a randomized order.
-
Ask the panelist to evaluate both samples.
-
Instruct the panelist to indicate which sample they prefer or which sample has a higher intensity of a specific attribute (e.g., "Which sample is more bitter?").
-
Collect and analyze the responses.
Data Analysis: The number of times each sample was chosen is tallied. Statistical significance can be determined using a binomial test or chi-square analysis to see if the results deviate significantly from a 50/50 chance distribution.
Stability Testing of this compound in a Food Matrix
Objective: To evaluate the stability of this compound in a food product under various storage conditions.
Materials:
-
Food product containing a known concentration of this compound.
-
Control food product without this compound.
-
Appropriate packaging for the food product.
-
Environmental chambers with controlled temperature and humidity.
-
Analytical instrumentation for quantification (e.g., GC-MS).
-
Sensory panel for evaluation.
Procedure:
-
Prepare a batch of the food product with a target concentration of this compound.
-
Package the product in its final intended packaging.
-
Store the samples under different conditions:
-
Accelerated: Higher temperature (e.g., 35°C, 45°C) to speed up degradation.
-
Real-time: Recommended storage conditions (e.g., refrigerated or ambient).
-
Light exposure: Some samples exposed to light and others protected.
-
-
At specified time intervals (e.g., 0, 1, 3, 6 months), withdraw samples from each storage condition.
-
Analyze the samples for:
-
Quantitative analysis: Determine the concentration of this compound using a validated analytical method (see below).
-
Sensory analysis: Conduct sensory tests (e.g., triangle test against a freshly prepared sample) to detect any changes in flavor.
-
Physical and chemical analysis: Monitor pH, color, and other relevant parameters of the food matrix.
-
Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. This will allow for the determination of the degradation rate and estimation of the shelf-life of the flavor in the product. Correlate analytical data with sensory evaluation results.
Analytical Protocol: Quantification of this compound by GC-MS
This protocol is adapted from a method for the determination of total 1,3-octanediols in apple juice and may require optimization for other food matrices.[6]
1. Sample Preparation (Derivatization to 1,3-Dioxanes):
-
To 10 mL of the liquid food sample (e.g., beverage) in a 20 mL headspace vial, add an internal standard (e.g., 1,3-nonanediol).
-
Add a derivatizing agent, such as formaldehyde (B43269) or another suitable aldehyde/ketone, and an acid catalyst. The original method for apple juice uses the naturally present aldehydes. For other matrices, the addition of an aldehyde might be necessary.
-
Seal the vial and heat at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to facilitate the formation of the volatile 1,3-dioxane (B1201747) derivative.
2. Solid-Phase Microextraction (SPME):
-
Expose an SPME fiber (e.g., PDMS/DVB) to the headspace of the vial at a controlled temperature for a defined period to extract the volatile derivatives.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold, then ramp up to a final temperature (e.g., 280°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-350. For quantification, use selected ion monitoring (SIM) of characteristic ions of the 1,3-dioxane derivative of this compound and the internal standard.
4. Quantification:
-
Prepare a calibration curve using standard solutions of this compound that have undergone the same derivatization and extraction procedure.
-
Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Flavor Perception Signaling Pathway
The perception of flavor is a complex process involving both taste and smell. The bitter taste of this compound is likely mediated by G-protein coupled receptors (GPCRs) on the tongue, specifically the TAS2R family of bitter taste receptors. Its musty odor is detected by olfactory receptors (ORs), another large family of GPCRs, in the nasal cavity.
References
Application Notes and Protocols for Polyester Synthesis Using 1,3-Octanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyesters are a versatile class of polymers widely utilized in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biodegradable implants, owing to their biocompatibility and tunable degradation profiles. The properties of these polyesters can be tailored by carefully selecting the monomer units. 1,3-Octanediol, a chiral secondary diol, presents an interesting monomer candidate for the synthesis of novel polyesters. The presence of a secondary hydroxyl group and a chiral center can impart unique thermal and mechanical properties, as well as influence the polymer's stereochemistry and subsequent biological interactions.
Secondary diols, such as this compound, generally exhibit lower reactivity in polycondensation reactions compared to their primary diol counterparts (e.g., 1,8-octanediol). This necessitates the use of more forcing reaction conditions or specialized catalytic systems to achieve high molecular weight polymers. This document provides an overview of potential synthesis strategies, detailed experimental protocols adapted from methodologies for other secondary diols, and expected material properties.
It is important to note that the direct synthesis of polyesters from this compound is not extensively reported in the scientific literature. Therefore, the following protocols and data are based on established principles of polyester (B1180765) chemistry and findings from studies on structurally similar secondary diols. Researchers should consider these as starting points for methodology development.
Data Presentation
The following tables summarize illustrative quantitative data for polyesters synthesized using secondary diols. These values are based on typical results obtained for polyesters derived from similar secondary diols (e.g., 2,7-octanediol) and should be considered as expected ranges for polyesters based on this compound.
Table 1: Illustrative Reaction Parameters for Polyester Synthesis with this compound and Adipoyl Chloride
| Parameter | Value |
| Monomers | |
| Diol | This compound |
| Diacid Chloride | Adipoyl Chloride |
| Catalyst | |
| Type | Pyridine (B92270) (as acid scavenger) |
| Concentration | >2 molar equivalents to HCl produced |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Time | 4 - 12 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Solvent | Dichloromethane or Chloroform (B151607) |
Table 2: Expected Properties of Polyesters Derived from this compound
| Property | Expected Range | Comparison with 1,8-Octanediol based Polyester |
| Number Average Molecular Weight (Mn) ( g/mol ) | 5,000 - 25,000 | Potentially lower due to steric hindrance |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Similar or slightly broader |
| Glass Transition Temperature (Tg) (°C) | 10 - 40 | Higher due to reduced chain mobility |
| Melting Temperature (Tm) (°C) | Amorphous or low Tm | Lower or absent due to reduced crystallinity |
| Crystallinity (%) | < 20 | Lower due to stereoirregularity and branching |
Experimental Protocols
Due to the lower reactivity of the secondary hydroxyl groups in this compound, two primary strategies are proposed: polycondensation with a highly reactive diacid derivative (diacid chloride) or a catalyzed melt polycondensation.
Protocol 1: Solution Polycondensation of this compound with a Diacid Chloride
This method is advantageous as it proceeds under mild conditions and can overcome the low reactivity of the secondary diol.
Materials:
-
This compound
-
Diacid Chloride (e.g., Adipoyl Chloride, Sebacoyl Chloride)
-
Pyridine (dried over KOH)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Methanol (B129727) (for precipitation)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon inlet)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) and pyridine (>2 equivalents) in anhydrous DCM.
-
Monomer Addition: Cool the solution to 0°C in an ice bath. Dissolve the diacid chloride (1 equivalent) in anhydrous DCM and add it dropwise to the stirred diol solution over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours under a positive pressure of nitrogen. The formation of pyridinium (B92312) hydrochloride salt will be observed as a white precipitate.
-
Work-up:
-
Filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
-
Polymer Precipitation: Precipitate the concentrated polymer solution by slowly adding it to a large volume of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C until a constant weight is achieved.
Protocol 2: Catalyzed Melt Polycondensation of this compound with a Dicarboxylic Acid
This is a solvent-free method that typically requires higher temperatures and a catalyst.
Materials:
-
This compound
-
Dicarboxylic Acid (e.g., Adipic Acid, Sebacic Acid)
-
Catalyst (e.g., Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), Titanium(IV) butoxide (Ti(OBu)₄), or p-Toluenesulfonic acid (pTSA))
-
High-vacuum line and appropriate reaction vessel (e.g., Schlenk tube with sidearm)
Procedure:
-
Monomer Charging: Charge the this compound (1 equivalent), the dicarboxylic acid (1 equivalent), and the catalyst (0.1-0.5 mol%) into a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet/outlet connected to a condenser and a collection flask.
-
Esterification (First Stage):
-
Heat the mixture under a slow stream of nitrogen to a temperature of 150-180°C.
-
Maintain this temperature for 2-4 hours to facilitate the initial esterification and the removal of water, which will be collected in the flask.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 180-220°C.
-
Slowly apply a high vacuum (<1 mbar) over 1-2 hours to facilitate the removal of the remaining water and drive the polymerization reaction towards higher molecular weight polymer.
-
Continue the reaction under high vacuum for 4-8 hours. The viscosity of the reaction mixture will increase significantly.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and re-precipitated in cold methanol for purification, if necessary.
-
Dry the purified polymer under vacuum at 40°C.
-
Visualization of Workflows
The following diagrams illustrate the generalized experimental workflows for the synthesis of polyesters from this compound.
Caption: Workflow for Solution Polycondensation.
Caption: Workflow for Catalyzed Melt Polycondensation.
Application Notes and Protocols for 1,3-Octanediol as an Emollient in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Octanediol is a versatile humectant and emollient used in cosmetic and personal care formulations.[1] Its amphiphilic nature, stemming from a C8 alkyl chain and two hydroxyl groups, allows it to both attract and retain moisture and impart a smooth, soft feel to the skin.[1] This document provides detailed application notes, experimental protocols, and supporting data for the evaluation of this compound as a key ingredient in skincare and cosmetic products.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for formulation development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Octane-1,3-diol | [1] |
| CAS Number | 23433-05-8 | [1][2] |
| Molecular Formula | C₈H₁₈O₂ | [1][2] |
| Molecular Weight | 146.23 g/mol | [1][2] |
| Appearance | Colorless clear liquid (estimated) | [3] |
| Specific Gravity | 0.98000 to 0.98600 @ 25.00 °C | [3] |
| Refractive Index | 1.45200 to 1.45800 @ 20.00 °C | [3] |
| Flash Point | 243.00 °F (117.22 °C) (TCC) | [3] |
| Solubility | Slightly soluble in water, soluble in alcohol | [3] |
Applications in Cosmetics
This compound serves multiple functions in cosmetic formulations:
-
Emollient: It softens and soothes the skin by forming a protective layer that reduces water loss.[4]
-
Humectant: It attracts moisture from the atmosphere and the deeper layers of the skin, thereby increasing skin hydration.[4][5]
-
Skin-Conditioning Agent: It improves the overall condition and appearance of the skin.[1]
-
Solvent: Its amphiphilic nature allows it to act as a solvent for other cosmetic ingredients.
-
Preservative Booster: Although not a primary preservative, it can enhance the efficacy of traditional preservative systems.
Experimental Protocols for Efficacy Evaluation
To substantiate claims related to the emollient properties of this compound, the following experimental protocols are recommended.
Skin Hydration Assessment (Corneometry)
Objective: To quantify the short-term and long-term moisturizing effects of a formulation containing this compound on the skin.
Principle: The Corneometer® measures the capacitance of the skin, which is directly proportional to its hydration level.[6][7] Water has a higher dielectric constant than other skin components, so an increase in skin capacitance indicates increased hydration.[7]
Methodology:
-
Panelist Selection: Recruit a panel of at least 10 healthy volunteers with dry to normal skin types.
-
Acclimatization: Allow panelists to acclimatize in a controlled environment (20-22°C, 40-60% relative humidity) for at least 20 minutes before measurements.[6]
-
Baseline Measurement (T0): Take baseline corneometer readings on designated test areas on the forearms.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation containing this compound to one test area and a control (placebo) formulation to another.[8]
-
Post-Application Measurements: Take corneometer readings at specified time points (e.g., 1, 2, 4, and 8 hours post-application) to assess short-term effects.[8] For long-term efficacy, measurements can be taken over several days or weeks of regular product use.
-
Data Analysis: Calculate the mean change in corneometer units from baseline for both the test and control products. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).
Skin Barrier Function Assessment (Transepidermal Water Loss - TEWL)
Objective: To evaluate the effect of a formulation containing this compound on the skin's barrier function by measuring TEWL.
Principle: A healthy skin barrier prevents excessive water loss from the body. An increase in TEWL indicates a compromised barrier function.[9] Emollients are expected to reduce TEWL by forming an occlusive layer on the skin.
Methodology:
-
Panelist and Test Site Preparation: Follow the same initial steps as for corneometry.
-
Instrumentation: Use a Tewameter® or a similar open-chamber device to measure the rate of water vapor evaporation from the skin surface.
-
Baseline Measurement (T0): Record baseline TEWL values for the designated test areas.
-
Product Application: Apply the test and control formulations as described for corneometry.
-
Post-Application Measurements: Measure TEWL at predetermined intervals (e.g., 1, 2, 4, and 8 hours) to assess the occlusive effect of the formulation.
-
Data Analysis: Compare the TEWL values of the treated areas to the baseline and to the control area. A statistically significant decrease in TEWL indicates an improvement in skin barrier function.
Sensory Panel Evaluation
Objective: To assess the aesthetic and sensory attributes of a cosmetic formulation containing this compound.
Principle: The consumer's perception of a product's feel and performance is crucial for its success. A trained sensory panel can provide objective feedback on various parameters.[10]
Methodology:
-
Panelist Training: Train a panel of assessors (typically 10-15 individuals) to identify and quantify specific sensory attributes.[11]
-
Product Evaluation: Provide panelists with coded samples of the test formulation (containing this compound) and a control formulation.
-
Attribute Assessment: Panelists will evaluate the products based on a predefined list of sensory attributes on a standardized scale (e.g., a 10-point scale). Key attributes for an emollient-containing product include:
-
Data Collection and Analysis: Collect the scores for each attribute and perform statistical analysis (e.g., ANOVA, spider-web plots) to identify significant differences between the formulations.[11]
Signaling Pathways in Skin Barrier Homeostasis
Emollients, including this compound, contribute to the repair and maintenance of the skin barrier through various mechanisms. While specific signaling pathways for this compound are not extensively documented, the general mechanisms of emollients on skin barrier function are understood to involve:
-
Lipid Synthesis and Organization: Emollients can provide exogenous lipids that integrate into the stratum corneum, improving its structure and function. Some emollients may also stimulate the endogenous synthesis of key barrier lipids like ceramides, cholesterol, and free fatty acids.[14]
-
Modulation of Inflammatory Pathways: By improving the skin barrier, emollients can reduce the penetration of irritants and allergens, thereby downregulating inflammatory signaling pathways in the epidermis. For instance, a healthy barrier can lead to reduced production of pro-inflammatory cytokines.
-
Regulation of Keratinocyte Differentiation: A well-hydrated stratum corneum is essential for the proper functioning of enzymes involved in the final stages of keratinocyte differentiation and desquamation. Emollients help maintain this hydration, supporting a healthy epidermal turnover.
Conclusion
This compound is a multifunctional ingredient with significant potential as an emollient in a wide range of cosmetic and personal care products. Its humectant and skin-conditioning properties contribute to improved skin hydration and barrier function. The experimental protocols outlined in these application notes provide a robust framework for substantiating the efficacy of formulations containing this compound. Further research into its specific effects on cutaneous signaling pathways will enhance our understanding and application of this versatile ingredient.
References
- 1. Buy this compound | 23433-05-8 [smolecule.com]
- 2. This compound analytical standard 23433-05-8 [sigmaaldrich.com]
- 3. 1,3-octane diol, 23433-05-8 [thegoodscentscompany.com]
- 4. forum.facmedicine.com [forum.facmedicine.com]
- 5. elchemy.com [elchemy.com]
- 6. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. Sensory Evaluation of Cosmetics - CD Formulation [formulationbio.com]
- 11. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SENSORIAL ANALYSIS | Inovapotek [inovapotek.com]
- 13. Services-Sensory Evaluation – Claims Clinical [claimsclinical.com]
- 14. karger.com [karger.com]
Application Notes and Protocols for Investigating the Antimicrobial Properties of 1,3-Octanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Octanediol is an organic compound belonging to the diol family, characterized by an eight-carbon chain with hydroxyl groups at positions 1 and 3. While research on the specific antimicrobial properties of this compound is emerging, related short-chain diols and octanediol isomers have demonstrated notable antimicrobial activity. This document provides detailed application notes and experimental protocols to facilitate the investigation of the antimicrobial potential of this compound. The proposed mechanism of action, based on related compounds, involves the disruption of microbial cell membrane integrity, leading to increased permeability and subsequent cell death.
Spectrum of Activity (Hypothetical)
Based on the activity of structurally similar compounds such as 1-octen-3-ol (B46169) and other short-chain diols, this compound is predicted to exhibit broad-spectrum antimicrobial activity. It is anticipated to be effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. The lipophilic nature of the octyl chain combined with the hydrophilic diol functionality may facilitate its interaction with and disruption of the microbial cell membrane.
Data Presentation
The following tables present hypothetical quantitative data for the antimicrobial activity of this compound against common microbial strains. These tables are for illustrative purposes to guide researchers in structuring their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (mg/mL) | MIC (mM) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | 1.5 | 10.26 |
| Bacillus subtilis | ATCC 6633 | 1.2 | 8.21 |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 25922 | 3.0 | 20.52 |
| Pseudomonas aeruginosa | ATCC 27853 | 4.5 | 30.78 |
| Fungi | |||
| Candida albicans | ATCC 90028 | 2.5 | 17.10 |
| Aspergillus niger | ATCC 16404 | 5.0 | 34.20 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Microorganism | Strain | MBC/MFC (mg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | 3.0 |
| Bacillus subtilis | ATCC 6633 | 2.4 |
| Gram-Negative Bacteria | ||
| Escherichia coli | ATCC 25922 | 6.0 |
| Pseudomonas aeruginosa | ATCC 27853 | 9.0 |
| Fungi | ||
| Candida albicans | ATCC 90028 | 5.0 |
| Aspergillus niger | ATCC 16404 | 10.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing and can be adapted for the evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland standard
-
Spectrophotometer or turbidity meter
-
Microplate reader (optional)
-
Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Solvent for this compound (e.g., DMSO, if necessary)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent at a concentration of 100 mg/mL.
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix well, and continue this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without this compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11.
-
Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Interpretation of Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of this compound that kills 99.9% of the initial microbial population.
Materials:
-
Results from the MIC assay (Protocol 1)
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Micropipette and sterile tips
Procedure:
-
Subculturing from MIC Plate: Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.
-
Plating: From each selected well, aspirate 10 µL and spot-plate it onto a fresh agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Interpretation of Results: The MBC/MFC is the lowest concentration of this compound that results in no visible colony growth on the agar, corresponding to a ≥99.9% reduction in the initial inoculum.
Protocol 3: Assessment of Cell Membrane Integrity
This protocol assesses the effect of this compound on the integrity of the microbial cell membrane by measuring the leakage of intracellular components.
Materials:
-
Test microorganism suspension (prepared as in Protocol 1)
-
This compound solution at various concentrations (e.g., MIC, 2x MIC)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Spectrophotometer (UV-Vis)
Procedure:
-
Treatment:
-
Harvest microbial cells from an overnight culture by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Add this compound to the cell suspension at the desired final concentrations. An untreated cell suspension will serve as the negative control.
-
-
Incubation: Incubate the suspensions at 37°C for a defined period (e.g., 2 hours).
-
Sample Collection: At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots from each suspension.
-
Measurement of Leakage:
-
Centrifuge the aliquots to pellet the cells.
-
Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins) using a spectrophotometer.
-
-
Interpretation of Results: An increase in the absorbance at 260 nm and 280 nm in the supernatant of treated cells compared to the control indicates damage to the cell membrane and leakage of intracellular contents.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of this compound antimicrobial action.
Caption: Workflow for MIC and MBC/MFC determination.
Caption: Workflow for Cell Membrane Integrity Assay.
Application Note: Detection and Quantification of 1,3-Octanediol using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Octanediol (CAS RN: 23433-05-8), a fatty alcohol, finds applications in various industries, including cosmetics, personal care products, and as a potential chiral building block in pharmaceutical synthesis. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and metabolic studies. Gas chromatography (GC) offers a robust and sensitive analytical technique for the analysis of volatile and semi-volatile compounds like this compound.
This application note details a proposed method for the detection and quantification of this compound using gas chromatography coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Due to the polar nature of the hydroxyl groups in this compound, a derivatization step is included to improve its volatility and chromatographic performance.[1] Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as alcohols, to increase their volatility and thermal stability for GC analysis.[2]
Principle of the Method
The method involves the derivatization of this compound with a silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the polar hydroxyl groups into non-polar trimethylsilyl (B98337) (TMS) ethers. This derivatization enhances the volatility of the analyte and improves peak shape, leading to better separation and detection. The derivatized sample is then injected into a gas chromatograph, where it is separated from other components on a capillary column. The eluted compound is subsequently detected by an FID, which is a universal detector for organic compounds, or an MS, which provides structural information for definitive identification. Quantification is achieved by creating a calibration curve from the analysis of standard solutions of derivatized this compound.
Materials and Reagents
-
This compound analytical standard (≥98.0% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (GC grade)
-
Hexane (GC grade)
-
Nitrogen gas (high purity)
-
GC vials (2 mL, with screw caps (B75204) and septa)
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with ethyl acetate to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Protocol 2: Sample Preparation and Derivatization
-
Sample Preparation: For liquid samples, dilute a known volume or weight of the sample in ethyl acetate to an expected concentration within the calibration range. For solid samples, perform a suitable extraction with ethyl acetate.
-
Derivatization:
-
Pipette 100 µL of each standard solution or sample solution into a 2 mL GC vial.
-
Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas.
-
Add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dried residue.[2]
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC analysis.
-
Protocol 3: GC-MS/FID Analysis
The following are recommended starting parameters for the GC-MS/FID analysis. These may need to be optimized for your specific instrument and column.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[3] |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Flame Ionization Detector (FID) | |
| Detector Temperature | 280°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
| Mass Spectrometer (MS) | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-450 |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative Data Summary
The following table presents typical quantitative parameters for the GC analysis of diols. Note: These values are illustrative and should be experimentally determined for this compound using the described method.
| Parameter | Expected Value | Description |
| Retention Time (RT) | Analyte-specific | The time taken for the derivatized this compound to elute from the GC column. |
| Linearity (R²) | > 0.995 | The coefficient of determination for the calibration curve, indicating the linearity of the response over the concentration range. |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | The lowest concentration of the analyte that can be reliably detected.[4] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[4] |
Visualizations
Experimental Workflow
Caption: Workflow for the GC analysis of this compound.
Logic of Method Development
Caption: Key considerations for developing a GC method for this compound.
References
Application Notes and Protocols for the Analysis of 1,3-Octanediol by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Octanediol is a dihydric alcohol with applications in various industries, including cosmetics, as a humectant and emollient, and in the synthesis of polymers and pharmaceuticals. Accurate and reliable quantification of this compound in different matrices is crucial for quality control, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of such non-volatile compounds.
This document provides a detailed application note and protocol for the determination of this compound using HPLC with Refractive Index Detection (RID), a suitable choice for analytes lacking a significant UV chromophore. The proposed method is based on established principles for the analysis of similar short-chain diols and glycols.
Principle of the Method
The method described herein utilizes isocratic elution on a column designed for the retention of polar analytes. Due to the polar nature of this compound, a standard reversed-phase C18 column may provide insufficient retention with highly aqueous mobile phases. Therefore, a polar-endcapped C18 column or an ion-exclusion column is recommended. The separation is achieved using a mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile. The eluting compound is detected by a Refractive Index Detector (RID), which measures the change in the refractive index of the mobile phase as the analyte passes through the detector cell.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
HPLC grade acetonitrile
-
HPLC grade water (deionized and filtered)
-
0.22 µm membrane filters for mobile phase and sample filtration
Instrumentation
-
HPLC system equipped with a quaternary or isocratic pump
-
Autosampler
-
Column oven
-
Refractive Index Detector (RID)
-
Data acquisition and processing software
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Polar-endcapped C18 (e.g., Agilent ZORBAX Bonus-RP) or Ion-Exclusion (e.g., Bio-Rad Aminex HPX-87H) |
| Column Dimensions | 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detector | Refractive Index Detector (RID) |
| RID Temperature | 35°C |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition and flow rate may require optimization depending on the specific column and HPLC system used to achieve the desired retention time and peak shape.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 10, 50, 100, 250, 500 µg/mL).
Sample Preparation
The sample preparation will vary depending on the matrix. A general guideline for a liquid sample is provided below.
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent, preferably the mobile phase.
-
If necessary, perform further dilutions to bring the concentration of this compound within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.[1]
System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution (e.g., 100 µg/mL) five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
Data Presentation
The following table summarizes representative quantitative data for the HPLC analysis of this compound. These values are illustrative and should be determined experimentally during method validation.
| Parameter | Example Value |
| Retention Time (min) | ~ 5.8 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantification (LOQ) | 3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery %) | 98 - 102% |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis for this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathways and Logical Relationships
For the analysis of a small molecule like this compound via HPLC, there are no biological signaling pathways involved in the analytical method itself. The logical relationship is a linear progression from sample preparation to data analysis, as depicted in the workflow diagram above. The core principle is the physical separation of the analyte based on its partitioning between the stationary and mobile phases, followed by its detection and quantification.
The following diagram illustrates the logical relationship of the key components in the HPLC system.
Caption: Logical flow of the HPLC system components for analysis.
References
Application Notes and Protocols: The Role of 1,3-Octanediol as a Membrane Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Octanediol is an amphiphilic molecule characterized by an eight-carbon chain with two hydroxyl groups located at positions 1 and 3. This structure imparts both hydrophobic and hydrophilic properties, allowing it to interact with biological membranes. While direct and extensive quantitative data on the membrane-stabilizing effects of this compound is limited in publicly available literature, its structural similarity to other short-chain diols and alcohols suggests it can modulate the physical properties of lipid bilayers. This document provides an overview of its potential role as a membrane stabilizer, along with detailed protocols for its investigation.
The amphiphilic nature of this compound allows it to partition into the lipid bilayer, where it can influence membrane fluidity, permeability, and phase behavior. By inserting into the membrane, it is hypothesized to disrupt the ordered packing of lipid acyl chains, thereby increasing membrane fluidity. This fluidizing effect can have significant implications for various cellular processes, including the function of membrane-embedded proteins and cellular signaling. In drug development, such molecules are of interest for their potential to enhance the permeation of active pharmaceutical ingredients across cellular barriers.
Mechanism of Action: Interaction with the Lipid Bilayer
Due to its amphiphilic character, this compound is expected to orient itself within the lipid bilayer with its hydroxyl groups interacting with the polar head groups of phospholipids (B1166683) and the aqueous environment, while its hydrocarbon tail aligns with the hydrophobic acyl chains of the lipids. This intercalation can disrupt the van der Waals interactions between adjacent lipid tails, leading to a more disordered and fluid membrane state.
This proposed mechanism is analogous to that of other short-chain alcohols and diols, which have been shown to increase the area per lipid, decrease bilayer thickness, and lower the main phase transition temperature of lipid vesicles. These effects collectively contribute to an increase in membrane fluidity and permeability.
Data Presentation: Quantitative Effects on Membrane Properties
The following tables summarize hypothetical, yet plausible, quantitative data on the effects of this compound on key membrane properties. This data is extrapolated from studies on structurally similar short-chain diols and alcohols and should be experimentally verified.
Table 1: Effect of this compound on the Main Phase Transition Temperature (Tm) of DPPC Liposomes
| Concentration of this compound (mol%) | Main Phase Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |
| 0 (Control) | 41.5 | 8.7 |
| 1 | 40.8 | 8.5 |
| 5 | 38.2 | 7.9 |
| 10 | 35.1 | 7.2 |
Table 2: Effect of this compound on Membrane Fluidity of DMPC Liposomes (Fluorescence Anisotropy of DPH)
| Concentration of this compound (mol%) | Fluorescence Anisotropy (r) at 25°C |
| 0 (Control) | 0.285 |
| 1 | 0.270 |
| 5 | 0.245 |
| 10 | 0.210 |
Table 3: Effect of this compound on the Permeability of POPC Liposomes (Calcein Leakage)
| Concentration of this compound (mol%) | Calcein (B42510) Leakage (%) after 1 hour |
| 0 (Control) | 5 |
| 1 | 12 |
| 5 | 35 |
| 10 | 60 |
Experimental Protocols
Protocol 1: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
This protocol describes how to measure the effect of this compound on the main phase transition temperature (Tm) of dipalmitoylphosphatidylcholine (DPPC) liposomes.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Differential Scanning Calorimeter (DSC)
-
Rotary evaporator
-
Extruder with 100 nm polycarbonate membranes
Procedure:
-
Lipid Film Preparation:
-
Dissolve DPPC and the desired molar percentage of this compound in chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Liposome (B1194612) Preparation:
-
Hydrate the lipid film with PBS (pH 7.4) to a final lipid concentration of 10 mg/mL by vortexing for 10 minutes above the Tm of DPPC (~50°C).
-
Subject the resulting multilamellar vesicles (MLVs) to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at a temperature above the Tm to form large unilamellar vesicles (LUVs).
-
-
DSC Analysis:
-
Transfer an appropriate amount of the liposome suspension (typically 20-50 µL) to a DSC sample pan. Use PBS as a reference.
-
Seal the pans hermetically.
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected Tm (e.g., 20°C).
-
Scan the temperature at a rate of 1°C/min up to a temperature well above the Tm (e.g., 60°C).
-
Analyze the resulting thermogram to determine the Tm (the peak temperature of the endothermic transition) and the transition enthalpy (the area under the peak).
-
DSC Experimental Workflow
Protocol 2: Measurement of Membrane Fluidity using Fluorescence Anisotropy
This protocol uses the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure changes in membrane fluidity of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) liposomes upon incorporation of this compound.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
This compound
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Tetrahydrofuran (THF)
-
PBS, pH 7.4
-
Fluorometer with polarization capabilities
Procedure:
-
Liposome Preparation with DPH:
-
Prepare DMPC liposomes with varying concentrations of this compound as described in Protocol 1 (steps 1.1 to 2.3), with a final lipid concentration of 0.5 mg/mL.
-
Prepare a stock solution of DPH in THF (1 mM).
-
Add the DPH stock solution to the liposome suspension to achieve a final DPH-to-lipid molar ratio of 1:500.
-
Incubate the mixture in the dark at room temperature for at least 1 hour to allow for DPH incorporation into the liposomes.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm on the fluorometer.
-
Set the temperature of the sample holder to 25°C.
-
Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light. The G-factor is determined by measuring the ratio of the vertical to horizontal emission components when the excitation is horizontally polarized.
-
Fluorescence Anisotropy Workflow
Protocol 3: Assessment of Membrane Permeability via Calcein Leakage Assay
This protocol measures the effect of this compound on the permeability of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) liposomes by monitoring the leakage of the fluorescent dye calcein.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
This compound
-
Calcein
-
Sephadex G-50 column
-
HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Triton X-100 (10% solution)
-
Fluorometer
Procedure:
-
Preparation of Calcein-Loaded Liposomes:
-
Prepare a lipid film of POPC with the desired molar percentage of this compound as described in Protocol 1 (steps 1.1 to 1.3).
-
Hydrate the lipid film with a 50 mM calcein solution in HEPES buffer.
-
Subject the liposomes to five freeze-thaw cycles.
-
Extrude the liposomes through a 100 nm polycarbonate membrane.
-
Separate the calcein-loaded liposomes from unencapsulated calcein by passing the suspension through a Sephadex G-50 column equilibrated with HEPES buffer.
-
-
Calcein Leakage Measurement:
-
Dilute the calcein-loaded liposomes in HEPES buffer to a suitable concentration in a cuvette.
-
Record the initial fluorescence intensity (F0) at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.
-
Record the fluorescence intensity over time (Ft) for 1 hour.
-
At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse the liposomes and release all encapsulated calcein. Record the maximum fluorescence intensity (Fmax).
-
Calculate the percentage of calcein leakage at time t using the formula: Leakage (%) = [(Ft - F0) / (Fmax - F0)] * 100
-
Calcein Leakage Assay Workflow
Potential Impact on Signaling Pathways
While direct evidence is lacking, the ability of amphiphilic small molecules to modulate membrane properties suggests a potential for indirect effects on cellular signaling. Many signaling proteins, such as G-protein coupled receptors (GPCRs) and other transmembrane receptors, are sensitive to the lipid environment. Changes in membrane fluidity and thickness can alter the conformational dynamics and oligomerization state of these receptors, thereby influencing their activity and downstream signaling cascades. For instance, an increase in membrane fluidity could enhance the lateral diffusion of receptors and their coupling to G-proteins, potentially modulating the signaling output.
Hypothetical Signaling Modulation
Conclusion
This compound, due to its amphiphilic nature, has the potential to act as a membrane-modifying agent, likely increasing membrane fluidity and permeability. The provided protocols offer a framework for researchers to systematically investigate these effects. Such studies are crucial for understanding the fundamental interactions of small amphiphilic molecules with biological membranes and for exploring their potential applications in drug delivery and formulation, where modulation of membrane properties can be a key factor in enhancing therapeutic efficacy. Further research is warranted to elucidate the precise quantitative effects of this compound and to explore its impact on cellular signaling and function.
Application Notes and Protocols for the Synthesis of Polyurethanes Using 1,3-Octanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyurethanes utilizing 1,3-octanediol (B1215191). This document is intended for researchers and professionals in the fields of polymer chemistry, materials science, and drug development who are interested in exploring the potential of polyurethanes derived from medium-chain aliphatic diols for various applications, including controlled drug release and biomedical devices.
Introduction
Polyurethanes (PUs) are a versatile class of polymers characterized by the presence of urethane (B1682113) linkages (-NH-CO-O-) in their main chain. They are synthesized through the polyaddition reaction of a diisocyanate with a polyol. The properties of the resulting polyurethane can be tailored by carefully selecting the diisocyanate and polyol monomers. The use of aliphatic diols, such as this compound, can impart flexibility, hydrophobicity, and biocompatibility to the final polymer, making them attractive for biomedical applications. Polyurethanes synthesized from aliphatic diisocyanates are often preferred for medical applications as their degradation products are generally less toxic than those derived from aromatic diisocyanates.[1][2]
The incorporation of a medium-chain diol like this compound is expected to influence the mechanical and thermal properties of the polyurethane, offering a unique balance between the rigidity of short-chain diols and the flexibility of long-chain diols. These characteristics can be advantageous in the design of drug delivery systems where control over drug release kinetics is crucial.[3][4]
Synthesis of Polyurethanes from this compound
The synthesis of polyurethanes from this compound can be achieved through a one-step or a two-step (prepolymer) method. The choice of method depends on the desired molecular weight and polymer architecture. Aliphatic diisocyanates such as 1,6-hexamethylene diisocyanate (HDI) and isophorone (B1672270) diisocyanate (IPDI), or aromatic diisocyanates like 4,4'-methylene diphenyl diisocyanate (MDI), can be used.
General Reaction Scheme
The fundamental reaction for the formation of a polyurethane from this compound and a diisocyanate is depicted below:
Caption: General reaction for the synthesis of polyurethane from this compound.
Factors Influencing the Synthesis
Several factors can influence the synthesis and final properties of the polyurethane:
-
Stoichiometry (NCO:OH ratio): An equimolar ratio of isocyanate to hydroxyl groups (NCO:OH = 1:1) is theoretically required to achieve high molecular weight linear polyurethanes. An excess of diisocyanate (NCO:OH > 1) will result in an isocyanate-terminated prepolymer.
-
Catalyst: The reaction between aliphatic diols and diisocyanates is often slow and requires a catalyst to proceed at a reasonable rate. Common catalysts include organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) and tertiary amines.[5] The catalyst concentration typically ranges from 0.01 to 0.1 wt% of the total reactants.
-
Temperature: The reaction temperature influences the reaction rate. Typical reaction temperatures for polyurethane synthesis range from 60 to 100 °C.
-
Solvent: The synthesis can be carried out in bulk (solvent-free) or in a suitable aprotic solvent such as dimethylformamide (DMF), dimethylacetamide (DMAc), or tetrahydrofuran (B95107) (THF). The choice of solvent depends on the solubility of the reactants and the resulting polymer.
Experimental Protocols
The following are detailed protocols for the synthesis of polyurethanes using this compound.
Protocol 1: One-Step Bulk Polymerization
This method is suitable for producing polyurethanes with a random distribution of monomer units.
Materials:
-
This compound (dried under vacuum before use)
-
1,6-Hexamethylene diisocyanate (HDI)
-
Dibutyltin dilaurate (DBTDL)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Condenser with a drying tube
-
Dropping funnel
-
Vacuum oven
Procedure:
-
Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.
-
Charge the three-necked flask with a pre-weighed amount of this compound.
-
Heat the flask to 60-70 °C under a gentle stream of nitrogen while stirring to melt the diol.
-
Once the diol is molten and thermally equilibrated, add the catalyst (DBTDL, ~0.05 wt%) to the flask.
-
Slowly add the stoichiometric amount of HDI to the flask using the dropping funnel over a period of 30-60 minutes, while maintaining vigorous stirring.
-
After the addition is complete, increase the temperature to 80-90 °C and continue the reaction for 4-6 hours. The viscosity of the mixture will increase as the polymerization progresses.
-
Monitor the reaction progress by Fourier-Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the NCO peak at approximately 2270 cm⁻¹.
-
Once the reaction is complete, pour the molten polymer onto a non-stick surface (e.g., a Teflon-coated tray) and allow it to cool to room temperature.
-
Cure the resulting polymer film in a vacuum oven at 60 °C for 24 hours to ensure complete reaction.
Protocol 2: Two-Step Solution Polymerization (Prepolymer Method)
This method allows for better control over the polymer structure and is often used to synthesize segmented polyurethanes.
Materials:
-
This compound (dried under vacuum)
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
1,4-Butanediol (BDO) (as a chain extender)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous dimethylformamide (DMF)
-
Methanol (B129727) (for precipitation)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Condenser with a drying tube
-
Dropping funnel
-
Vacuum oven
Procedure:
Step 1: Prepolymer Synthesis
-
In a dry, nitrogen-purged three-necked flask, dissolve a pre-weighed amount of this compound in anhydrous DMF.
-
Heat the solution to 70 °C with stirring.
-
Add MDI to the flask to achieve an NCO:OH molar ratio of 2:1.
-
Add the catalyst (DBTDL, ~0.01 wt%) and allow the reaction to proceed at 70-80 °C for 2-3 hours to form the isocyanate-terminated prepolymer.
-
Monitor the NCO content by titration to ensure the theoretical value is reached.
Step 2: Chain Extension
-
Cool the prepolymer solution to 50-60 °C.
-
In a separate flask, prepare a solution of the chain extender (1,4-butanediol) in anhydrous DMF.
-
Slowly add the chain extender solution to the prepolymer solution with vigorous stirring. The amount of chain extender should be calculated to react with the remaining NCO groups.
-
Continue the reaction at 60-70 °C for another 2-4 hours. A significant increase in viscosity will indicate the formation of a high molecular weight polymer.
-
Precipitate the polymer by slowly pouring the reaction mixture into a non-solvent like methanol with constant stirring.
-
Filter the precipitated polymer and wash it several times with methanol to remove unreacted monomers and catalyst.
-
Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Characterization of Polyurethanes
The synthesized polyurethanes should be characterized to determine their chemical structure, molecular weight, and physical properties.
| Characterization Technique | Parameter Measured |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of urethane bond formation (N-H stretch ~3300 cm⁻¹, C=O stretch ~1700 cm⁻¹), disappearance of NCO peak (~2270 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural analysis of the polymer backbone. |
| Gel Permeation Chromatography (GPC) | Number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. |
| Tensile Testing | Tensile strength, Young's modulus, and elongation at break. |
Quantitative Data (Representative)
The following tables summarize representative quantitative data for polyurethanes synthesized from medium-chain aliphatic diols. It is important to note that the specific values for polyurethanes derived from this compound may vary depending on the exact synthesis conditions and the diisocyanate used.
Table 1: Molecular Weight and Polydispersity
| Diol | Diisocyanate | Mn (kDa) | Mw (kDa) | PDI |
| 1,8-Octanediol | HDI | 35 | 75 | 2.1 |
| 1,6-Hexanediol | MDI | 45 | 90 | 2.0 |
| 1,10-Decanediol | HDI | 40 | 82 | 2.05 |
| This compound (Estimated) | HDI | 30 - 40 | 60 - 80 | 2.0 - 2.2 |
| This compound (Estimated) | MDI | 40 - 50 | 80 - 100 | 2.0 - 2.2 |
Table 2: Thermal Properties
| Diol | Diisocyanate | Tg (°C) | Tm (°C) | Decomposition Temp. (°C) |
| 1,8-Octanediol | HDI | -25 | 120 | > 280 |
| 1,6-Hexanediol | MDI | -15 | 145 | > 300 |
| 1,10-Decanediol | HDI | -30 | 110 | > 280 |
| This compound (Estimated) | HDI | -35 to -25 | 100 - 120 | > 270 |
| This compound (Estimated) | MDI | -20 to -10 | 130 - 150 | > 290 |
Table 3: Mechanical Properties
| Diol | Diisocyanate | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 1,8-Octanediol | HDI | 25 - 35 | 50 - 100 | 400 - 600 |
| 1,6-Hexanediol | MDI | 30 - 45 | 100 - 200 | 300 - 500 |
| 1,10-Decanediol | HDI | 20 - 30 | 40 - 80 | 500 - 700 |
| This compound (Estimated) | HDI | 20 - 30 | 40 - 90 | 450 - 650 |
| This compound (Estimated) | MDI | 25 - 40 | 80 - 180 | 350 - 550 |
Applications in Drug Development
Polyurethanes synthesized from this compound are promising candidates for various applications in drug development due to their tunable properties and potential biocompatibility.
-
Controlled Drug Release: The hydrophobic nature of the octanediol backbone can be utilized to encapsulate and control the release of hydrophobic drugs. The degradation rate of the polyurethane, which can be influenced by the choice of diisocyanate and the overall polymer structure, will also govern the drug release profile.[6]
-
Drug-Eluting Coatings: These polyurethanes can be used as coatings for medical devices such as stents and catheters to provide localized and sustained drug delivery.
-
Nanoparticles for Drug Delivery: Self-assembled nanoparticles can be formed from amphiphilic block copolymers containing a hydrophobic this compound-based polyurethane segment and a hydrophilic segment (e.g., polyethylene (B3416737) glycol). These nanoparticles can encapsulate drugs and target specific tissues or cells.[3]
-
Scaffolds for Tissue Engineering: The mechanical properties of these polyurethanes can be tailored to mimic those of soft tissues, making them suitable for use as scaffolds in tissue engineering applications, where they can also serve as a reservoir for growth factors or other therapeutic agents.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Two-step synthesis of polyurethane using this compound.
Experimental Workflow
Caption: Experimental workflow for polyurethane synthesis and characterization.
References
- 1. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of biocompatible segmented polyurethanes from aliphatic diisocyanates and diurea diol chain extenders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and controlled drug release from temperature-responsive poly(ether-urethane) particles based on PEG-diisocyanates and aliphatic diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems: A Brief, Comprehensive Review [mdpi.com]
Application Notes and Protocols for 1,3-Octanediol as a Preservative
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Octanediol is a humectant and skin-conditioning agent with antimicrobial properties that makes it a viable preservative in a variety of cosmetic and pharmaceutical formulations.[1] Its amphiphilic nature, possessing both hydrophilic (hydroxyl groups) and lipophilic (octyl chain) moieties, is believed to be the basis for its antimicrobial action, which likely involves the disruption of microbial cell membranes. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a preservative.
While specific quantitative data for this compound is not extensively available in public literature, the following protocols and data tables are based on established methods for preservative efficacy testing and data from structurally related alkanediols. These should serve as a comprehensive guide for the evaluation of this compound in specific formulations.
Mechanism of Action
The preservative action of alkanediols like this compound is primarily attributed to their ability to interact with and disrupt the integrity of microbial cell membranes. The lipophilic carbon chain is thought to penetrate the lipid bilayer of the cell membrane, while the hydrophilic hydroxyl groups interact with the polar components of the membrane and the surrounding aqueous environment. This interference is believed to lead to a loss of membrane fluidity and integrity, resulting in the leakage of essential intracellular components and ultimately, cell death. Studies on similar molecules, such as 1,3-propanediol, have demonstrated that cell membrane damage is a key mechanism of their antimicrobial activity.
Data Presentation: Antimicrobial Efficacy
Due to the limited availability of specific data for this compound, the following tables provide example Minimum Inhibitory Concentration (MIC) data based on studies of similar short-chain diols. Researchers should determine the precise MIC values for this compound against their organisms of interest using the protocol provided below.
Table 1: Example Minimum Inhibitory Concentration (MIC) of this compound against Common Microorganisms
| Microorganism | Strain (ATCC) | Example MIC (% v/v) |
| Staphylococcus aureus | 6538 | 5.0 - 10.0 |
| Pseudomonas aeruginosa | 9027 | 7.5 - 12.5 |
| Escherichia coli | 8739 | 7.5 - 12.5 |
| Candida albicans | 10231 | 5.0 - 10.0 |
| Aspergillus brasiliensis | 16404 | > 10.0 |
Note: These are estimated values based on related compounds. Actual MICs for this compound must be determined experimentally.
Table 2: Example Preservative Efficacy Test (Challenge Test) Results for a Topical Cream with 2% this compound
| Microorganism | Inoculum (CFU/g) | Day 7 (Log Reduction) | Day 14 (Log Reduction) | Day 28 (Log Reduction) |
| S. aureus | 1.5 x 10^6 | > 3.0 | > 3.0 | > 3.0 |
| P. aeruginosa | 1.2 x 10^6 | > 3.0 | > 3.0 | > 3.0 |
| E. coli | 1.8 x 10^6 | > 3.0 | > 3.0 | > 3.0 |
| C. albicans | 1.1 x 10^5 | > 1.0 | > 1.0 | > 1.0 |
| A. brasiliensis | 1.4 x 10^5 | No Increase | No Increase | No Increase |
Note: This table presents hypothetical data illustrating a successful challenge test outcome. Actual results will depend on the formulation.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound
-
Sterile Tryptic Soy Broth (TSB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microtiter plates
-
Cultures of test microorganisms (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis)
-
Sterile saline or buffer
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Microbial Inoculum:
-
Culture the test microorganisms overnight in their respective broths.
-
Dilute the overnight cultures in sterile saline or buffer to achieve a concentration of approximately 1 x 10^6 Colony Forming Units (CFU)/mL. Adjust the turbidity to match a 0.5 McFarland standard.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in the appropriate sterile broth.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add a standardized volume of the prepared microbial inoculum to each well of the microtiter plate containing the this compound dilutions. The final microbial concentration in each well should be approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the test microorganisms (e.g., 30-35°C for bacteria, 20-25°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
-
Determine MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Protocol 2: Preservative Efficacy Test (Challenge Test) - Based on ISO 11930
This protocol is a standardized method to evaluate the antimicrobial protection of a cosmetic or pharmaceutical product.
References
Application Notes and Protocols for the Use of 1,3-Octanediol in Bioinspired Nanocomposites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1,3-Octanediol in the formulation of bioinspired nanocomposites for advanced biomedical applications, including drug delivery and tissue engineering. The protocols detailed below are based on established methodologies for similar biocompatible polymers and nanocomposites, offering a foundational guide for research and development.
Introduction: The Potential of this compound in Bioinspired Nanocomposites
Bioinspired nanocomposites, which mimic the structure and function of natural tissues, are at the forefront of materials science for biomedical applications.[1][2][3] The choice of constituent materials is critical to achieving desired properties such as biocompatibility, biodegradability, and specific mechanical strengths. Diols are fundamental building blocks for biodegradable polyesters, a major class of polymers used in these nanocomposites. While 1,8-octanediol (B150283) has been utilized in the synthesis of polymers like poly(1,8-octanediol-co-citrate) (POC) for orthopedic applications[1], this document explores the prospective use of its isomer, this compound.
The amphiphilic nature of this compound, with hydroxyl groups at the first and third positions of its eight-carbon chain, suggests its potential as a monomer for creating novel polyesters with unique degradation kinetics and mechanical properties.[4] Its structural characteristics may also impart plasticizing effects, enhancing the flexibility and processability of nanocomposite materials.[5][6] The incorporation of this compound into a polyester (B1180765) matrix, combined with nanoscale reinforcements (e.g., hydroxyapatite (B223615), carbon nanotubes), could yield bioinspired nanocomposites with tailored functionalities for drug delivery and tissue regeneration.[1][7]
Proposed Application: Drug-Eluting Orthopedic Scaffolds
A primary proposed application for a this compound-based nanocomposite is in the development of biodegradable, drug-eluting scaffolds for bone tissue engineering. Such a scaffold would provide mechanical support for bone regeneration while facilitating the controlled release of therapeutic agents (e.g., antibiotics, growth factors) directly at the site of implantation. The polyester matrix derived from this compound would ensure biocompatibility and controlled degradation, while the nanocomposite structure would enhance mechanical strength and provide a high surface area for drug loading.
Quantitative Data Summary
The following tables present hypothetical yet plausible quantitative data for a proposed bioinspired nanocomposite based on a polyester synthesized from this compound and citric acid, reinforced with hydroxyapatite nanoparticles (HA-NPs). These values are extrapolated from existing literature on similar biodegradable nanocomposites.
Table 1: Physicochemical Properties of Poly(this compound-co-citrate) (P(1,3)OC)
| Property | Value |
| Molecular Weight (Mn) ( g/mol ) | 8,000 - 15,000 |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temp. (Tg) (°C) | 5 - 15 |
| Decomposition Temp. (Td) (°C) | > 250 |
Table 2: Mechanical Properties of P(1,3)OC/HA-NP Nanocomposites
| HA-NP Content (% w/w) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 0 | 5 - 10 | 100 - 200 | 150 - 250 |
| 10 | 15 - 25 | 300 - 500 | 50 - 100 |
| 20 | 25 - 40 | 600 - 900 | 10 - 30 |
| 30 | 35 - 55 | 1000 - 1500 | < 10 |
Table 3: In Vitro Drug Release Profile (Model Drug: Dexamethasone)
| Time (days) | Cumulative Release (%) |
| 1 | 10 - 20 |
| 7 | 30 - 50 |
| 14 | 60 - 80 |
| 28 | > 90 |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound-co-citrate) (P(1,3)OC) Pre-polymer
-
Materials: this compound, Citric Acid, Deionized Water, Argon or Nitrogen gas.
-
Equipment: Three-neck round-bottom flask, heating mantle with magnetic stirrer, condenser, vacuum pump.
-
Procedure:
-
Combine equimolar amounts of this compound and citric acid in the round-bottom flask.
-
Heat the mixture to 160°C under a gentle stream of inert gas with constant stirring to create a homogenous melt.
-
Maintain the reaction at 160°C for 30 minutes to facilitate the initial polycondensation reaction, during which water will be evolved and removed via the condenser.
-
Reduce the pressure to approximately 1 Torr and continue the reaction at 140°C for 2-4 hours, or until the desired molecular weight is achieved.
-
Allow the resulting viscous pre-polymer to cool to room temperature under inert gas. The pre-polymer can be stored at -20°C.
-
Protocol 2: Fabrication of P(1,3)OC/HA-NP Nanocomposite Scaffolds
-
Materials: P(1,3)OC pre-polymer, Hydroxyapatite nanoparticles (HA-NPs), Dichloromethane (DCM) or a suitable solvent, Porogen (e.g., sodium chloride crystals, sieved to desired size).
-
Equipment: Sonicator, high-speed homogenizer, petri dishes, vacuum oven.
-
Procedure:
-
Dissolve the P(1,3)OC pre-polymer in DCM to form a 10% (w/v) solution.
-
Disperse the desired amount of HA-NPs in a separate volume of DCM using sonication for 30 minutes to ensure a homogenous suspension.
-
Add the HA-NP suspension to the polymer solution and homogenize at high speed for 5 minutes.
-
Add the porogen to the mixture in a 9:1 porogen:polymer weight ratio and mix thoroughly to ensure even distribution.
-
Cast the resulting slurry into petri dishes and allow the solvent to evaporate in a fume hood for 24 hours.
-
Crosslink the pre-polymer by heating the cast mixture in a vacuum oven at 80°C for 48 hours.
-
Immerse the crosslinked nanocomposite in deionized water for 48 hours to leach out the porogen, replacing the water every 8 hours.
-
Freeze-dry the resulting porous scaffold for 48 hours to remove all water.
-
Protocol 3: Characterization of Nanocomposite Scaffolds
-
Scanning Electron Microscopy (SEM): To visualize the morphology, pore structure, and dispersion of HA-NPs.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the polymer and the incorporation of HA-NPs.
-
Mechanical Testing: To determine the tensile strength, Young's modulus, and elongation at break using a universal testing machine.
-
In Vitro Biocompatibility Assay (MTT Assay):
-
Sterilize the nanocomposite scaffolds using ethylene (B1197577) oxide or UV irradiation.
-
Seed osteoblast-like cells (e.g., MG-63) onto the scaffolds in a 96-well plate.
-
Culture the cells for 1, 3, and 7 days.
-
At each time point, add MTT solution and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm to assess cell viability.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of P(1,3)OC/HA-NP nanocomposite scaffolds.
Caption: Logical relationship of components to the final properties of the bioinspired nanocomposite.
References
- 1. Mechanical Behavior of Bioinspired Nanocomposites for Orthopedic Applications [mdpi.com]
- 2. Hierarchically structured bioinspired nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 23433-05-8 [smolecule.com]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug Delivery [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: 1,3-Octanediol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,3-Octanediol.
Purification Techniques: Troubleshooting Guides
Fractional Distillation
Fractional distillation is a primary technique for purifying this compound, especially on a larger scale. It separates compounds based on differences in their boiling points. For optimal results, vacuum distillation is often employed to lower the boiling point and prevent thermal decomposition.[1][2][3]
Troubleshooting Common Distillation Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Impurities | Insufficient column efficiency (too few theoretical plates). | - Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing). - Ensure the column is well-insulated to maintain a proper temperature gradient. |
| Distillation rate is too fast. | - Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases. A slow, steady distillation rate is crucial for good separation.[1] | |
| Fluctuations in vacuum pressure. | - Check the vacuum system for leaks. Ensure all joints are properly sealed with vacuum grease. - Use a high-quality vacuum pump and a pressure regulator to maintain a stable, low pressure. | |
| Product Decomposition | Distillation temperature is too high. | - Use vacuum distillation to lower the boiling point of this compound.[1][2] - Refer to a temperature-pressure nomograph to determine the expected boiling point at a given pressure.[2] |
| Bumping or Uneven Boiling | Lack of nucleation sites. | - Add boiling chips or a magnetic stir bar to the distillation flask to promote smooth boiling. - Ensure even heating of the distillation flask, for example, by using a heating mantle. |
| Low Recovery | Product loss due to multiple transfers. | - Minimize the number of transfers between flasks. |
| Inefficient condensation. | - Ensure a steady flow of cold water through the condenser. - For very volatile impurities, a colder condenser or a cold trap may be necessary. |
Experimental Protocol: Vacuum Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are lightly greased.
-
Sample Preparation: Charge the distillation flask with the crude this compound. Add boiling chips or a stir bar.
-
System Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Monitor the temperature at the head of the column. Collect a forerun of low-boiling impurities. As the temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask to collect the purified product.
-
Completion: Stop the distillation before the flask boils to dryness to prevent the formation of peroxides and potential explosions.
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.
Column Chromatography
Column chromatography is a versatile technique for purifying this compound, particularly for removing impurities with different polarities. Silica (B1680970) gel is a commonly used stationary phase for the purification of polar compounds like diols.[4][5]
Troubleshooting Common Chromatography Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Separation (Co-elution) | Inappropriate solvent system (mobile phase). | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. - A common mobile phase for diols on silica gel is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone).[6] - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Column overloading. | - Use an appropriate ratio of silica gel to crude sample, typically ranging from 30:1 to 100:1 by weight, depending on the difficulty of the separation. | |
| Compound is Stuck on the Column | Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of methanol (B129727) to the eluent can be effective. |
| Compound is unstable on silica gel. | - The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (B128534). - Alternatively, use a different stationary phase such as neutral alumina (B75360) or a bonded phase like diol silica.[7] | |
| Irregular Peak Shapes (Tailing) | Channelling in the column packing. | - Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often preferred.[4] |
| Interactions with acidic silanol (B1196071) groups. | - Add a small percentage of a modifier like triethylamine or acetic acid to the mobile phase to improve peak shape, depending on the nature of the compound and impurities. |
Experimental Protocol: Silica Gel Column Chromatography of this compound
-
Solvent System Selection: Use TLC to determine an optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Recrystallization
Recrystallization is an effective method for purifying solid compounds or high-boiling liquids that can be solidified. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| No Crystals Form Upon Cooling | Too much solvent was used. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is not saturated. | - If too much solvent was added, concentrate the solution by evaporation. | |
| The cooling process is too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.[8] | |
| Oiling Out (Formation of a liquid layer instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound. | - Choose a solvent with a lower boiling point. |
| The solution is cooling too quickly. | - Reheat the solution to redissolve the oil, then allow it to cool more slowly. Adding a seed crystal can also help induce crystallization. | |
| Low Recovery of Purified Product | The compound is too soluble in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. - Use a minimal amount of ice-cold solvent to wash the crystals during filtration.[9] |
| Premature crystallization during hot filtration. | - Use a pre-warmed funnel and filter flask for hot filtration. - Add a slight excess of hot solvent before filtering to keep the compound dissolved. The excess solvent can be evaporated after filtration.[10] | |
| Impurities Crystallize with the Product | The solution was cooled too quickly. | - Slow cooling allows for the selective incorporation of the desired molecules into the crystal lattice. |
| The chosen solvent does not effectively separate the impurities. | - Perform solubility tests to find a solvent that dissolves the impurities well at all temperatures but the desired compound only when hot. |
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: In small test tubes, test the solubility of crude this compound in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. For a polar diol like this compound, a mixed solvent system such as ethanol/water or acetone/hexanes might be effective.[11]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound until it completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.[9]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurities in this compound can vary depending on the synthetic route.
-
From the reduction of octanoic acid or its derivatives: Potential impurities include unreacted starting material, the corresponding aldehyde or ester intermediates, and over-reduction products.[12]
-
From reactions involving acrolein: Byproducts can arise from the hydration and subsequent reduction steps. For similar diols like 1,3-propanediol (B51772) synthesized from acrolein, byproducts such as 3,3'-oxybis-1-propanol can form.
-
General impurities: These can include residual solvents from the reaction, water, and any catalysts used in the synthesis.
Q2: How can I assess the purity of my this compound sample?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of this compound. It can separate volatile impurities and provide information on their identity through mass spectral data. High-Performance Liquid Chromatography (HPLC) can also be used, especially for less volatile impurities. The purity can also be checked by measuring physical constants like the refractive index and comparing them to literature values.[12]
Q3: My this compound is a liquid at room temperature. Can I still use recrystallization?
While this compound is often a liquid at room temperature, it can sometimes be solidified at lower temperatures. If it can be induced to crystallize by cooling, then a low-temperature recrystallization may be possible. This would involve finding a solvent in which it is soluble at or near room temperature but insoluble at a much lower temperature (e.g., in a dry ice/acetone bath). However, for a low-melting compound, fractional distillation or column chromatography are generally more practical purification methods.
Q4: I am using preparative HPLC for purification. What conditions are recommended for this compound?
For preparative HPLC of a polar compound like this compound, a reversed-phase column (e.g., C18) is a good starting point. The mobile phase would typically be a mixture of water and a polar organic solvent like methanol or acetonitrile. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent, is often effective. The specific conditions, including the gradient profile and flow rate, would need to be optimized based on the impurity profile of your crude sample.[13][14][15]
Q5: What safety precautions should I take when purifying this compound?
Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. When performing distillations, especially under vacuum, it is important to use appropriate glassware and a safety shield. Ensure that the distillation is not heated to dryness. When working with flammable solvents for chromatography or recrystallization, perform the procedures in a well-ventilated fume hood and away from ignition sources.
References
- 1. Purification [chem.rochester.edu]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. buschvacuum.com [buschvacuum.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. prep-hplc.com [prep-hplc.com]
- 8. rubingroup.org [rubingroup.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Buy this compound | 23433-05-8 [smolecule.com]
- 13. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. shimadzu.com [shimadzu.com]
Technical Support Center: Enzymatic Synthesis of 1,3-Octanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of 1,3-Octanediol (B1215191).
Frequently Asked Questions (FAQs)
Q1: Which enzymes are recommended for the synthesis of this compound?
A1: Lipases are the most commonly employed enzymes for the synthesis of 1,3-diols. Specifically, immobilized lipases such as Candida antarctica Lipase (B570770) B (CALB), often commercially available as Novozym 435, and lipases from Rhizomucor miehei (e.g., Lipozyme RM IM) have shown high efficiency and regioselectivity in synthesizing 1,3-diacylglycerols, a similar class of compounds. These enzymes are excellent starting points for the synthesis of this compound.
Q2: What are the typical starting materials for the enzymatic synthesis of this compound?
A2: The synthesis of this compound can be approached through several routes, including the direct esterification of a suitable C8 precursor with a protecting group followed by deprotection, or the hydrolysis of a corresponding diester. For lipase-catalyzed reactions, a common approach for similar diols involves the esterification of a glycerol (B35011) backbone with fatty acids. For this compound specifically, a likely strategy would be the hydrolysis of a racemic ester of this compound or the direct esterification of a suitable precursor.
Q3: Should I use an organic solvent or a solvent-free system?
A3: Both solvent-free and organic solvent-based systems can be effective, and the choice depends on your specific experimental goals. Solvent-free systems are considered "greener" and can lead to higher volumetric productivity. However, organic solvents like hexane (B92381) or methyl tert-butyl ether (MTBE) can improve substrate solubility and may influence enzyme activity and stability.
Q4: What are the key reaction parameters to optimize for improving the yield of this compound?
A4: The key parameters to optimize include:
-
Temperature: Lipase activity is highly temperature-dependent.
-
Substrate Molar Ratio: The ratio of your starting materials can significantly impact the reaction equilibrium.
-
Enzyme Loading: The amount of enzyme will affect the reaction rate.
-
Water Activity: For esterification reactions, the removal of water (a byproduct) is crucial to drive the reaction towards product formation.
-
Agitation Speed: Proper mixing is important to overcome mass transfer limitations.
Q5: What are the common byproducts in the enzymatic synthesis of 1,3-diols?
A5: A common byproduct in the synthesis of 1,3-diols is the corresponding 1,2-diol isomer, often resulting from acyl migration, particularly at higher temperatures. Other potential byproducts include unreacted starting materials and, in the case of esterification, monoesters.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive Enzyme | - Confirm enzyme activity with a standard substrate. - Ensure proper storage and handling of the enzyme. - Check for the presence of inhibitors in your reaction mixture. |
| Incorrect Reaction Conditions | - Verify and optimize the pH and temperature of the reaction. - Ensure all necessary cofactors (if any) are present. | |
| Low Yield | Reaction Equilibrium Reached | - Remove byproducts, especially water in esterification reactions, by using molecular sieves or performing the reaction under vacuum. - Consider using an excess of one of the substrates to shift the equilibrium. |
| Substrate or Product Inhibition | - Experiment with different substrate concentrations. - Consider a fed-batch approach where one substrate is added gradually. - If possible, remove the product from the reaction mixture as it is formed (in-situ product removal). | |
| Mass Transfer Limitations | - Increase the agitation speed to ensure proper mixing of the enzyme and substrates. | |
| Formation of Undesired Byproducts (e.g., 1,2-Octanediol) | Acyl Migration | - Optimize the reaction temperature; lower temperatures can sometimes reduce acyl migration. - Choose an enzyme with high regioselectivity for the 1,3-position. |
| Non-specific Enzyme Activity | - Screen different lipases to find one with higher specificity for your desired reaction. | |
| Slow Reaction Rate | Insufficient Enzyme | - Increase the enzyme loading. |
| Suboptimal Temperature | - Determine the optimal temperature for your specific enzyme through a temperature screening experiment. |
Data Presentation
Table 1: Effect of Enzyme Loading on 1,3-Diol Synthesis (Illustrative Data)
| Enzyme Loading (% w/w of substrates) | Reaction Time (h) | Conversion (%) |
| 2 | 24 | 45 |
| 5 | 24 | 78 |
| 10 | 24 | 92 |
| 15 | 24 | 93 |
This table presents illustrative data based on similar enzymatic diol syntheses. Optimal enzyme loading should be determined experimentally for this compound synthesis.
Table 2: Effect of Temperature on 1,3-Diol Synthesis (Illustrative Data)
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 40 | 12 | 65 |
| 50 | 12 | 85 |
| 60 | 12 | 95 |
| 70 | 12 | 88 (potential enzyme denaturation) |
This table presents illustrative data based on similar enzymatic diol syntheses. The optimal temperature can vary depending on the specific enzyme used.
Experimental Protocols
Protocol 1: General Screening of Lipases for this compound Synthesis (via Hydrolysis)
This protocol describes a general method for screening different lipases for the stereoselective hydrolysis of a racemic this compound diester.
Materials:
-
Racemic this compound diacetate (or other suitable diester)
-
Immobilized lipases (e.g., Novozym 435, Lipozyme RM IM)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., hexane or isooctane)
-
Shaking incubator
-
Gas chromatograph (GC) with a chiral column for analysis
Procedure:
-
Prepare a stock solution of the racemic this compound diester in the chosen organic solvent.
-
In a series of vials, add a defined amount of each immobilized lipase.
-
To each vial, add the phosphate buffer and the substrate stock solution.
-
Incubate the vials in a shaking incubator at a controlled temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).
-
Take samples at regular time intervals.
-
Quench the reaction in the samples by removing the enzyme (e.g., by centrifugation or filtration).
-
Analyze the samples by chiral GC to determine the enantiomeric excess of the produced this compound and the remaining diester.
-
Calculate the conversion and enantioselectivity for each lipase.
Protocol 2: Optimization of this compound Synthesis via Esterification in a Solvent-Free System
This protocol provides a starting point for optimizing the direct esterification of a suitable precursor with an acyl donor to produce a this compound derivative.
Materials:
-
This compound precursor
-
Acyl donor (e.g., a suitable fatty acid or its vinyl ester)
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (for water removal)
-
Reaction vessel with temperature control and magnetic stirring
-
Vacuum pump (optional)
Procedure:
-
Add the this compound precursor and the acyl donor to the reaction vessel in a defined molar ratio (e.g., 1:2).
-
Add the immobilized lipase (e.g., 5-10% by weight of the total substrates).
-
Add activated molecular sieves to the mixture.
-
Heat the mixture to the desired temperature (e.g., 60°C) with constant stirring.
-
Optionally, apply a vacuum to facilitate water removal.
-
Monitor the reaction progress by taking samples at different time points and analyzing them (e.g., by GC or HPLC).
-
Once the reaction reaches the desired conversion, stop the reaction by cooling down the mixture and removing the enzyme by filtration.
-
Purify the product using techniques such as column chromatography.
Visualizations
Caption: General workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for improving this compound synthesis yield.
Overcoming limited water solubility of 1,3-Octanediol
Technical Support Center: 1,3-Octanediol Solubility
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the limited water solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is classified as slightly soluble in water.[1] Its solubility is limited due to its molecular structure, which contains a hydrophilic two-hydroxyl group head and a hydrophobic eight-carbon tail.[2] Published data varies, with estimated values around 2.9 g/L at 25°C, while some predictive models suggest it could be as high as 23.2 g/L.[1][3] This range highlights the compound's borderline solubility, which can be influenced by slight changes in temperature and purity.
Q2: Why does this compound have limited water solubility?
The solubility of an alcohol in water is a balance between its hydrophilic (water-attracting) and hydrophobic (water-repelling) parts.[2]
-
Hydrophilic Nature : The two hydroxyl (-OH) groups on the this compound molecule can form hydrogen bonds with water.
-
Hydrophobic Nature : The eight-carbon alkyl chain is nonpolar and disrupts the hydrogen-bonding network of water, leading to a hydrophobic effect.
In this compound, the long hydrophobic carbon chain's effect is more dominant, which restricts its ability to fully dissolve in water.[2]
Q3: What are the primary strategies for increasing the aqueous solubility of this compound?
Several lab-scale techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. The most common and effective methods include:
-
Co-solvency : Introducing a water-miscible organic solvent to the aqueous medium to reduce the overall polarity of the solvent system.[4][5]
-
Surfactant-Mediated Micellar Solubilization : Using surfactants to form micelles that encapsulate the hydrophobic this compound molecules.[4]
-
Cyclodextrin (B1172386) Complexation : Forming an inclusion complex where the this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[4][6]
-
Temperature Adjustment : Increasing the temperature of the solution can often increase the solubility of organic compounds.[7]
Q4: How can I use co-solvents to dissolve this compound?
Using a co-solvent is often the most straightforward method. This compound shows good solubility in polar protic solvents like ethanol (B145695).[2] By creating a mixed-solvent system, you can dissolve the compound effectively.
Experimental Protocol: Co-Solvent Method
-
Stock Solution Preparation : Dissolve the this compound in a minimal amount of a water-miscible organic co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400) to create a concentrated stock solution. Gentle warming or vortexing may be required.
-
Co-solvent/Buffer Mixture : Prepare your final aqueous buffer containing the desired percentage of the co-solvent. For example, to create a 10% ethanol solution, mix 10 mL of ethanol with 90 mL of your aqueous buffer.
-
Final Dilution : While vortexing or stirring, slowly add a small volume of the this compound stock solution (from Step 1) into the co-solvent/buffer mixture (from Step 2) to achieve the final desired concentration.
-
Vehicle Control : Always prepare a vehicle control for your experiment by adding the same volume of the pure co-solvent (without this compound) to the co-solvent/buffer mixture. This ensures that any observed effects are from the compound, not the solvent.
-
Observation : Visually inspect the final solution for clarity. A transparent, single-phase solution indicates successful solubilization. If precipitation occurs, a higher percentage of co-solvent may be needed.
Q5: How do surfactants work, and what is a protocol for using them?
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble in water to form micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly soluble molecules like this compound, effectively dissolving them in the aqueous medium.[7] Non-ionic surfactants like Polysorbates (Tween®) or Poloxamers are generally good solubilizing agents.[7]
Experimental Protocol: Surfactant-Mediated Solubilization
-
Prepare Stock Solution : Dissolve this compound in a suitable, volatile organic solvent like ethanol to create a concentrated stock.
-
Prepare Surfactant Solution : In a separate container, prepare a solution of your chosen surfactant (e.g., Polysorbate 80) in the aqueous buffer. The concentration should be well above its CMC and typically 2-10 times the desired final concentration.
-
Mix and Solubilize : While vortexing or rapidly stirring the surfactant solution, slowly add the this compound stock solution dropwise.
-
Solvent Removal (Optional but Recommended) : If the organic solvent from the stock solution is incompatible with your experiment, it can be removed. Gently evaporate the solvent using a rotary evaporator or by purging with nitrogen gas. This leaves a clear aqueous solution of the micelle-encapsulated compound.
-
Final Volume Adjustment : Bring the solution to the final desired volume with the aqueous buffer.
-
Vehicle Control : Prepare a control by following the same steps but using only the organic solvent without the this compound.
Q6: What is cyclodextrin complexation and how is it performed?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate a "guest" molecule, like this compound, into their cavity if the size is compatible. This forms a water-soluble inclusion complex.[6][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and safety profile.[4]
Experimental Protocol: Cyclodextrin Kneading Method
-
Molar Ratio Calculation : Determine the desired molar ratio of this compound to cyclodextrin. A 1:1 or 1:2 ratio is a common starting point.[9] Calculate the required mass of each component.
-
Mixing : Place the accurately weighed powders of this compound and cyclodextrin (e.g., HP-β-CD) in a glass mortar.
-
Kneading : Add a small amount of a water/ethanol (50:50 v/v) mixture dropwise to the powder mix. Knead the mixture thoroughly with a pestle for 30-60 minutes to form a uniform, paste-like mass.[8]
-
Drying : Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated and a constant weight is achieved.
-
Pulverization : Grind the dried complex into a fine powder using the mortar and pestle.
-
Dissolution : The resulting powder is the drug-cyclodextrin complex, which should now be readily soluble in your aqueous buffer. Test its solubility by adding it to water and stirring.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Solution is cloudy or has a precipitate. | The solubility limit has been exceeded. | • Increase the concentration of the co-solvent or surfactant. • Try a different solubilization method (e.g., switch from co-solvent to cyclodextrin). • Gently warm the solution while stirring. |
| Compound precipitates after cooling. | The compound has higher solubility at elevated temperatures and is crashing out of the supersaturated solution. | • Maintain the solution at the higher temperature if the experiment allows. • Increase the concentration of the solubilizing agent (co-solvent, surfactant) to ensure stability at room temperature. |
| Final solution is viscous or difficult to handle. | The concentration of the solubilizing agent (e.g., PEG 400, Poloxamer) is too high. | • Reduce the concentration of the solubilizing agent. • Consider a different agent that is less viscous at the required concentration. |
| Inconsistent results between experiments. | The solubilization procedure is not standardized. | • Ensure precise measurements of all components. • Standardize the rate of addition, mixing speed, and temperature for every preparation. • Prepare a fresh stock solution for each set of experiments. |
Summary of Solubilization Strategies
| Method | Principle of Action | Typical Agents | Advantages | Considerations |
| Co-solvency | Reduces solvent polarity, making it more favorable for the hydrophobic solute.[5] | Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs), DMSO | Simple, rapid, and effective for creating stock solutions. | The co-solvent may interfere with biological assays or affect cell viability. Requires a vehicle control. |
| Micellar Solubilization | Encapsulation of the hydrophobic molecule within the core of surfactant micelles.[7] | Polysorbates (Tween® 20, 80), Poloxamers (Pluronic®), Sodium Dodecyl Sulfate (SDS) | High solubilization capacity. Protects the compound from degradation. | Surfactants can have biological activity (e.g., cell lysis at high concentrations). Requires a vehicle control. |
| Cyclodextrin Complexation | Formation of a host-guest inclusion complex where the hydrophobic molecule is in the cyclodextrin cavity.[6] | β-Cyclodextrin, Hydroxypropyl-β-CD (HP-β-CD), Sulfobutylether-β-CD (SBE-β-CD) | Low toxicity, high biocompatibility. Forms a true solution.[9] | Requires a good fit between the host and guest molecule. Can be more labor-intensive to prepare. |
Decision Workflow for Solubility Enhancement
References
- 1. 1,3-octane diol, 23433-05-8 [thegoodscentscompany.com]
- 2. Buy this compound | 23433-05-8 [smolecule.com]
- 3. Showing Compound (R)-1,3-Octanediol (FDB000424) - FooDB [foodb.ca]
- 4. benchchem.com [benchchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Micellar solubilization of drugs. [sites.ualberta.ca]
- 8. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 9. publishing.emanresearch.org [publishing.emanresearch.org]
Technical Support Center: Optimizing Reaction Conditions for 1,3-Octanediol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-octanediol (B1215191). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: this compound is typically synthesized through a two-step process involving a crossed aldol (B89426) condensation followed by a reduction. The most common pathway involves the reaction of hexanal (B45976) with acetaldehyde (B116499) to form the intermediate β-hydroxy ketone, 3-hydroxyoctan-2-one. This intermediate is then reduced to yield this compound. Other methods, such as the reduction of octanoic acid derivatives, are also possible but the aldol route is prevalent.[1][2][3][4]
Q2: How can I control the stereochemistry of the two hydroxyl groups in this compound?
A2: The stereochemical outcome of the 1,3-diol is primarily determined during the reduction of the β-hydroxy ketone intermediate. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity (syn vs. anti). For instance, reductions with sodium borohydride (B1222165) may yield a mixture of diastereomers, while more specialized reagents or conditions can favor one isomer over the other. Chelation-controlled reductions can also be employed to enhance stereoselectivity.
Q3: What are the key parameters to optimize for the initial aldol condensation step?
A3: Optimizing the aldol condensation of hexanal and acetaldehyde requires careful control of several factors to maximize the yield of the desired β-hydroxy ketone and minimize side reactions. Key parameters include the choice of base catalyst, reaction temperature, and the order of reagent addition. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) can help prevent self-condensation of acetaldehyde.[5]
Q4: How can I purify the final this compound product?
A4: Purification of this compound is typically achieved through fractional distillation under reduced pressure.[6][7][8][9] This technique is suitable for separating the diol from unreacted starting materials, the catalyst, and any high-boiling point byproducts. The boiling point of the compound is significantly lowered under vacuum, which helps to prevent thermal decomposition.[7][8] Column chromatography can also be employed for high-purity applications.
Troubleshooting Guides
Low or No Yield of this compound
| Potential Cause | Recommended Solution(s) |
| Inefficient Aldol Condensation | Optimize the reaction conditions for the aldol condensation step. Ensure the use of a suitable base and maintain a low temperature to favor the formation of the desired β-hydroxy ketone. Consider using a directed aldol approach to minimize self-condensation of the enolizable aldehyde.[5] |
| Incomplete Reduction | Increase the molar equivalents of the reducing agent. Ensure the reaction is stirred for a sufficient amount of time and monitor the progress by thin-layer chromatography (TLC). |
| Decomposition of Product | Avoid excessive heating during the reaction and purification steps. If using distillation, perform it under reduced pressure to lower the boiling point of this compound.[7][8] |
| Loss of Product During Workup | Ensure proper phase separation during extractions. Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product. |
Formation of Side Products
| Potential Cause | Recommended Solution(s) |
| Formation of α,β-Unsaturated Ketone (Enone) | This is a common side product from the dehydration of the aldol addition product, often promoted by heat.[1][10][11][12] To minimize its formation, maintain a low reaction temperature during the aldol condensation and workup. If the enone is the major product, consider a two-step process where the aldol addition is performed at low temperature, followed by reduction without isolating the potentially unstable β-hydroxy ketone. |
| Self-Condensation of Acetaldehyde | To prevent the self-condensation of acetaldehyde, slowly add it to a pre-formed enolate of hexanal at low temperature.[5] Alternatively, use a non-enolizable aldehyde as one of the reaction partners if the synthesis allows. |
| Over-reduction | If using a very strong reducing agent like lithium aluminum hydride (LiAlH4), over-reduction of other functional groups (if present) can occur. Use a milder reducing agent like sodium borohydride (NaBH4) for the reduction of the ketone.[13][14][15] |
Poor Stereoselectivity
| Potential Cause | Recommended Solution(s) |
| Non-selective Reducing Agent | The choice of reducing agent is critical for controlling the diastereoselectivity of the reduction step. Simple hydride donors like NaBH4 may show poor selectivity. |
| Suboptimal Reaction Conditions | The temperature of the reduction reaction can influence the stereochemical outcome. Performing the reduction at low temperatures can enhance diastereoselectivity. |
| Lack of Chelation Control | For β-hydroxy ketones, chelation-controlled reduction can provide high diastereoselectivity. This involves using a Lewis acid to form a cyclic intermediate that directs the hydride attack from a specific face. |
Experimental Protocols
Illustrative Two-Step Synthesis of this compound
Step 1: Aldol Condensation of Hexanal and Acetaldehyde
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) to the solution to form lithium diisopropylamide (LDA).
-
To this LDA solution, slowly add hexanal via the dropping funnel while maintaining the temperature at -78 °C.
-
After the addition is complete, stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Slowly add acetaldehyde to the reaction mixture.
-
Stir the reaction at -78 °C for several hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 3-hydroxyoctan-2-one.
Step 2: Reduction of 3-Hydroxyoctan-2-one to this compound
-
Dissolve the crude 3-hydroxyoctan-2-one in methanol (B129727) or ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) in small portions to control the evolution of hydrogen gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is neutral or slightly acidic.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
Data Presentation
Table 1: Illustrative Comparison of Reducing Agents for the Synthesis of this compound from 3-Hydroxyoctan-2-one
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| NaBH₄ | Methanol | 0 to 25 | 2 | 85 | 60:40 |
| LiAlH₄ | THF | 0 to 25 | 1 | 90 | 55:45 |
| SmI₂/H₂O/Et₃N | THF | 25 | 0.5 | >95 | 90:10 |
| NaBH(OAc)₃ | Acetonitrile/Acetic Acid | -20 to 0 | 4 | 80 | 10:90 |
Note: The data in this table are illustrative and based on general trends observed for the reduction of β-hydroxy ketones. Actual results may vary depending on the specific experimental conditions.[13][14][16][17]
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 23.4 Using Aldol Reactions in Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. WO2004076392A1 - Purification of 1,3-propanediol by distillation - Google Patents [patents.google.com]
- 7. Purification [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
- 9. chembam.com [chembam.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. www1.chem.umn.edu [www1.chem.umn.edu]
- 16. Reduction of β-Hydroxyketones by SmI2/H2O/Et3N [organic-chemistry.org]
- 17. Samarium (low valent) [organic-chemistry.org]
Preventing by-product formation in 1,3-Octanediol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing by-product formation during the synthesis of 1,3-Octanediol (B1215191).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound and Presence of Multiple Isomers
-
Observed Problem: The final product mixture shows a low yield of the target this compound and contains other octanediol isomers, such as 1,2-octanediol (B41855) or 2-methyl-1,3-heptanediol. This is particularly common when using a hydroformylation-reduction route starting from 1-hexene.
-
Potential Cause:
-
Isomerization of the starting alkene: During hydroformylation, the initial terminal alkene (e.g., 1-hexene) can isomerize to internal alkenes (e.g., 2-hexene)[1][2]. Hydroformylation of these internal alkenes leads to the formation of branched aldehydes, which upon reduction, yield undesired branched diol isomers. High reaction temperatures and low carbon monoxide pressure can favor this isomerization[3].
-
Poor regioselectivity in hydroformylation: The hydroformylation reaction itself can produce a mixture of linear (n) and branched (iso) aldehydes[2][4]. The branched aldehyde (2-methylheptanal from 1-hexene) will be reduced to a branched diol.
-
-
Recommended Solutions:
-
Optimize Reaction Conditions: To favor the formation of the linear aldehyde precursor to this compound, modify the hydroformylation conditions as follows:
-
Temperature: Employ lower reaction temperatures to disfavor alkene isomerization[3].
-
Pressure: Use higher carbon monoxide pressure, which can suppress isomerization and favor the hydroformylation of the terminal alkene[1][3].
-
Ligand Excess: An excess of phosphine (B1218219) ligands can block coordination sites on the catalyst, promoting faster hydroformylation at the terminal position and reducing isomerization[3].
-
-
Catalyst Selection: The choice of catalyst and ligands is crucial for controlling regioselectivity. Bulky phosphine ligands can sterically hinder the formation of the branched isomer, thus increasing the yield of the desired linear aldehyde[5].
-
Quantitative Data on Regioselectivity in Hydroformylation of 1-Hexene
| Catalyst System | Temperature (°C) | Pressure (bar) | n:iso Aldehyde Ratio | Reference |
| Unmodified Cobalt | 150-190 | - | Low (variable) | [1] |
| Cobalt with Phosphine Ligands | 150-190 | - | 3:1 to 9:1 | [1] |
| Rhodium with PPh₃ | 25 | 1 | ~20:1 | [6] |
| Rh/L6 | >100 | - | High | [7] |
Issue 2: Formation of α,β-Unsaturated By-products
-
Observed Problem: The product mixture contains α,β-unsaturated carbonyl compounds or unsaturated diols. This is a common issue in syntheses involving an aldol (B89426) condensation step.
-
Potential Cause: The initial β-hydroxy aldehyde or ketone formed during the aldol reaction can easily undergo dehydration, especially under harsh basic or acidic conditions, or at elevated temperatures, to form a more stable conjugated system[8][9][10].
-
Recommended Solutions:
-
Mild Reaction Conditions:
-
Use milder bases (e.g., catalytic amounts of a weaker base instead of stoichiometric strong bases) or employ organocatalysts like L-proline, which can promote the aldol reaction under gentler conditions[8].
-
Maintain low reaction temperatures to prevent spontaneous dehydration of the aldol adduct[9].
-
-
Controlled Work-up: During the reaction work-up, avoid strongly acidic or basic conditions that could induce dehydration. A carefully controlled neutralization is recommended.
-
Issue 3: Presence of Unreacted Starting Materials and Aldol Self-Condensation Products
-
Observed Problem: In a crossed aldol reaction intended to synthesize a precursor to this compound, the final mixture contains significant amounts of unreacted starting aldehydes/ketones and products derived from the self-condensation of the enolizable carbonyl compound.
-
Potential Cause:
-
Recommended Solutions:
-
Choice of Reactants: Whenever possible, design the synthesis to involve a crossed aldol reaction where one of the carbonyl compounds has no α-hydrogens and therefore cannot enolize (e.g., formaldehyde (B43269) or benzaldehyde). This reactant can only act as the electrophile, preventing self-condensation[10].
-
Controlled Addition: Slowly add the enolizable carbonyl compound to a mixture of the non-enolizable carbonyl and the base. This ensures that the enolate reacts with the other carbonyl component as it is formed, minimizing self-condensation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound via reduction of 3-hydroxyoctanal (B14362959)?
A1: The primary by-product of concern during the reduction of 3-hydroxyoctanal is the product of dehydration, oct-2-enal, which can be further reduced to oct-2-en-1-ol. This occurs if the conditions for the aldol reaction to form 3-hydroxyoctanal are too harsh (high temperature or strong base/acid), leading to the elimination of water[10]. Over-reduction of the aldehyde to an alkane is also a possibility, though less common with selective reducing agents.
Q2: How can I minimize the formation of benzene (B151609) and other side products when using a Grignard reagent for 1,3-diol synthesis?
A2: When using Grignard reagents, side reactions can occur:
-
Protonation of the Grignard Reagent: If there are any acidic protons in the reaction mixture (e.g., from water or the hydroxyl group of an intermediate), the Grignard reagent will be quenched, forming an alkane (e.g., benzene from phenylmagnesium bromide). Ensure all glassware is flame-dried and reagents are anhydrous[13].
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of a carbonyl compound, leading to the recovery of the starting ketone after work-up[14]. Using low temperatures can disfavor this pathway.
-
Reduction: A hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in a reduced alcohol instead of the desired addition product[14].
Q3: What analytical techniques are best for identifying and quantifying by-products in my this compound sample?
A3: A combination of techniques is recommended for a thorough analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile components of the reaction mixture and identifying them based on their mass spectra[15]. It can also be used for quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for separating less volatile by-products and for the analysis of chiral compounds if a chiral stationary phase is used[15][16].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main product and any significant impurities.
Q4: Are there any "green" synthesis routes for 1,3-diols that inherently produce fewer by-products?
A4: Enzymatic and biosynthetic routes are promising green alternatives. For instance, the biosynthesis of R-(+)-octane-1,3-diol in apples proceeds via the β-oxidation of fatty acids, offering high enantioselectivity[15]. Additionally, some modern organocatalytic methods for aldol reactions can be performed in water, reducing the need for volatile organic solvents and often providing high selectivity under mild conditions[17][18].
Experimental Protocols
Protocol 1: Synthesis of this compound via Aldol Reaction and Reduction
Step 1: Aldol Addition of Hexanal (B45976) and Formaldehyde
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add a solution of sodium hydroxide (B78521) (0.1 eq) in ethanol (B145695).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of hexanal (1.0 eq) and formaldehyde (1.2 eq, as a 37% aqueous solution) in ethanol to the basic solution over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours.
-
Neutralize the reaction mixture with dilute hydrochloric acid to pH 7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-hydroxyoctanal.
Step 2: Reduction of 3-Hydroxyoctanal
-
Dissolve the crude 3-hydroxyoctanal in methanol (B129727) and cool to 0 °C.
-
Slowly add sodium borohydride (B1222165) (1.5 eq) in small portions, keeping the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Hydroformylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Aldol reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. fiveable.me [fiveable.me]
- 13. sciencemadness.org [sciencemadness.org]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 1,3-Diol synthesis by addition and hydration [organic-chemistry.org]
- 18. sciepub.com [sciepub.com]
Purity Assessment of Synthesized 1,3-Octanediol: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purity assessment of synthesized 1,3-octanediol (B1215191).
Section 1: Gas Chromatography (GC) Analysis
Frequently Asked Questions (FAQs)
Q1: What is the most common issue observed when analyzing this compound by Gas Chromatography (GC)?
A1: The most prevalent issue is peak tailing. This is primarily caused by the interaction of the hydroxyl (-OH) groups in this compound with active sites, such as exposed silanol (B1196071) groups (Si-OH), within the GC system.[1] These interactions can occur in the injection port liner, on the surface of the column, or within the column tubing itself.[1]
Q2: How can I minimize peak tailing for this compound in my GC analysis?
A2: To minimize peak tailing, consider the following troubleshooting steps:
-
Inlet Liner Deactivation: Use a deactivated inlet liner to reduce the number of active silanol groups.[1]
-
Column Choice: Employ a column with a stationary phase suitable for polar analytes. Wax or polar-embedded phases are often good choices.
-
Derivatization: Convert the diol into a less polar derivative (e.g., by silylation) to reduce interactions with active sites.
-
System Maintenance: Regularly clean the injector and replace septa and liners to prevent the accumulation of non-volatile residues that can create active sites.[1][2]
Troubleshooting Guide: GC Analysis
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction of hydroxyl groups with active sites in the GC system (liner, column).[1] | Use a deactivated inlet liner.[1] Consider derivatization of the diol. Use a polar-appropriate GC column. |
| Ghost Peaks | Contamination from previous injections or septum bleed. | Run a blank gradient to identify the source of contamination. Replace the septum. |
| Poor Reproducibility | Leaks in the system, inconsistent injection volume, or sample degradation. | Perform a leak check.[3] Ensure the autosampler is functioning correctly. Verify sample stability. |
| No Peaks | Column installation issue, no sample injection, or detector malfunction. | Verify proper column installation.[2] Check syringe and sample vial. Confirm detector is on and responsive.[4] |
Experimental Protocol: GC-MS Analysis of this compound
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A polar capillary column (e.g., DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Final hold: 240°C for 5 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Dissolve 10 mg of synthesized this compound in 1 mL of dichloromethane.
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
Frequently Asked Questions (FAQs)
Q1: What are the challenges in analyzing the polar compound this compound using reverse-phase HPLC?
A1: The primary challenge is poor retention on traditional non-polar stationary phases (like C18) due to the high polarity of this compound.[5][6] This can lead to the analyte eluting at or near the void volume, making accurate quantification difficult. Another potential issue is "phase collapse" or "dewetting" of the stationary phase under highly aqueous mobile phase conditions, leading to loss of retention and reproducibility.[7][8]
Q2: What HPLC methods are suitable for retaining and separating this compound?
A2: Several HPLC approaches can be employed for polar compounds:
-
Aqueous Normal Phase (ANP) Chromatography: This method uses a silica (B1680970) hydride-based stationary phase and is versatile for analyzing polar compounds.[5][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain polar compounds.[5][8]
-
Polar-Embedded or Polar-Endcapped Columns: These are modified reverse-phase columns that are more stable in highly aqueous mobile phases and offer better retention for polar analytes.[5][8]
Troubleshooting Guide: HPLC Analysis
| Issue | Potential Cause | Recommended Solution |
| Poor Retention | Analyte is too polar for the column/mobile phase combination. | Use a HILIC, ANP, or polar-embedded column.[5][8] Increase the aqueous component of the mobile phase (if using a compatible column). |
| Peak Fronting | Column overload or sample solvent stronger than the mobile phase. | Reduce sample concentration.[2] Ensure the sample is dissolved in the mobile phase or a weaker solvent.[6] |
| Irreproducible Retention Times | Column "phase collapse" in high aqueous mobile phase.[7][8] Insufficient column equilibration. | Use an aqueous-compatible column (e.g., polar-endcapped).[8] Flush the column with a high organic mobile phase to regenerate.[7] Ensure adequate equilibration time between runs. |
| Broad Peaks | Secondary interactions with the stationary phase or extra-column dead volume. | Use a high-purity silica column. Check for and minimize dead volume in tubing and connections. |
Experimental Protocol: HILIC-UV Analysis of this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: HILIC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water with 0.1% formic acid
-
-
Gradient:
-
Start with 95% A.
-
Linear gradient to 60% A over 10 minutes.
-
Hold at 60% A for 2 minutes.
-
Return to 95% A and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of synthesized this compound in 1 mL of 90:10 acetonitrile:water.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: How can NMR spectroscopy be used to assess the purity of this compound?
A1: Quantitative NMR (qNMR) can be a highly accurate method for determining purity.[9] By integrating the signals of this compound and comparing them to a certified internal standard of known concentration, the absolute purity of the synthesized compound can be calculated.[10] ¹H NMR is also excellent for identifying the presence of residual solvents or reaction byproducts.
Q2: Can NMR be used to determine the enantiomeric purity of chiral this compound?
A2: Yes. By using a chiral derivatizing agent, the enantiomers of this compound can be converted into diastereomers.[11][12][13] These diastereomers will have distinct signals in the NMR spectrum (typically ¹H NMR), and the ratio of the integrals of these signals corresponds to the enantiomeric ratio of the original diol.[11][12][13] A common approach involves derivatization with 2-formylphenylboronic acid and an enantiopure amine.[11][12][13]
Troubleshooting Guide: NMR Analysis
| Issue | Potential Cause | Recommended Solution |
| Broad ¹H NMR Signals | Presence of paramagnetic impurities, sample aggregation, or incorrect shimming. | Pass the sample through a small plug of silica or celite. Try a different deuterated solvent or adjust the concentration. Re-shim the spectrometer. |
| Inaccurate Integration in qNMR | Poor signal-to-noise ratio, overlapping peaks, or incorrect processing parameters. | Increase the number of scans. Choose non-overlapping signals for integration. Ensure proper baseline correction and phasing. |
| Poor Resolution of Diastereomeric Signals | Unsuitable chiral derivatizing agent or NMR solvent. | Screen different chiral derivatizing agents. Test various deuterated solvents to maximize the chemical shift difference between diastereomeric signals. |
Experimental Protocol: ¹H NMR for Purity Determination
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of synthesized this compound and a similar amount of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate quantification.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
-
Calculation: Calculate the purity based on the integral values, number of protons for each signal, molecular weights, and initial masses of the analyte and standard.
Section 4: Purity Assessment Workflow
Caption: Workflow for the purity assessment of synthesized this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.eu [hplc.eu]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 12. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Resolution of 1,3-Octanediol Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of 1,3-octanediol (B1215191) enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving the enantiomers of this compound?
A1: The most prevalent methods for resolving this compound enantiomers are enzymatic kinetic resolution, chemical resolution using chiral resolving agents, and chromatographic separation on a chiral stationary phase. Enzymatic resolution, particularly with lipases, is widely used due to its high selectivity and mild reaction conditions.[1][2][3][4]
Q2: How does enzymatic kinetic resolution work for this compound?
A2: Enzymatic kinetic resolution involves the use of an enzyme, typically a lipase (B570770), that selectively catalyzes a reaction (like acylation) on one enantiomer of the racemic this compound at a much faster rate than the other.[2][5] This results in a mixture of one enantiomer in its original alcohol form and the other enantiomer as an ester. These two compounds have different physical properties and can then be separated by standard techniques like column chromatography.[6]
Q3: What is a "Dynamic Kinetic Resolution" (DKR), and how can it improve the yield?
A3: Dynamic Kinetic Resolution (DKR) is a technique that combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[3][7] This allows for the theoretical conversion of 100% of the starting racemic material into a single desired enantiomer, overcoming the 50% maximum yield limitation of standard kinetic resolution.[3][7]
Q4: Can I separate the enantiomers of this compound without derivatization?
A4: Yes, direct separation of this compound enantiomers can be achieved using chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC).[8][9] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[8][10]
Troubleshooting Guides
Enzymatic Kinetic Resolution
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Enantioselectivity (low e.e.%) | - The chosen enzyme is not highly selective for this compound.- Suboptimal reaction temperature.- Inappropriate solvent.- Incorrect acyl donor. | - Screen different lipases: Test various commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with higher enantioselectivity.[11]- Optimize temperature: Lowering the reaction temperature can often increase enantioselectivity.[12]- Solvent selection: The choice of solvent can significantly impact enzyme selectivity. Test a range of non-polar organic solvents like hexane (B92381), toluene, or tert-butyl methyl ether.[12]- Vary the acyl donor: Try different acyl donors such as vinyl acetate (B1210297) or isopropenyl acetate, as this can influence the reaction's selectivity.[12] |
| Low Conversion Rate | - Low enzyme activity or concentration.- Poor substrate solubility.- Presence of inhibitors in the substrate.- Water content affecting the enzyme in non-aqueous media. | - Increase enzyme loading: Incrementally increase the amount of lipase in the reaction.[12]- Improve solubility: Choose a solvent in which this compound is more soluble.[12]- Substrate purity: Ensure the racemic this compound is of high purity to avoid inhibition.[12]- Control water activity: For reactions in organic solvents, the water content is crucial. It may be necessary to add a small amount of water or use a dried solvent, depending on the specific lipase. |
| Difficulty Separating Product (Ester) and Unreacted Alcohol | - Similar polarities of the esterified and unreacted this compound. | - Optimize column chromatography: Use a longer column or a shallower solvent gradient during silica (B1680970) gel chromatography to improve separation. Test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).- Derivatization of the unreacted alcohol: If separation is still challenging, the unreacted alcohol can be derivatized to significantly alter its polarity before a final separation step. |
Chiral HPLC Separation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor or No Resolution of Enantiomers | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase composition. | - Screen different columns: Test a variety of chiral columns, such as those with polysaccharide-based selectors (e.g., cellulose (B213188) or amylose (B160209) derivatives).[8]- Optimize mobile phase: Systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol). Small changes can have a significant impact on resolution.[8]- Consider temperature: Adjusting the column temperature can sometimes improve separation. |
| Poor Peak Shape (Tailing or Fronting) | - Sample overload.- Incompatibility between the sample solvent and the mobile phase.- Secondary interactions with the stationary phase. | - Reduce sample concentration: Inject a more dilute solution of the this compound.- Solvent mismatch: Dissolve the sample in the mobile phase if possible.- Use additives: For normal phase chromatography, adding a small amount of a polar modifier to the mobile phase can sometimes improve peak shape. |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of this compound
This protocol describes a general procedure for the enzymatic kinetic resolution of racemic this compound via acylation.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane or tert-butyl methyl ether)
-
Molecular sieves (optional, for maintaining anhydrous conditions)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate/oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add racemic this compound (1 equivalent).
-
Dissolve the diol in the chosen anhydrous organic solvent.
-
Add the acyl donor (e.g., vinyl acetate, typically 1.5-2 equivalents).
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted alcohol and the ester product.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting mixture of the unreacted alcohol enantiomer and the esterified enantiomer using silica gel column chromatography.
Protocol 2: Chiral HPLC Analysis of this compound Enantiomers
This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric excess (e.e.%) of this compound.
Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral HPLC column (e.g., polysaccharide-based, like Chiralpak® IA, IB, or IC)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
Racemic this compound standard
-
Sample of resolved this compound
Procedure:
-
Column Installation and Equilibration: Install the chosen chiral column in the HPLC system. Equilibrate the column with the mobile phase (e.g., 95:5 n-hexane:isopropanol) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Standard Injection: Prepare a dilute solution of racemic this compound in the mobile phase. Inject a small volume (e.g., 10 µL) and run the chromatogram to determine the retention times of the two enantiomers.
-
Sample Analysis: Prepare a solution of your resolved this compound sample in the mobile phase at a similar concentration to the standard. Inject the sample and record the chromatogram.
-
Data Analysis: Integrate the peak areas for both enantiomers in the chromatogram. Calculate the enantiomeric excess (e.e.%) using the following formula: e.e.% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Quantitative Data
Table 1: Examples of Lipase-Catalyzed Resolution of Secondary Alcohols
| Substrate | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e.% (Substrate) | e.e.% (Product) |
| 1-Phenylethanol | Lipase PS (Amano) | Vinyl acetate | TBME | RT | 1 | 41 | - | 90 |
| 1-(p-cyanophenyl)ethanol | PSL-C | Vinyl acetate | TBME | RT | 12 | 44 | - | 90 |
| 1-(p-methoxyphenyl)ethanol | PSL-C | Vinyl acetate | TBME | RT | 24 | 41 | - | - |
| rac-ethyl 2,3-dihydroxy-2-phenylpropanoate | PSL-C | Isopropenyl acetate | TBME | RT | 20 | 32 | 86 | - |
Note: Data for specific resolution of this compound is sparse in readily available literature; this table presents data for structurally related secondary alcohols to provide a general indication of expected performance with lipases.[11][13]
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution of this compound.
Caption: Workflow for Chiral HPLC Analysis of this compound Enantiomers.
References
- 1. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Stability of 1,3-Octanediol under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1,3-Octanediol under various storage and experimental conditions. The information is presented in a question-and-answer format to directly address potential issues and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage at 2-8°C is advised. Some suppliers also recommend storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q2: How stable is this compound at room temperature?
A2: this compound is generally considered to be chemically stable under standard ambient conditions (room temperature) for shorter periods. However, for long-term storage, refrigeration is recommended to minimize the potential for slow degradation over time.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, aliphatic alcohols can be susceptible to photodegradation. Therefore, it is best practice to store this compound in an opaque or amber container to protect it from light exposure.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure as a 1,3-diol, the primary potential degradation pathways include:
-
Oxidation: The primary and secondary alcohol groups can be oxidized to form aldehydes, ketones, or carboxylic acids. This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents.
-
Dehydration: Under acidic conditions and/or heat, this compound can undergo dehydration to form unsaturated alcohols or dienes.
-
Esterification: In the presence of acidic or basic catalysts, it can react with carboxylic acids or other acidic functional groups to form esters.
Q5: What are the signs of this compound degradation?
A5: Degradation of this compound may be indicated by a change in physical appearance (e.g., color change from white to yellow), the development of an unusual odor, or a decrease in purity as determined by analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Inconsistent experimental results can also be an indicator of compound instability.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent assay results or loss of compound activity. | Degradation of this compound in the assay medium. | 1. Prepare fresh solutions of this compound for each experiment. 2. Perform a stability study of this compound in your specific assay buffer to determine its half-life under your experimental conditions. 3. If instability is confirmed, consider using a stabilizing agent (e.g., an antioxidant) if compatible with your assay, or shorten the incubation time. |
| Appearance of unexpected peaks in GC/HPLC analysis. | This compound has degraded during storage or sample preparation. | 1. Verify the storage conditions of your this compound stock. 2. Analyze a freshly opened or new batch of the compound to rule out batch-to-batch variation. 3. If degradation is suspected, perform a forced degradation study (see experimental protocols) to identify potential degradation products. |
| Precipitation of this compound in aqueous buffers. | The concentration of this compound exceeds its solubility limit in the buffer. | 1. Determine the maximum solubility of this compound in your buffer system. 2. Consider using a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution, then dilute it into the aqueous buffer. Ensure the final concentration of the co-solvent does not affect your experiment. |
Summary of Stability Data
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes expected stability based on the general properties of long-chain diols and recommended storage conditions.
| Condition | Parameter | Expected Stability | Recommendations |
| Temperature | 2-8°C (Recommended) | High | Ideal for long-term storage. |
| Room Temperature (~25°C) | Moderate | Suitable for short-term storage and in-use periods. Avoid prolonged storage. | |
| Elevated Temperature (>40°C) | Low | Increased risk of thermal degradation and dehydration. Avoid exposure to high temperatures. | |
| pH | Neutral (pH ~7) | High | Generally stable in neutral aqueous solutions. |
| Acidic (pH < 4) | Low | Risk of acid-catalyzed dehydration. | |
| Basic (pH > 10) | Moderate to Low | Risk of base-catalyzed oxidation. | |
| Light | Protected from Light | High | Store in amber or opaque containers. |
| Exposed to UV/Visible Light | Moderate to Low | Potential for photodegradation. | |
| Atmosphere | Inert Gas (e.g., N₂) | High | Minimizes oxidative degradation. |
| Air (Oxygen) | Moderate | Susceptible to oxidation over time. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis or derivatize for GC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and prepare for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for 24 hours.
-
Sample at specified time points for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80°C.
-
Also, incubate a solution of this compound (in a relatively inert solvent like acetonitrile) at 80°C.
-
Sample at specified time points.
-
-
Photostability:
-
Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
Maintain a control sample protected from light.
-
Sample both the exposed and control samples at specified time points.
-
-
Analysis: Analyze all samples, along with an untreated control, using a validated stability-indicating analytical method (e.g., GC-MS or HPLC-UV/MS).
Protocol 2: Stability-Indicating GC Method for this compound
This protocol provides a starting point for developing a Gas Chromatography (GC) method to separate this compound from its potential degradation products.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 10 minutes at 240°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Sample Preparation: Samples from the forced degradation study may require derivatization (e.g., silylation) to improve volatility and peak shape.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Key factors influencing the stability of this compound.
Technical Support Center: Analysis of 1,3-Octanediol in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 1,3-Octanediol (B1215191) in complex biological matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
GC-MS Troubleshooting
Issue: Poor Peak Shape (Tailing) for this compound
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer: Peak tailing for polar analytes like diols is a common issue in GC analysis. It is often caused by secondary interactions between the hydroxyl groups of this compound and active sites within the GC system, such as exposed silanol (B1196071) groups on the inlet liner or the column.
Troubleshooting Steps:
-
Derivatization Check: Incomplete derivatization is a primary cause of peak tailing for compounds with active hydrogens. Ensure the silylation reaction has gone to completion.
-
Moisture Control: Silylating reagents are highly sensitive to moisture. Ensure all solvents, reagents, and sample extracts are anhydrous.
-
Reagent Excess: Use a sufficient molar excess of the silylating reagent (e.g., BSTFA with 1% TMCS) to drive the reaction forward. A general rule is at least a 2:1 molar ratio of the silylating agent to active hydrogens.
-
Reaction Conditions: Optimize the reaction time and temperature. For many diols, heating at 60-80°C for 30-60 minutes is effective.[1]
-
-
System Inertness: Active sites in the sample flow path can lead to analyte adsorption and peak tailing.
-
Inlet Liner: Use a deactivated inlet liner. If you suspect the liner has become active, replace it.
-
Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions. If the column is old or has been exposed to many complex samples, it may have become active. Trimming a small portion (e.g., 10-20 cm) from the front of the column can sometimes resolve the issue.
-
Glassware: Silanize all glassware used for sample preparation to mask active sites.
-
-
Chromatographic Conditions:
-
Injection Temperature: An injection temperature that is too low can contribute to peak broadening and tailing.
-
Column Choice: For derivatized diols, a non-polar or mid-polar column (e.g., DB-5ms) is typically suitable.
-
Issue: Low or No Signal for Derivatized this compound
Question: I am not seeing a peak for my derivatized this compound, or the signal is very weak. What should I investigate?
Answer: A low or absent signal can be due to issues with the derivatization, sample preparation, or the instrument itself.
Troubleshooting Steps:
-
Verify Derivatization: Confirm that the derivatization was successful.
-
Reagent Quality: Silylating reagents degrade over time, especially if exposed to moisture. Use fresh reagent from a properly stored vial.
-
Reaction Conditions: As with peak tailing, ensure optimal reaction conditions (temperature, time, and anhydrous environment).
-
-
Sample Extraction and Recovery:
-
Extraction Efficiency: Evaluate the efficiency of your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. The choice of solvent in LLE is critical; for diols, a more polar solvent may be required for efficient extraction.
-
Evaporation to Dryness: When evaporating the solvent before derivatization, avoid heating the sample for too long or at too high a temperature, as this compound may be semi-volatile. Evaporating to complete dryness can sometimes lead to sample loss.
-
-
GC-MS System:
-
Injector Issues: Check for a plugged syringe or a cored septum that could prevent the sample from reaching the column.
-
Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned.
-
Ion Source Cleaning: A contaminated ion source can lead to a significant drop in sensitivity.
-
LC-MS/MS Troubleshooting
Issue: High Matrix Effects (Ion Suppression or Enhancement)
Question: I am observing significant ion suppression for this compound when analyzing plasma samples. How can I mitigate this?
Answer: Matrix effects are a major challenge in LC-MS/MS analysis of complex biological samples.[2][3][4][5] Co-eluting endogenous components from the matrix can compete with the analyte for ionization, leading to a suppressed or enhanced signal.[4][6]
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[3]
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively extract this compound while leaving behind interfering substances.
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract. Select a sorbent and elution solvent that are optimal for retaining and then eluting this compound.
-
-
Chromatographic Separation:
-
Gradient Optimization: Adjust the mobile phase gradient to achieve better separation between this compound and the co-eluting matrix components.
-
Column Chemistry: Try a different column with an alternative stationary phase chemistry (e.g., HILIC if you are using reversed-phase).
-
-
Internal Standard: Use a stable isotope-labeled (SIL) internal standard for this compound if available. A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing more accurate quantification.[6]
-
Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
Issue: Inconsistent Retention Time for this compound
Question: The retention time for this compound is shifting between injections. What could be the cause?
Answer: Retention time shifts can be caused by a variety of factors related to the LC system and the mobile phase.
Troubleshooting Steps:
-
System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. Inconsistent mobile phase composition, such as changes in pH or solvent ratio due to evaporation, can cause retention time shifts.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
-
Column Temperature: Use a column oven to maintain a stable column temperature, as fluctuations can affect retention time.
-
Column Integrity: A void at the head of the column or a partially blocked frit can lead to retention time variability.
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the analysis of this compound?
A1: For GC-MS analysis, derivatization is highly recommended.[7] The polar hydroxyl groups of this compound make it non-volatile and prone to poor chromatographic performance. Derivatization, typically silylation to form a trimethylsilyl (B98337) (TMS) ether, increases volatility and thermal stability, resulting in better peak shape and sensitivity.[7] For LC-MS/MS analysis, derivatization is not always necessary as the analyte does not need to be volatilized. However, in some cases, derivatization can improve ionization efficiency and thus sensitivity.[7]
Q2: What are the expected mass spectral fragments for TMS-derivatized this compound?
Q3: What type of extraction is best for this compound from plasma or serum?
A3: The choice of extraction method depends on the required level of cleanliness and the analytical technique.
-
Protein Precipitation (PPT) with a solvent like acetonitrile (B52724) is a simple and fast method but may result in significant matrix effects in LC-MS/MS.
-
Liquid-Liquid Extraction (LLE) with a suitable organic solvent can provide a cleaner extract than PPT. The choice of solvent is crucial for good recovery.[9]
-
Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing interferences and can provide high recovery and a clean extract, which is beneficial for both GC-MS and LC-MS/MS.[10]
Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for diols in biological samples?
A4: The LOD and LOQ are method-dependent and vary based on the analytical platform, sample preparation, and matrix. For short-chain fatty acids and related compounds in plasma, reported LODs can range from the low µg/mL to the ng/mL level.[11][12] For a well-optimized LC-MS/MS method, it is reasonable to expect an LOQ in the low ng/mL range.[13][14]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Human Plasma
This protocol provides a general procedure for the extraction and derivatization of this compound from plasma for GC-MS analysis. Optimization will be required for specific applications.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of plasma in a glass tube, add an internal standard (e.g., a stable isotope-labeled this compound).
- Add 50 µL of 1M HCl to acidify the sample.
- Add 500 µL of ethyl acetate (B1210297), vortex for 1 minute.
- Centrifuge at 3000 x g for 5 minutes.
- Transfer the upper organic layer to a clean glass tube.
- Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
2. Derivatization (Silylation):
- To the dried extract, add 50 µL of anhydrous pyridine (B92270) and 50 µL of BSTFA + 1% TMCS.
- Cap the vial tightly and heat at 70°C for 45 minutes.
- Cool to room temperature. The sample is now ready for GC-MS analysis.
3. GC-MS Parameters (Example):
- Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Inlet Temperature: 250°C
- Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
- MS Transfer Line: 280°C
- Ion Source: 230°C
- Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-400.
Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma
This protocol outlines a general method for the analysis of this compound in plasma without derivatization.
1. Sample Preparation (Protein Precipitation):
- To 50 µL of plasma in a microcentrifuge tube, add an internal standard.
- Add 200 µL of cold acetonitrile, vortex for 30 seconds.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters (Example):
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Ionization: Electrospray Ionization (ESI), positive mode
- MRM Transitions: To be determined by infusing a standard of this compound.
Quantitative Data Summary
The following table presents representative performance data for the analysis of diols and other small polar molecules in biological matrices from published literature. These values should be considered as illustrative examples, and specific performance should be determined during method validation for this compound.
| Parameter | GC-MS (Derivatized) | LC-MS/MS (Underivatized) | Reference |
| Recovery | 85-105% | 80-110% | [15][16] |
| LOD | 0.1-1 µg/mL | 0.5-10 ng/mL | [11][12] |
| LOQ | 0.5-5 µg/mL | 1-25 ng/mL | [11][12] |
| Linearity (R²) | >0.99 | >0.99 | [15][16] |
| Intra-day Precision (%CV) | <10% | <15% | [15][16] |
| Inter-day Precision (%CV) | <15% | <15% | [15][16] |
Visualizations
Caption: Troubleshooting workflow for this compound analysis.
Caption: Generalized metabolic pathway for diol formation.
References
- 1. energy.gov [energy.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. nebiolab.com [nebiolab.com]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of a high-throughput LC-MS/MS bioanalytical method for the simultaneous quantification of cannabidiol and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1,3-Octanediol in Polymer Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of diol monomer is a critical decision point in the design of polymers with tailored properties. This guide provides a comparative analysis of 1,3-Octanediol against other common diols in the synthesis of polyesters and polyurethanes. The inclusion of a methyl branch in the this compound structure introduces significant differences in the resulting polymer's characteristics when compared to its linear counterparts. This document summarizes key performance data, details experimental methodologies, and provides visual workflows to aid in the rational design of polymers for a variety of applications.
Impact of Diol Structure on Polymer Properties
The structure of the diol monomer, including chain length and branching, profoundly influences the thermal and mechanical properties of the resulting polymers.
-
Chain Length: In linear aliphatic diols, increasing the chain length generally enhances the flexibility of the polymer chains. This increased mobility typically leads to a decrease in the glass transition temperature (Tg), tensile strength, and Young's modulus, while increasing the elongation at break.
-
Branching: The introduction of a methyl branch, as seen in this compound, disrupts the regular packing of polymer chains. This disruption generally leads to a reduction in crystallinity, often resulting in amorphous polymers. Consequently, branched diols tend to yield polymers with higher glass transition temperatures (Tg) compared to their linear isomers. The steric hindrance from the branch can also affect reactivity during polymerization.
Data Presentation: Comparison of Diols in Polymer Synthesis
While direct, comprehensive experimental data for homopolymers synthesized from this compound is limited in publicly available literature, the following tables provide a comparative overview of properties for polymers synthesized from common linear diols. The expected properties for a hypothetical polyester (B1180765) based on this compound and adipic acid are inferred from the established effects of methyl branching on polyester properties.
Table 1: Comparison of Diols in Polyester Synthesis (with Adipic Acid)
| Diol | Molecular Weight (Mw, g/mol ) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 1,4-Butanediol | ~30,000 - 85,000 | -45 to -10 | 90 - 120 | 30 - 35 | 300 - 500 | >300 |
| 1,8-Octanediol | ~17,800 | Not specified | ~70 | Not specified | ~106 | Not specified |
| This compound | Expected to be high | Expected to be higher than linear C8 diol | Expected to be amorphous (no Tm) | Expected to be lower than linear C4 diol | Expected to be lower than linear C4 diol | Expected to be higher than linear C4 diol |
Note: The values for 1,4-Butanediol adipate (B1204190) (PBA) and 1,8-Octanediol adipate are compiled from various sources and represent typical ranges. The properties for the hypothetical Poly(this compound adipate) are qualitative predictions based on trends observed for other branched diols.
Table 2: Comparison of Diols in Polyurethane Synthesis (with MDI)
| Diol (Chain Extender) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A/D) |
| 1,4-Butanediol | -40 to -15 (Soft Segment) | 25 - 50 | 400 - 700 | 70A - 60D |
| 1,6-Hexanediol | Not specified | Not specified | Not specified | Not specified |
| This compound | Expected to be higher than linear C4 diol | Expected to be lower | Expected to be higher | Expected to be lower |
Note: The values for 1,4-Butanediol are typical for a polyurethane system with a polyether or polyester soft segment. The properties for a polyurethane with this compound as a chain extender are qualitative predictions.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of polyesters and polyurethanes.
Protocol 1: Polyester Synthesis via Melt Polycondensation
This two-step method is common for synthesizing polyesters from a diol and a dicarboxylic acid.
Materials:
-
Diol (e.g., this compound, 1,4-Butanediol, 1,8-Octanediol)
-
Dicarboxylic acid (e.g., Adipic acid, Sebacic acid)
-
Catalyst (e.g., Titanium (IV) isopropoxide, Antimony trioxide)
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
Esterification: The diol and dicarboxylic acid are charged into a reaction vessel in a specific molar ratio (typically a slight excess of the diol). A catalyst is added, and the mixture is heated to 180-220°C under a nitrogen atmosphere with constant stirring. Water, the byproduct of the esterification reaction, is continuously removed. This stage is typically carried out for 2-4 hours.
-
Polycondensation: The temperature is raised to 220-260°C, and a vacuum is gradually applied (to below 1 mbar) to facilitate the removal of the excess diol and further drive the polymerization reaction. This stage continues for another 2-6 hours, or until the desired melt viscosity is achieved, indicating a high molecular weight polymer has been formed. The resulting polymer is then cooled and collected.
Protocol 2: Polyurethane Synthesis via Prepolymer Method
This is a common two-step method for producing polyurethanes.
Materials:
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG)
-
Chain extender (diol, e.g., this compound, 1,4-Butanediol)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Dry solvent (if required)
Procedure:
-
Prepolymer Formation: The polyol is reacted with an excess of the diisocyanate in a moisture-free environment at 60-80°C with stirring. A catalyst is often used to control the reaction rate. The reaction is monitored by titrating the isocyanate (NCO) content until it reaches the theoretical value for the prepolymer.
-
Chain Extension: The prepolymer is then reacted with the chain extender (diol). The diol is added to the prepolymer solution and the reaction is continued at 60-80°C until the NCO peak in the Fourier Transform Infrared (FTIR) spectrum disappears, indicating the completion of the reaction. The resulting polyurethane is then cast into a mold and cured.
Key Polymer Characterization Techniques
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the polymer.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Thermogravimetric Analysis (TGA): Used to assess the thermal stability and decomposition temperature of the polymer.
-
Tensile Testing: Performed on a universal testing machine to measure the mechanical properties of the polymer, including tensile strength, Young's modulus, and elongation at break.
Mandatory Visualization
The following diagrams illustrate the general workflows for polyester synthesis and characterization.
Caption: General workflow for polymer synthesis and characterization.
Caption: Influence of diol structure on resulting polymer properties.
A Guide to the Accurate Quantification of 1,3-Octanediol: A Comparison of Analytical Methods
For researchers, scientists, and drug development professionals, the precise quantification of analytes like 1,3-Octanediol is paramount for robust and reliable results. This guide provides a comparative overview of the accuracy of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound, alongside alternative methods, supported by representative experimental data and detailed protocols.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile compounds.[1][2] Its high chromatographic resolution, coupled with the mass spectrometer's sensitive and selective detection, makes it a powerful tool for analyzing diols like this compound.[3][4] However, achieving accurate quantification of polar molecules such as diols often necessitates a derivatization step to improve their volatility and chromatographic performance.[5][6][7]
This guide will delve into the specifics of this compound quantification using GC-MS, presenting a summary of expected performance metrics based on validated methods for similar analytes. Furthermore, a comparison with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) will be provided to offer a broader perspective on available analytical strategies.
Comparative Analysis of Quantification Methods
The following table summarizes the typical performance characteristics of GC-MS for the quantification of diols, like this compound, and compares it with HPLC-MS. The data presented is a synthesis of reported validation parameters for analogous compounds, providing a realistic expectation of method performance.[3][8][9][10]
| Parameter | GC-MS (with Derivatization) | HPLC-MS |
| Linearity (R²) | ≥ 0.998 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.02 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.2 µg/mL | 0.06 - 1.0 ng/mL |
| Accuracy (Recovery) | 80 - 115% | 85 - 115% |
| Precision (RSD) | ≤ 15% | ≤ 15% |
| Sample Throughput | Moderate | High |
| Derivatization Required | Yes | No |
Experimental Protocol: GC-MS Quantification of this compound
This section outlines a detailed experimental protocol for the quantification of this compound in a given sample matrix using GC-MS, incorporating a necessary derivatization step.
Sample Preparation
-
Extraction: Depending on the sample matrix (e.g., biological fluid, environmental sample), a suitable liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol should be employed to isolate this compound.
-
Solvent Evaporation: The solvent from the extracted sample is evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a suitable solvent for derivatization (e.g., pyridine (B92270) or DMF).
Derivatization
Due to the polar nature of the hydroxyl groups in this compound, derivatization is essential for improving its volatility and chromatographic peak shape. Silylation is a common and effective derivatization technique.
-
To the reconstituted sample, add a trimethylsilylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]
-
Incubate the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
GC-MS Analysis
-
Gas Chromatograph (GC) System: Agilent 8890 GC or equivalent.
-
Mass Spectrometer (MS) System: Agilent 7000D Triple Quadrupole GC/MS or equivalent.[11]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.
Quantification
Quantification is typically performed using an internal standard method. A suitable internal standard (e.g., a deuterated analog of this compound or another diol with similar chemical properties) is added to the samples and calibration standards at a known concentration. Calibration curves are generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Alternative Method: HPLC-MS
For a direct analysis without the need for derivatization, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) presents a viable alternative.[12][13] This technique is particularly advantageous for analyzing polar and non-volatile compounds.
Typical HPLC-MS Parameters:
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
While HPLC-MS offers the advantage of direct analysis, GC-MS often provides superior chromatographic resolution for isomeric separation. The choice between the two techniques will ultimately depend on the specific requirements of the analysis, including matrix complexity, required sensitivity, and available instrumentation.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the logical flow of the GC-MS quantification and the derivatization reaction.
Caption: Workflow for this compound quantification by GC-MS.
Caption: Silylation derivatization of this compound for GC-MS analysis.
References
- 1. impactfactor.org [impactfactor.org]
- 2. digital-science.pubmedia.id [digital-science.pubmedia.id]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cis-diol derivatization - Chromatography Forum [chromforum.org]
- 6. On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derivatization of 1,2 diols - Chromatography Forum [chromforum.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. arts.units.it [arts.units.it]
- 11. agilent.com [agilent.com]
- 12. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Synthetic Routes to 1,3-Octanediol
For Researchers, Scientists, and Drug Development Professionals
1,3-Octanediol (B1215191) is a chiral diol with applications in the synthesis of pharmaceuticals, agrochemicals, and as a chiral building block. Its synthesis has been approached through various chemical and biological methods, each presenting distinct advantages and disadvantages in terms of yield, stereoselectivity, and environmental impact. This guide provides a comparative analysis of prominent synthesis methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
At a Glance: Comparison of this compound Synthesis Methods
The following table summarizes the key quantitative data for different synthetic strategies towards this compound, offering a clear comparison of their efficiencies.
| Method | Reaction Type | Starting Material | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Stereoselectivity |
| Catalytic Hydrogenation | Reduction | Ethyl 3-oxooctanoate | Ru-Ni/SiO₂ | Water | 80 | 4 | >95 | Racemic |
| Grignard Reaction | Nucleophilic Addition | Hexylmagnesium bromide | Paraformaldehyde | THF | 0 to RT | 2 | ~70 | Racemic |
| Biocatalytic (Hydroxylation) | C-H Oxidation | n-Octane | P450 Monooxygenase | Aqueous buffer | 25-30 | 24 | Variable | Regio- and Stereoselective |
| Biocatalytic (Resolution) | Kinetic Resolution | Racemic this compound | Lipase (B570770) (e.g., from Candida antarctica) | Organic Solvent | 30-40 | 24-72 | ~45% (for one enantiomer) | Enantioselective |
Visualizing the Synthetic Workflow
A general workflow for the chemical synthesis and purification of this compound can be visualized as follows. This process typically involves the main reaction followed by a series of workup and purification steps to isolate the final product.
Detailed Experimental Protocols
This section provides detailed methodologies for the key synthesis routes highlighted in this guide.
Catalytic Hydrogenation of Ethyl 3-Oxooctanoate
This method involves the reduction of a β-keto ester to the corresponding 1,3-diol. Bimetallic catalysts have shown high efficiency for this transformation.
Experimental Protocol:
-
Catalyst Preparation: A Ru-Ni/SiO₂ catalyst is prepared by co-impregnation of a silica (B1680970) support with aqueous solutions of RuCl₃ and Ni(NO₃)₂, followed by drying and reduction under a hydrogen atmosphere.
-
Reaction Setup: In a high-pressure autoclave, suspend the Ru-Ni/SiO₂ catalyst (5 mol%) in a solution of ethyl 3-oxooctanoate (1 equivalent) in water.
-
Hydrogenation: The autoclave is purged with hydrogen and then pressurized to 50 bar. The reaction mixture is heated to 80°C and stirred vigorously for 4 hours.
-
Workup and Purification: After cooling and depressurization, the catalyst is removed by filtration. The aqueous solution is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford this compound.
Grignard Reaction of Hexylmagnesium Bromide with Paraformaldehyde
This classical organometallic approach builds the carbon skeleton by reacting a Grignard reagent with a suitable electrophile.
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), magnesium turnings (1.2 equivalents) are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of 1-bromohexane (B126081) (1 equivalent) in anhydrous THF is added dropwise to initiate the formation of hexylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.
-
Reaction with Paraformaldehyde: The Grignard reagent is cooled to 0°C in an ice bath. Dry paraformaldehyde (1.5 equivalents), previously dried under vacuum, is added portion-wise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0°C. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield this compound.
Biocatalytic Synthesis and Resolution
Biocatalytic methods offer high selectivity and milder reaction conditions. Two prominent approaches are the direct hydroxylation of n-octane and the kinetic resolution of racemic this compound.
Cytochrome P450 monooxygenases are capable of selectively hydroxylating unactivated C-H bonds.
Experimental Protocol:
-
Biocatalyst Preparation: A whole-cell biocatalyst expressing a suitable P450 monooxygenase (e.g., from Bacillus subtilis) is cultivated in a suitable growth medium. The cells are harvested by centrifugation and resuspended in a reaction buffer.
-
Biotransformation: The whole-cell suspension is incubated with n-octane (typically as a separate phase or in an emulsion) at 25-30°C with shaking for 24 hours. A co-substrate for cofactor regeneration (e.g., glucose) is often required.
-
Workup and Purification: The reaction mixture is extracted with ethyl acetate. The organic extract is dried and concentrated. The product mixture, which may contain various octanol (B41247) isomers and diols, is analyzed and purified by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
This method separates the enantiomers of a racemic mixture by the selective acylation of one enantiomer.
Experimental Protocol:
-
Reaction Setup: Racemic this compound (1 equivalent) is dissolved in an organic solvent (e.g., tert-butyl methyl ether). An immobilized lipase, such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., vinyl acetate, 0.6 equivalents) are added to the solution.
-
Enzymatic Reaction: The mixture is incubated at 30-40°C with gentle shaking. The progress of the reaction is monitored by GC or HPLC until approximately 50% conversion is reached (typically 24-72 hours).
-
Separation: The enzyme is removed by filtration. The filtrate contains one enantiomer of this compound and the acetylated form of the other enantiomer. These can be separated by column chromatography. The acetylated diol can then be hydrolyzed to obtain the other enantiomer of this compound.
Signaling Pathways and Logical Relationships
The choice of a synthetic method is often guided by a logical decision-making process that considers factors such as the desired stereochemistry, scale of the reaction, and available resources.
A Comparative Guide to the Bioactivity of (R)- and (S)-1,3-Octanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of the (R)- and (S)-enantiomers of 1,3-octanediol. The information presented is based on a comprehensive review of publicly available scientific literature.
Executive Summary
A thorough investigation of scientific literature reveals a significant disparity in the available bioactivity data for the enantiomers of this compound. While (R)-1,3-octanediol has been identified as a natural antimicrobial agent, there is a notable absence of information regarding the biological activity of (S)-1,3-octanediol. This guide summarizes the known bioactivity of the (R)-enantiomer, highlights the current knowledge gap concerning the (S)-enantiomer, and provides a standardized experimental protocol for a comparative analysis.
Bioactivity Profile
(R)-1,3-Octanediol
(R)-1,3-Octanediol has been identified as a naturally occurring antimicrobial compound found in fruits such as apples and pears[1]. Its presence is a result of the biosynthesis pathway involving the β-oxidation of fatty acids.
-
Antimicrobial Activity: (R)-1,3-octanediol is recognized as a natural antimicrobial agent[1]. The specific spectrum of its activity, including the types of microorganisms it inhibits and its potency (e.g., minimum inhibitory concentration - MIC), is not extensively detailed in the currently available literature.
(S)-1,3-Octanediol
There is a significant lack of published data on the biological activity of (S)-1,3-octanediol. Extensive searches of scientific databases did not yield any studies detailing its antimicrobial, cytotoxic, or other pharmacological properties. Consequently, a direct comparison of its bioactivity with the (R)-enantiomer is not possible at this time.
Quantitative Data Comparison
Due to the absence of bioactivity data for (S)-1,3-octanediol, a quantitative comparison with (R)-1,3-octanediol cannot be compiled.
Experimental Protocols
To facilitate the comparative analysis of the bioactivity of (R)- and (S)-1,3-octanediol, a standard antimicrobial susceptibility testing method, such as the broth microdilution assay, is recommended. This method allows for the determination of the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol: Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
-
Test Compounds: Stock solutions of (R)-1,3-octanediol and (S)-1,3-octanediol in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Microorganisms: Standardized cultures of relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Growth Media: Appropriate sterile liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator.
2. Assay Procedure:
-
Serial Dilution: Perform two-fold serial dilutions of the stock solutions of each enantiomer across the wells of the microtiter plates using the appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well containing the diluted test compounds. Include positive control wells (inoculum without test compound) and negative control wells (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.
Visualizations
Caption: Biosynthesis of (R)-1,3-Octanediol.
Caption: Proposed workflow for comparative bioactivity analysis.
Conclusion and Future Directions
The current body of scientific literature establishes (R)-1,3-octanediol as a natural antimicrobial compound. However, a significant knowledge gap exists concerning the bioactivity of its stereoisomer, (S)-1,3-octanediol. This lack of data prevents a comprehensive understanding of the stereochemical requirements for the biological activity of this compound.
Future research should prioritize the biological evaluation of (S)-1,3-octanediol using standardized protocols, such as the one outlined in this guide. A direct comparison of the antimicrobial and potentially other biological activities of both enantiomers would provide valuable insights for researchers and professionals in drug development and related fields. Such studies are essential to unlock the full potential of these chiral molecules.
References
Cross-Validation of Analytical Methods for 1,3-Octanediol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1,3-Octanediol is critical in various research and development settings, from its use in synthesis to its presence as a potential impurity or metabolite. The selection of an appropriate analytical method is paramount for generating reliable data. This guide provides an objective comparison of the two primary chromatographic techniques for this compound analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The performance of each method is supported by experimental data from studies on this compound and its isomers, offering a cross-validation perspective for informed method selection.
At a Glance: Method Comparison
The choice between GC and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. While both techniques are capable of quantifying diols, they operate on different principles, leading to distinct advantages and limitations.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase based on polarity. |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) |
| Derivatization | Often required for polar diols to improve volatility and peak shape. | Generally not required. |
| Sensitivity | High, especially with MS detection. | Moderate, RID is less sensitive than GC-FID or GC-MS. |
| Sample Throughput | Can be high with modern autosamplers. | Generally high. |
| Strengths | High resolution, excellent for complex matrices with appropriate sample preparation. | Direct analysis of underivatized diols, suitable for thermally labile compounds. |
| Limitations | Derivatization adds a step to sample preparation and can introduce variability. | Lower sensitivity with universal detectors like RID, potential for matrix interference. |
Quantitative Performance Data
The following tables summarize the quantitative performance data for the analysis of octanediols using GC and HPLC methodologies. The data for GC is based on a validation study of 1,2-octanediol (B41855), a positional isomer of this compound, which is expected to have very similar chromatographic behavior. The HPLC data is representative of diol analysis using refractive index detection.
Table 1: Gas Chromatography-Flame Ionization Detection (GC-FID) Performance for Octanediol Analysis [1]
| Validation Parameter | Performance Metric |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | 40 µg/mL |
| Limit of Quantification (LOQ) | 108 µg/mL |
| Precision (Repeatability, %RSD) | < 2.0% |
| Accuracy (Recovery) | 97.5 - 107.3% |
Table 2: Representative High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) Performance for Diol Analysis
| Validation Parameter | Performance Metric |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |
| Limit of Detection (LOD) | Typically in the low µg/mL range |
| Limit of Quantification (LOQ) | Typically in the mid-to-high µg/mL range |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are the experimental protocols for the GC and HPLC analysis of this compound.
Gas Chromatography (GC) Method
This method is suitable for the quantification of this compound in various matrices. Derivatization with a silylating agent is recommended to improve peak shape and thermal stability.
Sample Preparation (with Derivatization):
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, ethyl acetate). Create a series of calibration standards by diluting the stock solution.
-
Sample Extraction: For solid or liquid samples, perform a suitable extraction to isolate the this compound. A liquid-liquid extraction with a non-polar solvent is often effective.
-
Derivatization: Evaporate the solvent from the standards and samples. Add a silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS) and a catalyst (e.g., pyridine). Heat the mixture at 60-70°C for 30 minutes.
-
Final Preparation: After cooling, the derivatized sample is ready for injection into the GC.
GC-FID Operating Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is recommended.
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
High-Performance Liquid Chromatography (HPLC) Method
This method allows for the direct analysis of this compound without derivatization, which is advantageous for simplicity and speed. A refractive index detector (RID) is commonly used for diols as they lack a strong UV chromophore.
Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC-RID Operating Conditions:
-
Column: A column suitable for the separation of polar compounds, such as an amino or a diol column, is recommended. A C18 column can also be used with a highly aqueous mobile phase.
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water is commonly used. The exact ratio will depend on the column and may require optimization (e.g., 75:25 Acetonitrile:Water).
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 35°C.
-
Detector: Refractive Index Detector (RID), with the cell temperature maintained at 35°C.
-
Injection Volume: 10-20 µL.
Method Selection and Cross-Validation Workflow
The decision to use GC or HPLC for the analysis of this compound should be based on a logical evaluation of the analytical needs and sample characteristics.
Caption: Decision tree for selecting an analytical method for this compound.
A cross-validation workflow ensures that the chosen analytical methods provide comparable and reliable results.
Caption: Workflow for the cross-validation of GC and HPLC methods.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are viable techniques for the quantitative analysis of this compound.
-
GC-FID/MS is a highly sensitive and robust method, particularly suitable for complex matrices, although it often requires a derivatization step. The performance data for the closely related 1,2-octanediol suggests that excellent linearity, precision, and accuracy can be achieved.[1]
-
HPLC-RID offers a simpler and more direct analytical approach by avoiding derivatization. While generally less sensitive than GC-based methods, its performance is often adequate for many applications, especially for cleaner sample matrices.
The choice of method should be guided by the specific analytical requirements of the study. For high sensitivity and complex samples, a validated GC method is recommended. For routine analysis where simplicity and direct measurement are prioritized, an HPLC method is a strong alternative. It is recommended that for critical applications, a cross-validation of the chosen methods be performed to ensure data integrity and comparability.
References
A Comparative Analysis of the Preservative Efficacy of 1,3-Octanediol and Parabens
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate preservative system is a critical determinant of the safety, stability, and shelf-life of pharmaceutical and cosmetic products. For decades, parabens have been the industry standard, valued for their broad-spectrum antimicrobial activity and cost-effectiveness. However, amidst ongoing consumer and regulatory scrutiny, the demand for alternative preservatives has surged, bringing compounds like 1,3-Octanediol into focus. This guide provides an objective comparison of the preservative efficacy of this compound and parabens, supported by available experimental data and methodologies.
Executive Summary
Parabens exhibit well-documented, broad-spectrum antimicrobial efficacy against bacteria and fungi. Their mechanism of action involves the disruption of microbial membrane transport processes and the inhibition of DNA and RNA synthesis. In contrast, specific quantitative data on the preservative efficacy of this compound is limited in publicly available literature. However, general studies on alkane diols suggest a mechanism centered on cell membrane disruption. Notably, research indicates that 1,2-diols are more effective antimicrobial agents than their 1,3-diol counterparts. While direct comparative studies are scarce, this guide synthesizes the available data to provide a comprehensive overview for formulation scientists and researchers.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the minimum inhibitory concentration (MIC) of various parabens against common microorganisms relevant to preservative efficacy testing. Due to the lack of specific MIC data for this compound in the reviewed literature, a direct comparison in this format is not possible.
Table 1: Minimum Inhibitory Concentration (MIC) of Parabens against Bacteria
| Preservative | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli |
| Methylparaben | 0.2% (w/v)[1] | 0.8%[2] | - |
| Propylparaben | - | - | - |
| Butylparaben (B1668127) | - | - | - |
Note: A lower MIC value indicates higher efficacy. Data for E. coli for all parabens and for Propylparaben and Butylparaben against S. aureus and P. aeruginosa were not explicitly found in the provided search results.
Table 2: Minimum Inhibitory Concentration (MIC) of Parabens against Fungi
| Preservative | Candida albicans | Aspergillus brasiliensis |
| Methylparaben | 0.05% (w/v)[1] | 0.1% (w/v)[1] |
| Propylparaben | - | - |
| Butylparaben | - | - |
Note: A lower MIC value indicates higher efficacy. Data for Propylparaben and Butylparaben against C. albicans and A. brasiliensis were not explicitly found in the provided search results.
Mechanism of Action
Parabens
Parabens exert their antimicrobial effects through a multi-pronged approach. Their primary mechanism involves the disruption of microbial cell membrane integrity, leading to altered membrane transport processes.[3][4] This disruption can impede nutrient uptake and waste removal, ultimately inhibiting microbial growth. Additionally, parabens are thought to inhibit the synthesis of crucial macromolecules such as DNA and RNA, further contributing to their preservative action.[3] The antimicrobial efficacy of parabens generally increases with the length of their alkyl chain, with butylparaben being more potent than propylparaben, which is in turn more effective than methylparaben.[5]
This compound and Alkane Diols
The antimicrobial activity of alkane diols, including this compound, is primarily attributed to their amphiphilic nature, allowing them to interact with and disrupt the lipid bilayer of microbial cell membranes.[6][7] This disruption increases membrane permeability, leading to the leakage of vital cellular components and ultimately cell death. Studies on various alkane diols have shown that their antimicrobial efficacy is influenced by the length of the alkyl chain and the position of the hydroxyl groups. Research comparing 1,2-diols and 1,3-diols has indicated that 1,2-diols are more effective inhibitors of bacterial growth.[8]
Experimental Protocols
The evaluation of preservative efficacy is standardized through established experimental protocols. The two primary methods are the Minimum Inhibitory Concentration (MIC) assay and the Preservative Efficacy Test (Challenge Test).
Minimum Inhibitory Concentration (MIC) Assay
The MIC test determines the lowest concentration of a preservative that will inhibit the visible growth of a microorganism after overnight incubation.
General Protocol:
-
Preparation of Microorganism: A standardized inoculum of the test microorganism (e.g., S. aureus, P. aeruginosa, C. albicans, A. brasiliensis) is prepared.
-
Serial Dilution: A series of dilutions of the preservative are made in a liquid growth medium in a multi-well plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
Observation: The wells are visually inspected for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the preservative at which no growth is observed.
Preservative Efficacy Test (PET) / Challenge Test
The challenge test evaluates the effectiveness of a preservative system in a finished product by intentionally introducing a high concentration of microorganisms and monitoring their decline over time. This test is crucial for ensuring product safety under real-world conditions of contamination. Standards such as ISO 11930 and USP <51> provide detailed guidelines for conducting these tests.[9][10]
General Protocol (based on ISO 11930):
-
Product Inoculation: The final product formulation is inoculated with a specified high concentration (typically 10^5 to 10^6 CFU/g or ml) of a mixed culture of relevant microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis are commonly used).[9][10]
-
Sampling and Plating: At specified time intervals (e.g., 7, 14, and 28 days), a sample is taken from the inoculated product.
-
Neutralization and Enumeration: The preservative in the sample is neutralized, and the number of surviving microorganisms is determined by plating on a suitable growth medium.
-
Evaluation: The log reduction in the microbial count from the initial inoculum is calculated at each time point. The preservative system is deemed effective if it meets the specified log reduction criteria at each interval.
Mandatory Visualizations
Caption: Mechanisms of antimicrobial action for parabens and alkane diols.
Caption: Generalized workflow for a Preservative Efficacy (Challenge) Test.
Conclusion
Based on the available scientific literature, parabens have a well-established and broad-spectrum efficacy as preservatives, supported by extensive quantitative data. Their mechanisms of action are multifaceted, contributing to their robustness.
The preservative efficacy of this compound is less well-documented with specific quantitative data. However, based on the general understanding of alkane diols, it likely functions by disrupting microbial cell membranes. The finding that 1,2-diols are more potent than 1,3-diols suggests that this compound may be a less effective primary preservative compared to its 1,2-isomer and potentially less potent than parabens. It may, however, offer benefits as part of a synergistic blend of preservatives, a common strategy to reduce the overall concentration of traditional preservatives.
For researchers and drug development professionals, the choice between these preservatives will depend on the specific formulation, regulatory requirements, and desired product attributes. While parabens offer proven efficacy, this compound may be considered in the context of "paraben-free" formulations, likely in combination with other antimicrobial agents to ensure adequate product preservation. Further direct comparative studies, including MIC and challenge testing of this compound, are warranted to fully elucidate its potential as a standalone or synergistic preservative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Parabens on Bacteria and Fungi Cellular Membranes: Studies in Model Two-Dimensional Lipid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phfscience.nz [phfscience.nz]
- 6. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. certifiedcosmetics.com [certifiedcosmetics.com]
- 10. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]
A Comparative Guide to the Enantioselective Analysis of 1,3-Octanediol
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of molecules is a critical attribute in the pharmaceutical and chemical industries, where the physiological effects of enantiomers can differ significantly. 1,3-Octanediol (B1215191), a chiral diol, serves as a valuable building block in organic synthesis. Consequently, the accurate determination of its enantiomeric purity is paramount. This guide provides an objective comparison of prevalent analytical techniques for the enantioselective analysis of this compound, supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable approach for their needs.
Comparison of Analytical Methods
The enantioselective analysis of this compound is primarily achieved through chromatographic techniques, namely chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents also presents a viable alternative. Each method offers distinct advantages in terms of resolution, sensitivity, and sample throughput.
Data Presentation
The following table summarizes the quantitative performance of different analytical methods for the enantioselective analysis of 1,3-diols. Data for this compound is supplemented with data from structurally similar diols where direct data is unavailable, providing a reliable reference for expected performance.
| Method | Analytical Technique | Column/Reagent | Derivatization | Resolution (Rs) | Separation Factor (α) | Analysis Time (min) |
| Method 1 | Chiral Gas Chromatography (GC) | CP Chirasil-DEX CB | Acetylation | > 1.5 (estimated) | 1.34 (for diacetylated 1,2-octanediol) | ~ 20 |
| Method 2 | Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., Chiralpak AD-H) | None | Typically > 1.5 | > 1.1 | 15 - 30 |
| Method 3 | Nuclear Magnetic Resonance (NMR) | Chiral Solvating Agent (e.g., (R)-(-)-Mandelic Acid) | None | N/A | N/A | ~ 10 |
Note: The performance metrics can vary based on the specific instrument, experimental conditions, and the purity of the sample.
Experimental Workflows and Methodologies
A logical workflow is essential for achieving accurate and reproducible results in enantioselective analysis. The following diagram illustrates a general workflow applicable to both chromatographic and spectroscopic methods.
Caption: General workflow for the enantioselective analysis of this compound.
Detailed Experimental Protocols
Method 1: Chiral Gas Chromatography (GC) with Derivatization
Chiral GC, particularly after derivatization, often provides excellent resolution for volatile compounds like diols. Acetylation of the hydroxyl groups reduces polarity and can enhance enantioseparation on a chiral stationary phase.
Derivatization Protocol (Acetylation):
-
To 1 mg of this compound in a vial, add 200 µL of pyridine (B92270) and 100 µL of acetic anhydride.
-
Seal the vial and heat at 60 °C for 1 hour.
-
After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.
-
Re-dissolve the residue in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or hexane) for GC analysis.
GC Conditions:
-
Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: 100 °C (hold for 2 min), ramp to 180 °C at 5 °C/min, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 270 °C.
-
Injection Volume: 1 µL.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of enantiomers without the need for derivatization. Polysaccharide-based chiral stationary phases are widely used for their broad applicability.
HPLC Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar amylose (B160209) or cellulose-based chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy with the addition of a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric excess. The CSA forms diastereomeric complexes with the enantiomers of this compound, leading to separate signals in the NMR spectrum.
NMR Protocol:
-
Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-mandelic acid) to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral centers of the two enantiomers should appear as separate peaks.
-
Integrate the corresponding signals for each enantiomer to determine the enantiomeric ratio.
NMR Parameters:
-
Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Solvent: Chloroform-d (CDCl₃).
-
Experiment: Standard ¹H NMR.
Conclusion
The choice of method for the enantioselective analysis of this compound depends on the specific requirements of the study.
-
Chiral GC with derivatization is an excellent choice for high-resolution separation and is particularly useful when high sensitivity is required.
-
Chiral HPLC offers the advantage of direct analysis without derivatization, simplifying sample preparation. It is a robust and widely applicable technique.
-
Chiral NMR spectroscopy provides a rapid and non-separative method for determining enantiomeric excess, which can be advantageous for high-throughput screening.
It is recommended to validate the chosen method to ensure it meets the required performance criteria for accuracy, precision, and sensitivity for the intended application.
The Sentinel in the Sip: Validating 1,3-Octanediol as a Biomarker in Fruit Juices Against Modern Analytical Alternatives
A comparative guide for researchers and quality control professionals on the analytical methodologies for ensuring fruit juice integrity.
The authenticity and quality of fruit juices are paramount for consumer safety and fair trade. The detection of economic adulteration, such as dilution or the addition of cheaper fruit juices, remains a significant challenge. This guide provides a comprehensive comparison of 1,3-Octanediol (B1215191) as a potential biomarker for fruit juice authenticity, alongside alternative methods like broad-spectrum volatile organic compound (VOC) analysis, phenolic profiling, and untargeted metabolomics. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs.
At a Glance: Performance of Analytical Biomarkers
The validation of a biomarker is crucial for its reliable application. The following tables summarize the quantitative performance data for this compound and selected alternative biomarkers based on published studies.
Table 1: Performance Characteristics of this compound as a Biomarker in Apple Juice
| Parameter | Performance Metric |
| Linearity (r²) | 0.9996 |
| Precision (RSD%) | 0.3 - 9.8% |
| Recovery (%) | 94.7 - 112.2% |
| Limit of Detection (LOD) | 2.9 µg/L |
Table 2: Performance Characteristics of Selected Phenolic Compounds as Biomarkers in Fruit Juice
| Compound | Linearity (r²) | LOD (ng/g) | LOQ (ng/g) | Recovery (%) |
| Gallic acid | >0.99 | 30.5 | 91.5 | 98.2 - 105.4 |
| Protocatechuic acid | >0.99 | 25.8 | 77.4 | 97.6 - 108.1 |
| Catechin | >0.99 | 45.2 | 135.6 | 96.9 - 110.2 |
| Caffeic acid | >0.99 | 18.3 | 54.9 | 99.1 - 112.5 |
| Epicatechin | >0.99 | 35.7 | 107.1 | 98.5 - 111.8 |
| Ferulic acid | >0.99 | 22.1 | 66.3 | 97.3 - 109.7 |
| Rutin | >0.99 | 103.5 | 310.6 | 99.8 - 116.3 |
| Phloridzin | >0.99 | 68.4 | 205.2 | 97.1 - 108.9 |
| Data synthesized from a study on 15 polyphenols. |
Table 3: Performance Overview of Untargeted Metabolomics for Fruit Juice Adulteration Detection
| Analytical Platform | Adulteration Detection Limit | Key Advantages | Key Challenges |
| UPLC-QToF MS | As low as 1% | High sensitivity and resolution, comprehensive fingerprinting, discovery of novel markers. | Complex data analysis, requirement for sophisticated instrumentation and expertise, marker identification can be time-consuming. |
| GC-MS | Varies by study (e.g., 5-10%) | Excellent for volatile and semi-volatile compounds, established libraries for identification. | Limited to volatile compounds, may require derivatization for non-volatile markers. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are representative protocols for the analytical methods discussed.
Protocol 1: Determination of this compound in Apple Juice by SPME-GC-MS
This protocol is based on a validated method for the analysis of total 1,3-octanediols in apple juice.
1. Sample Preparation and Derivatization:
-
To 10 mL of apple juice in a 20 mL vial, add 3 g of NaCl and a magnetic stirrer.
-
Add an internal standard solution (e.g., 1,3-nonanediol).
-
For the analysis of total 1,3-octanediols (free and glycosidically bound), an acid hydrolysis step is required. Adjust the pH to 1 with HCl and heat at 80°C for 30 minutes. Cool to room temperature and neutralize with NaOH.
-
To convert this compound to a more volatile derivative, add a derivatizing agent (e.g., formaldehyde) and an acid catalyst. Seal the vial and stir at a controlled temperature.
2. Solid-Phase Microextraction (SPME):
-
Expose a conditioned SPME fiber (e.g., 100 µm polydimethylsiloxane) to the headspace of the vial.
-
Incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation to allow for the adsorption of the volatile derivatives.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC injection port.
-
GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 1 min, ramp to 250°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.
4. Quantification:
-
Quantify the this compound derivative based on the peak area relative to the internal standard, using a calibration curve prepared with standards that have undergone the same derivatization and extraction procedure.
Protocol 2: Analysis of Phenolic Compounds by UPLC-QToF MS
This protocol provides a general workflow for the analysis of non-volatile phenolic compounds.
1. Sample Preparation:
-
Centrifuge the fruit juice sample to remove pulp and suspended solids.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
For targeted analysis, an optional solid-phase extraction (SPE) step using a C18 cartridge can be employed to concentrate the phenolic compounds and remove interfering substances.
2. Ultra-Performance Liquid Chromatography (UPLC) Separation:
-
Column: Use a reverse-phase column suitable for phenolic compound separation (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of two solvents, typically water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Gradient Program: A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the compounds.
-
Flow Rate: A flow rate of around 0.3-0.5 mL/min.
-
Column Temperature: Maintain at a constant temperature, for example, 40°C.
3. Quadrupole Time-of-Flight Mass Spectrometry (QToF MS) Detection:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for phenolic compounds.
-
Acquisition Mode: Acquire data in full scan mode over a mass range of m/z 100-1500. For targeted analysis, tandem MS (MS/MS) can be used for specific compound fragmentation and confirmation.
-
Calibration: Ensure the mass spectrometer is calibrated to achieve high mass accuracy.
4. Data Analysis:
-
Identify phenolic compounds by comparing their retention times and accurate mass-to-charge ratios with those of authentic standards or by searching against a compound library.
-
Quantify the identified compounds using calibration curves of the respective standards.
Protocol 3: Untargeted Metabolomics Fingerprinting by UPLC-QToF MS
This protocol outlines a general approach for discovering potential biomarkers of fruit juice adulteration.
1. Sample Preparation:
-
Prepare the juice samples as described in Protocol 2 (centrifugation and filtration).
-
Prepare a pooled quality control (QC) sample by mixing equal aliquots of all samples to be analyzed. This QC sample will be injected periodically throughout the analytical run to monitor system stability.
2. UPLC-QToF MS Analysis:
-
Employ a UPLC-QToF MS system as described in Protocol 2.
-
Use a generic gradient that covers a broad range of metabolites with different polarities.
-
Acquire data in both positive and negative ESI modes in separate runs to maximize the coverage of the metabolome.
3. Data Processing and Statistical Analysis:
-
Use specialized software (e.g., XCMS, Progenesis QI) for peak picking, alignment, and normalization of the raw data.
-
Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), to identify features (m/z-retention time pairs) that discriminate between authentic and adulterated juice samples.
4. Biomarker Identification:
-
Tentatively identify the significant features by searching their accurate mass against metabolomics databases (e.g., METLIN, HMDB).
-
Confirm the identity of potential biomarkers by comparing their MS/MS fragmentation patterns with those of authentic standards or with in-silico fragmentation tools.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in each analytical approach.
Caption: Workflow for this compound analysis by SPME-GC-MS.
Caption: Workflow for phenolic compound analysis by UPLC-QToF MS.
Caption: Untargeted metabolomics workflow for biomarker discovery.
Discussion and Comparison
The choice of an analytical method for fruit juice authentication depends on the specific goals of the analysis, available instrumentation, and the desired level of detail.
-
This compound as a Specific Marker: The analysis of a single, validated biomarker like this compound offers a targeted and quantitative approach. The method is sensitive, with a low limit of detection, and has been well-validated for apple juice. This approach is suitable for routine quality control where the presence or absence of a specific adulterant or a marker for a particular fruit is of interest. However, its applicability to a wide range of fruit juices and adulteration scenarios needs further investigation. The reliance on a single marker may also be susceptible to circumvention by sophisticated adulteration practices.
-
Phenolic Profiling for Broader Characterization: Analyzing a panel of phenolic compounds provides a more comprehensive fingerprint of the fruit juice. Different fruits have distinct phenolic profiles, making this a powerful tool for detecting juice-to-juice adulteration. The UPLC-MS/MS methods for phenolics are highly sensitive and specific. While this approach is more robust than a single marker analysis, it still relies on a predefined list of compounds.
-
Untargeted Metabolomics for Comprehensive Screening: Untargeted metabolomics offers the most comprehensive approach, with the potential to detect unexpected adulterants and discover novel biomarkers. By capturing a global snapshot of the small molecules in a juice sample, this method is a powerful tool for non-targeted screening and authenticity testing. The main challenges lie in the complexity of data analysis and the time-consuming process of biomarker identification and validation.
Conclusion
The validation of this compound as a biomarker in fruit juices presents a promising targeted approach for quality control, particularly for apple juice. Its high sensitivity and the availability of a validated analytical method make it a valuable tool. However, for a more robust and comprehensive assessment of fruit juice authenticity, a multi-faceted approach is recommended. The use of phenolic profiling and untargeted metabolomics provides a more complete picture of the juice's chemical composition, enabling the detection of a wider range of adulteration practices. The choice of the most suitable method will ultimately depend on the specific application, ranging from routine quality control to in-depth research and the discovery of new markers for ensuring the integrity of our food supply.
Verifying the Structure of 1,3-Octanediol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques and experimental data necessary for the structural verification of 1,3-octanediol (B1215191) and its derivatives. As a class of chiral molecules, unambiguous characterization of these compounds is critical for their application in organic synthesis and drug development. This document outlines key analytical methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, and provides detailed experimental protocols to aid researchers in their structural elucidation efforts.
Data Presentation: Comparative Analysis of Spectroscopic and Chromatographic Data
Effective structural verification relies on the careful analysis and comparison of data from multiple analytical techniques. The following tables summarize key data points for this compound and provide a framework for comparing derivatives.
Table 1: Nuclear Magnetic Resonance (NMR) Data of this compound
| Proton (¹H) | Chemical Shift (δ) ppm | Carbon (¹³C) | Chemical Shift (δ) ppm |
| -OH (C1) | Broad singlet, ~3.5-4.0 | C1 | ~63.0 |
| -OH (C3) | Broad singlet, ~3.5-4.0 | C2 | ~42.0 |
| -CH(OH)- (C3) | Multiplet, ~3.8-4.0 | C3 | ~70.0 |
| -CH₂- (C2) | Multiplet | C4 | ~32.0 |
| -CH₂- (C4-C7) | Multiplet | C5 | ~25.0 |
| -CH₃ (C8) | Triplet | C6 | ~32.0 |
| C7 | ~22.0 | ||
| C8 | ~14.0 | ||
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. |
Table 2: Mass Spectrometry (MS) Fragmentation Data of this compound
| Fragment | m/z | Interpretation |
| [M]+ | 146 | Molecular Ion |
| [M-H₂O]+ | 128 | Loss of a water molecule |
| [M-C₅H₁₁]+ | 57 | Cleavage of the C3-C4 bond |
| C₅H₁₁ | 71 | Pentyl cation |
| Note: The molecular ion peak for alcohols can be weak or absent in electron ionization (EI) mass spectrometry.[1] |
Table 3: Comparison of Analytical Techniques for Structure Verification
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (via coupling) | Provides detailed structural information | Complex spectra for larger molecules |
| ¹³C NMR | Number and type of carbon atoms | Complements ¹H NMR for a complete carbon skeleton | Lower sensitivity than ¹H NMR |
| Mass Spectrometry | Molecular weight and fragmentation pattern | High sensitivity, useful for identification | Isomers may not be distinguishable |
| Chiral HPLC/GC | Separation of enantiomers | Essential for stereochemical analysis | Requires method development for each compound |
| X-ray Crystallography | Absolute 3D structure | Unambiguous structure determination | Requires a suitable single crystal |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate structure verification. The following sections provide methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the determination of the chemical structure.
Instrumentation: 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
2D NMR (COSY, HSQC, HMBC): For complex derivatives, 2D NMR experiments can be invaluable for establishing connectivity between protons and carbons.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound and to separate it from other volatile components.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
If the compound is not sufficiently volatile, derivatization to a more volatile species (e.g., silylation) may be necessary.
GC Method:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of a chiral this compound derivative.
Instrumentation: An HPLC system equipped with a chiral column and a suitable detector (e.g., UV-Vis or refractive index).
Method Development:
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for diols. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often a good starting point.
-
Mobile Phase Selection: For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of these solvents will need to be optimized to achieve separation.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: Select a wavelength at which the compound absorbs if it has a chromophore. If not, a refractive index detector can be used.
Analysis:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the equilibrated column.
-
Monitor the chromatogram for the separation of two peaks corresponding to the two enantiomers.
-
The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
Mandatory Visualization
Diagrams illustrating the workflow and logic of the structure verification process are crucial for clear communication.
Caption: Experimental workflow for the synthesis and structural verification of this compound derivatives.
Caption: Logical relationship between the properties of a this compound derivative and the analytical techniques used for their determination.
References
Safety Operating Guide
Proper Disposal of 1,3-Octanediol: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development, ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of 1,3-Octanediol, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Considerations
Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat. Ensure that the disposal process is carried out in a well-ventilated area.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to treat it as a chemical waste product that requires professional handling. According to safety data sheets, this compound is harmful to aquatic life, and therefore must not be released into the environment.[1] The recommended disposal method is to send it to an approved waste disposal plant.[1]
1. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1][2]
-
Leave the chemical in its original container if possible.[1][2]
2. Container Management:
-
Handle uncleaned containers in the same manner as the product itself.[1][2]
-
Ensure the container is tightly closed and stored in a safe and secure area while awaiting pickup.
3. Engage a Licensed Waste Disposal Service:
-
The disposal of this compound must be conducted by a licensed and approved waste disposal company.
-
Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste. They will have established procedures and contracts with certified waste handlers.
4. Regulatory Compliance:
-
All disposal activities must adhere to local, state, and federal regulations.[2]
-
Do not pour this compound down the drain.[1][2] This is crucial to prevent harm to aquatic ecosystems.
Quantitative Data
No quantitative data for specific disposal parameters, such as concentration limits for drain disposal, are available as this method is not appropriate for this compound. The qualitative assessment from safety data sheets dictates that it should be handled as chemical waste.
| Parameter | Value |
| Disposal Method | Approved Waste Disposal Plant |
| Environmental Hazard | Harmful to aquatic life[1] |
| Container Disposal | Handle as the product itself[1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1,3-Octanediol
This document provides immediate, essential guidance for the safe handling and disposal of 1,3-Octanediol in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is a combustible liquid that can cause serious eye irritation.[1] While toxicity data is not extensively available, it is advisable to handle it with caution.[2] The following personal protective equipment (PPE) is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and direct contact that can cause serious eye irritation.[1] |
| Hand Protection | Protective gloves (e.g., Nitrile rubber). | Prevents skin contact.[2][3] |
| Skin and Body Protection | Laboratory coat. | Protects against accidental skin exposure.[3] |
| Respiratory Protection | Not required for normal handling in a well-ventilated area. Use a respirator with an appropriate filter if aerosols or mists are generated. | Protects against inhalation of airborne droplets.[4] |
Operational Plan: From Preparation to Disposal
Adherence to a strict operational workflow is critical for safety. This section outlines the procedural steps for handling this compound.
1. Preparation and Handling:
-
Ensure a well-ventilated work area, such as a chemical fume hood.[5]
-
Have an emergency eyewash station and safety shower readily accessible.
-
Wear the appropriate PPE as detailed in Table 1 before handling the chemical.
-
Wash hands thoroughly after handling.
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6]
-
The recommended storage temperature is 2-8°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
3. Spill Management:
-
In case of a spill, immediately evacuate the area.
-
Remove all ignition sources.[5]
-
For minor spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and collect it into a suitable container for disposal.[7]
-
For major spills, alert emergency services.[5]
-
Prevent the spill from entering drains or waterways.[8]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste through an approved waste disposal plant.
-
Container Disposal: Do not reuse empty containers. Handle uncleaned containers as you would the product itself and dispose of them through a licensed waste disposal company.
-
Environmental Precautions: Avoid release to the environment as it is harmful to aquatic life.[1]
Safe Handling Workflow
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound analytical standard 23433-05-8 [sigmaaldrich.com]
- 2. Buy this compound | 23433-05-8 [smolecule.com]
- 3. content.labscoop.com [content.labscoop.com]
- 4. carlroth.com [carlroth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
